1,2-Dibromotetrafluoroethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-1,1,2,2-tetrafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F4/c3-1(5,6)2(4,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBKAPANDHPRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041226 | |
| Record name | 1,2-Dibromotetrafluoroethane | |
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Molecular Weight |
259.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Liquid; [HSDB] | |
| Record name | Ethane, 1,2-dibromo-1,1,2,2-tetrafluoro- | |
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| Record name | 1,2-Dibromotetrafluoroethane | |
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Boiling Point |
47.35 °C | |
| Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |
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Solubility |
In water, 3.00 mg/L at 25 °C | |
| Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.149 g/cu cm at 25 °C, Critical volume: 341.1 cu cm/mol; critical density: 0.7616 g/cu cm; specific heat: 43.1 cal/K-mol at 25 °C | |
| Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |
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Vapor Pressure |
325.0 [mmHg], 3.25X10+2 mm Hg at 25 °C (ext) | |
| Record name | 1,2-Dibromotetrafluoroethane | |
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| Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |
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Color/Form |
Liquid | |
CAS No. |
124-73-2 | |
| Record name | 1,2-Dibromo-1,1,2,2-tetrafluoroethane | |
| Source | CAS Common Chemistry | |
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| Record name | 1,2-Dibromotetrafluoroethane | |
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| Record name | Ethane, 1,2-dibromo-1,1,2,2-tetrafluoro- | |
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| Record name | 1,2-Dibromotetrafluoroethane | |
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| Record name | 1,2-dibromotetrafluoroethane | |
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| Record name | 1,2-DIBROMO-1,1,2,2-TETRAFLUOROETHANE | |
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| Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |
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Melting Point |
-110.32 °C | |
| Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromotetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromotetrafluoroethane, also known by its codenames R-114B2 and Halon 2402, is a haloalkane with the chemical formula C₂Br₂F₄.[1] It exists as a colorless liquid at standard conditions.[1] Historically, it has been utilized in fire suppression systems.[1] However, due to its high ozone-depleting potential, its production and use have been significantly curtailed under the Montreal Protocol.[1][2] Despite its environmental concerns, this compound remains a valuable reagent in synthetic chemistry, serving as a key building block for the introduction of the tetrafluoroethane (B1211177) moiety into organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, along with relevant experimental protocols and a visualization of a key synthetic application.
Physical Properties
The physical characteristics of this compound are well-documented. These properties are crucial for its handling, storage, and application in various experimental setups. A summary of its key physical data is presented in the table below.
| Property | Value | Units | Conditions |
| Molecular Formula | C₂Br₂F₄ | ||
| Molecular Weight | 259.82 | g/mol | |
| Appearance | Colorless liquid | Standard Temperature and Pressure | |
| Boiling Point | 47.2 - 47.3 | °C | |
| Melting Point | -110.5 | °C | |
| Density | 2.175 - 2.180 | g/cm³ | at 20-25°C |
| Water Solubility | 3.00 | mg/L | at 25°C |
| Vapor Pressure | 325 | mm Hg | at 25°C |
| Refractive Index | 1.347 - 1.361 | at 25°C | |
| Viscosity | 0.72 | cP | at 25°C (liquid) |
| Heat of Vaporization | 7.166 | kcal/mol | at boiling point |
| Surface Tension | 18 | dyne/cm | at 25°C |
Chemical Properties and Reactivity
This compound is generally characterized by its chemical inertness under normal conditions. However, it can participate in a range of chemical transformations, particularly under more forcing conditions or with highly reactive species.
-
Reactivity with Metals: It can react violently with strong reducing agents, such as active metals.
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Thermal Decomposition: When heated to decomposition or exposed to high temperatures, it breaks down to emit toxic fumes of hydrogen bromide and hydrogen fluoride.[2] The presence of fire can lead to the formation of toxic pyrolysis products, including carbon monoxide.[2]
-
Atmospheric Chemistry: In the stratosphere, it is susceptible to photolysis by UV radiation, which leads to the release of bromine radicals. These radicals can then catalytically contribute to the depletion of the ozone layer.[3]
-
Synthetic Applications: In organic synthesis, this compound is a valuable precursor for the synthesis of various fluorine-containing compounds. It can undergo both ionic and free-radical reactions to introduce the -CF₂CF₂- moiety.
Experimental Protocols
The accurate determination of the physical properties of chemical compounds is fundamental to their application in research and development. Below are detailed methodologies for key experiments, based on standardized protocols.
Determination of Density (Adapted from ASTM D4052)
The density of liquid this compound can be accurately determined using a digital density meter.
Apparatus:
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Digital Density Meter with an oscillating U-tube.
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Thermostatically controlled bath or Peltier device to maintain the sample at a constant temperature (e.g., 20°C or 25°C).
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Syringes for sample injection.
-
Calibrants: Dry air and high-purity water.
Procedure:
-
Calibration: Calibrate the instrument with dry air and high-purity water at the desired measurement temperature.
-
Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates.
-
Measurement: Inject the sample into the oscillating U-tube of the density meter. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency change is then used to calculate the density.
-
Data Recording: Record the density reading once the temperature and reading have stabilized. Perform multiple measurements to ensure reproducibility.
Determination of Boiling Point (Adapted from ASTM D1120)
The boiling point is determined as the equilibrium boiling point at atmospheric pressure.
Apparatus:
-
Round-bottom flask.
-
Reflux condenser.
-
Calibrated thermometer or temperature probe.
-
Heating mantle.
-
Boiling chips.
Procedure:
-
Assembly: Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Attach the reflux condenser and place the thermometer in the neck of the flask such that the bulb is positioned in the vapor phase, just below the side arm of the condenser.
-
Equilibrium: Gently heat the flask. The liquid will begin to boil and the vapor will rise and condense in the condenser, flowing back into the flask.
-
Measurement: The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is observed as a stable temperature on the thermometer while the liquid is actively refluxing.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), a correction may be applied to the observed boiling point.
Synthetic Utility Visualization
This compound serves as a versatile building block in organic synthesis. One notable application is its use in the synthesis of fluorinated compounds through free-radical addition to alkynes. The following diagram illustrates the general workflow for the synthesis of a 1,2-dibromo-3,4,4,5,5-tetrafluoropent-1-ene derivative from a terminal alkyne.
Caption: Radical addition of this compound to an alkyne.
References
An In-depth Technical Guide to the Chemical Structure and Molecular Geometry of Halon 2402
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halon 2402, chemically known as 1,2-dibromotetrafluoroethane, is a synthetic halogenated alkane with the chemical formula C₂Br₂F₄.[1][2][3][4] Historically, it has been utilized as a fire suppression agent.[2][3] This technical guide provides a detailed examination of its chemical structure and molecular geometry, offering insights relevant to its physicochemical properties and potential interactions in various environments.
Chemical Identity
Molecular Structure
The structure of Halon 2402 consists of a two-carbon ethane (B1197151) backbone where each carbon atom is bonded to one bromine atom and two fluorine atoms. The carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry around each carbon.[1] The single bond between the two carbon atoms allows for rotational isomerism, leading to different conformational structures (e.g., anti and gauche conformers).
Molecular Geometry
The molecular geometry of this compound is characterized by the spatial arrangement of its constituent atoms. The molecule belongs to the C₂ point group symmetry.[1] The presence of highly electronegative fluorine atoms and larger bromine atoms creates a significant electronic asymmetry, resulting in a notable molecular dipole moment.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to the molecular structure and properties of Halon 2402.
| Property | Value |
| Molecular Weight | 259.82 g/mol |
| C-C Bond Length | ~1.54 Å |
| C-Br Bond Length | 1.93 Å |
| C-F Bond Length | 1.35 Å |
| Molecular Dipole Moment | ~1.8 Debye |
| Melting Point | -112 °C |
| Boiling Point | 47.2 °C |
| Density | 2.149 g/cm³ at 25°C |
Molecular Structure Diagram
The following diagram illustrates the ball-and-stick model of the this compound molecule, showcasing the connectivity and relative atomic sizes.
Logical Relationship of Structural Features
The interplay between the structural and electronic properties of Halon 2402 dictates its overall characteristics. The following diagram illustrates these relationships.
Experimental Protocols
Detailed experimental methodologies for determining the fundamental structural and geometric parameters of molecules like Halon 2402 typically involve advanced analytical techniques. While specific experimental protocols for this molecule are not detailed in readily available literature, the general approaches include:
-
Gas Electron Diffraction: This is a primary method for determining the bond lengths, bond angles, and torsional angles of small molecules in the gas phase.
-
Microwave Spectroscopy: This technique provides highly accurate data on rotational constants, from which molecular geometry and dipole moments can be derived for polar molecules.
-
X-ray Crystallography: For the solid state, this method can elucidate the crystal structure and the precise arrangement of atoms within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct method for geometry determination, NMR can provide information about the connectivity of atoms and the conformational dynamics of the molecule in solution.
The data presented in this guide are consistent with values obtained through such established experimental and computational chemistry methods.
Conclusion
The chemical structure and molecular geometry of Halon 2402 (this compound) are well-characterized. Its ethane backbone with bromine and fluorine substituents leads to a tetrahedral geometry around each carbon and a significant molecular dipole moment. These fundamental properties are crucial for understanding its physical behavior and chemical reactivity, providing a valuable knowledge base for researchers and professionals in related scientific fields.
References
Spectroscopic Analysis of 1,2-Dibromotetrafluoroethane (CAS 124-73-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-Dibromotetrafluoroethane (CAS 124-73-2), also known as Halon 2402. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details its 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.
Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for this compound.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | Value (ppm) |
| Chemical Shift (δ) | ~ 70-90 (Estimated) |
Note: The chemical shift value is an estimate based on typical ranges for carbons substituted with bromine and fluorine. Researchers should determine the exact chemical shift experimentally.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorptions corresponding to the vibrational modes of its carbon-fluorine and carbon-bromine bonds. The spectrum is available through the NIST Chemistry WebBook and was analyzed to provide the following major absorption bands.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1185 | Strong | C-F Stretch |
| 1100 | Strong | C-F Stretch |
| 840 | Medium | C-C Stretch |
| 670 | Medium | C-Br Stretch |
| 550 | Weak | C-Br Deformation |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion and major fragments are detailed below, with data sourced from the NIST Chemistry WebBook.[1]
| m/z | Relative Intensity (%) | Assignment |
| 179/181 | 100/97.8 | [C₂F₄Br]⁺ (Loss of Br) |
| 131 | 35.5 | [CF₂Br]⁺ |
| 100 | 22.0 | [C₂F₄]⁺ |
| 79/81 | 3.7/3.7 | [Br]⁺ |
| 258/260/262 | 3.9/7.5/3.8 | [C₂F₄Br₂]⁺ (Molecular Ion) |
Note: The presence of two bromine atoms results in a characteristic M, M+2, M+4 isotopic pattern for bromine-containing fragments.
Experimental Protocols
The following protocols outline the methodologies for acquiring the spectroscopic data presented above.
13C NMR Spectroscopy Protocol
A standard protocol for obtaining a proton-decoupled 13C NMR spectrum of a volatile liquid like this compound is as follows:
-
Sample Preparation: A solution of this compound (approximately 50-100 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) followed by a Fourier transform. The resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy Protocol
For a volatile liquid such as this compound, a thin-film transmission method is suitable for obtaining an IR spectrum.
-
Sample Preparation: A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample scan.
-
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS) Protocol
Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile organic compounds like this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 10-100 µg/mL.
-
GC-MS Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped to 200°C at a rate of 10°C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis: The acquired total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum associated with this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow.
Caption: Data interpretation relationships.
References
Thermodynamic properties of sym-Dibromotetrafluoroethane
An In-depth Technical Guide on the Thermodynamic Properties of sym-Dibromotetrafluoroethane
This technical guide provides a comprehensive overview of the thermodynamic properties of sym-Dibromotetrafluoroethane (C2Br2F4), also known as R-114B2 or Halon 2402. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require accurate thermodynamic data for this compound. This document summarizes key physical and thermodynamic properties, outlines the experimental methodologies used for their determination, and presents logical relationships and experimental workflows through diagrams.
Physical and Chemical Properties
sym-Dibromotetrafluoroethane is a colorless, non-flammable liquid at standard conditions.[1] It is chemically stable and has been historically used as a refrigerant and a fire extinguishing agent.[1][2]
Table 1: General and Physical Properties of sym-Dibromotetrafluoroethane
| Property | Value | Units | References |
| Molecular Formula | C2Br2F4 | - | [3][4] |
| Molecular Weight | 259.82 | g/mol | [3][4] |
| CAS Number | 124-73-2 | - | [3] |
| Appearance | Colorless transparent liquid | - | [5][6] |
| Melting Point | -110.5 to -112 | °C | [5][6][7] |
| Boiling Point | 46.4 to 47.3 | °C | [1][5][6][7] |
| Density (liquid) | 2.149 (at 25°C) | g/cm³ | [4][5][6] |
| Refractive Index | 1.347 to 1.361 (at 25°C) | - | [5][6][7] |
Thermodynamic Properties
The thermodynamic properties of sym-Dibromotetrafluoroethane are crucial for understanding its behavior in various applications. The following tables summarize key thermodynamic data.
Table 2: Critical Properties of sym-Dibromotetrafluoroethane
| Property | Value | Units | References |
| Critical Temperature | 214.65 | °C | [7][8] |
| Critical Pressure | 33.49 | atm | [7][8] |
Table 3: Vapor Pressure of sym-Dibromotetrafluoroethane
| Temperature (°C) | Pressure (mmHg) | References |
| 25 | 315 to 325 | [5][6][7] |
Table 4: Enthalpy and Entropy of Vaporization of sym-Dibromotetrafluoroethane
| Property | Value | Units | References |
| Enthalpy of Vaporization (at boiling point) | 7.166 | kcal/mol | [4][7][8] |
| Enthalpy of Vaporization (at 298.15 K) | 28.61 | kJ/mol | [9] |
Table 5: Heat Capacity of sym-Dibromotetrafluoroethane
| Property | Value | Temperature (K) | Units | References |
| Liquid Heat Capacity (Cp) | 170.8 | 298.15 | J/mol·K | [9][10] |
| Liquid Heat Capacity (Cp) | 173.8 | 298.15 | J/mol·K | [9][10] |
Experimental Protocols
The determination of the thermodynamic properties of sym-Dibromotetrafluoroethane relies on precise experimental methodologies. The data presented in this guide are primarily derived from studies such as those conducted by Majer, Svoboda, et al. (1981) and Kosarukina, Zhogin, et al. (1982). While the full, detailed experimental protocols are contained within the original research publications, this section outlines the general principles of the methods employed.
Vapor Pressure Measurement (Static Method)
The vapor pressure of sym-Dibromotetrafluoroethane is typically determined using a static method.
Principle: The static method involves placing a pure sample of the substance in a thermostatically controlled, evacuated vessel. At a given temperature, the substance will evaporate until the vapor phase is in equilibrium with the liquid phase. The pressure exerted by the vapor at this equilibrium is the vapor pressure.
General Procedure:
-
Sample Preparation: A high-purity sample of sym-Dibromotetrafluoroethane is degassed to remove any dissolved air or other volatile impurities.
-
Apparatus Setup: The degassed sample is introduced into a measurement cell, which is connected to a pressure transducer and a vacuum system. The entire assembly is placed in a constant-temperature bath.
-
Equilibration: The temperature of the bath is set to the desired value and allowed to stabilize. The system is left to reach thermal and phase equilibrium, which is indicated by a stable pressure reading.
-
Data Acquisition: The equilibrium pressure is recorded at the set temperature.
-
Temperature Variation: The temperature of the bath is changed to a new setpoint, and the process is repeated to obtain a series of vapor pressure measurements as a function of temperature.
Heat Capacity Measurement (Adiabatic Calorimetry)
The heat capacity of sym-Dibromotetrafluoroethane is determined using an adiabatic calorimeter.
Principle: Adiabatic calorimetry measures the heat capacity of a substance by introducing a known amount of heat into the sample and measuring the resulting temperature change under conditions where no heat is exchanged with the surroundings.
General Procedure:
-
Sample Preparation: A known mass of high-purity sym-Dibromotetrafluoroethane is placed in a sample container within the calorimeter.
-
Apparatus Setup: The calorimeter, containing the sample, is placed in a vacuum-insulated chamber. An adiabatic shield surrounds the calorimeter, and its temperature is controlled to match the temperature of the calorimeter, thereby minimizing heat loss.
-
Heating: A precisely measured amount of electrical energy is supplied to a heater within the sample container, causing the temperature of the sample to rise.
-
Temperature Measurement: The temperature of the sample is measured with high precision before and after the heating interval.
-
Calculation: The heat capacity is calculated from the amount of heat added and the measured temperature change. The measurements are repeated over a range of temperatures to determine the temperature dependence of the heat capacity.
Visualizations
Experimental Workflow: Static Vapor Pressure Measurement
Caption: Workflow for static vapor pressure measurement.
Logical Relationship: Thermodynamic Properties
Caption: Relationships between key thermodynamic properties.
References
- 1. 1-Bromo-2-chloro-1,1,2-trifluoroethane [webbook.nist.gov]
- 2. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Calculation of the Vapour Pressure of Organic Molecules by Means of a Group-Additivity Method and Their Resultant Gibbs Free Energy and Entropy of Vaporization at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mindat.org [mindat.org]
- 7. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rilem.net [rilem.net]
- 10. sfu.ca [sfu.ca]
An In-depth Technical Guide to the Solubility of 1,2-Dibromotetrafluoroethane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromotetrafluoroethane (C2Br2F4), also known as Halon 2402, is a halogenated hydrocarbon of significant interest due to its unique physical and chemical properties. A comprehensive understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides an overview of the expected solubility of this compound in common organic solvents, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Quantitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Alkanes | Hexane, Heptane | High | Nonpolar alkanes are excellent solvents for nonpolar solutes like this compound due to similar van der Waals intermolecular forces.[3][6] |
| Aromatic Hydrocarbons | Toluene, Benzene | High | The nonpolar aromatic ring interacts favorably with the nonpolar solute. |
| Halogenated Solvents | Carbon Tetrachloride, Chloroform | High | "Like dissolves like" principle is strongly applicable here, as both solute and solvent are halogenated hydrocarbons.[2][4] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but are generally considered good solvents for a wide range of nonpolar and moderately polar compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Ketones are more polar than ethers and are less likely to be effective solvents for the nonpolar this compound. |
| Alcohols | Ethanol, Methanol | Low | The high polarity and hydrogen bonding capabilities of alcohols make them poor solvents for nonpolar compounds.[6][7] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low | These highly polar solvents are generally immiscible with nonpolar compounds. |
Experimental Protocols
To obtain quantitative solubility data, a variety of experimental methods can be employed. The gravimetric method is a straightforward and widely used technique for determining the solubility of a liquid in a liquid.[8][9][10]
Gravimetric Method for Liquid-Liquid Solubility Determination
This method involves preparing a saturated solution of the solute in the solvent at a specific temperature, and then determining the mass of the solute dissolved in a known mass of the solvent.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled water bath or incubator
-
Vials with airtight caps
-
Pipettes
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be allowed to stand without agitation for several hours to allow the two phases to separate completely.
-
Sample Extraction: Carefully extract a known volume (e.g., 1 mL) of the saturated solvent phase (the top or bottom layer, depending on the relative densities) using a pipette. Avoid disturbing the undissolved solute phase.
-
Gravimetric Analysis:
-
Transfer the extracted aliquot to a pre-weighed, clean, and dry evaporating dish.
-
Weigh the dish with the solution to determine the total mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent has been completely removed, re-weigh the dish containing the non-volatile solute.
-
-
Calculation:
-
Mass of the solution = (Mass of dish + solution) - (Mass of empty dish)
-
Mass of the solute = (Mass of dish + solute) - (Mass of empty dish)
-
Mass of the solvent = Mass of the solution - Mass of the solute
-
Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) * 100
-
Other Potential Methods:
-
Spectroscopic Methods: Techniques like UV-Vis or IR spectroscopy can be used if the solute has a distinct absorbance peak that is not interfered with by the solvent.[11][12] A calibration curve of absorbance versus known concentrations of the solute in the solvent is first prepared. The concentration of the solute in a saturated solution can then be determined by measuring its absorbance.
-
Chromatographic Methods: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the solute in a saturated solution.[12][13][14] This involves preparing a calibration curve with standards of known concentrations and then analyzing the saturated solution to determine the unknown concentration.
Mandatory Visualization
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
References
- 1. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 2. Halogenated hydrocarbons - PCC Group Product Portal [products.pcc.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Khan Academy [khanacademy.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. scribd.com [scribd.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. caribbeannationalweekly.com [caribbeannationalweekly.com]
R-114B2 (1,2-Dibromotetrafluoroethane) Material Safety Data Sheet: An In-depth Technical Guide for Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for R-114B2 (1,2-Dibromotetrafluoroethane), also known as Halon 2402, with a specific focus on its application in research and development laboratories. This document synthesizes critical safety information, presents quantitative data in a structured format, and outlines general experimental protocols relevant to safety assessment.
Chemical and Physical Properties
R-114B2 is a colorless to pale yellow liquid with a slightly sweet odor.[1] It is a halogenated hydrocarbon with the chemical formula C2Br2F4.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C2Br2F4 | [2][3][5] |
| Molar Mass | 259.82 g/mol | [2][3] |
| CAS Number | 124-73-2 | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Slightly sweet | [1] |
| Melting Point | -110.5 °C | [2] |
| Boiling Point | 47.3 °C | [2] |
| Density | 2.175 g/cm³ | [2] |
| Vapor Density (air = 1) | 8.96 | [1] |
| Vapor Pressure | 315 mmHg at 25°C | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |
| Refractive Index | 1.347 | [2] |
| Stability | Stable at room temperature | [1][2][5] |
Toxicological Data
R-114B2 poses several health risks that necessitate careful handling. It is classified as an irritant to the eyes, skin, and respiratory system.[2] In high-dose animal studies, effects such as lacrimation, cyanosis, and convulsions have been observed.[6]
| Endpoint | Value | Species | Exposure Route | Source(s) |
| LC50 | 300 g/m³ | Mouse | Inhalation (2 hours) | [5] |
| Observed Effects (High-Dose Animal Studies) | Lacrimation, cyanosis, convulsions | Not specified | Not specified | [6] |
| Primary Hazards | Irritating to eyes, respiratory system, and skin | Not applicable | Not applicable | [2] |
Hazard Identification and Safety Precautions
R-114B2 is considered a hazardous substance and requires appropriate safety measures in a laboratory environment. It is important to handle this chemical in a well-ventilated area and to use personal protective equipment.[1]
References
Halon 2402: A Technical Deep Dive into its Discovery and Historical Application as a Fire Suppressant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halon 2402, chemically known as 1,2-dibromotetrafluoroethane (C2Br2F4), is a halogenated hydrocarbon that gained prominence in the mid-20th century as a highly effective fire extinguishing agent. Its unique properties, particularly its liquid state at ambient temperatures and high efficacy in suppressing combustion, led to its widespread use in specialized applications, primarily in the military and industrial sectors of the former Soviet Union and other countries. However, its significant ozone-depleting potential ultimately led to its production being phased out under the Montreal Protocol. This technical guide provides an in-depth exploration of the discovery, historical use, physicochemical properties, and fire suppression mechanism of Halon 2402, tailored for a scientific audience.
Discovery and Early Evaluation
Physicochemical Properties
Halon 2402 is a colorless, dense, and volatile liquid with a sweetish odor. Its physical and chemical characteristics are summarized in the table below.
| Property | Value |
| Chemical Formula | C2Br2F4 |
| Molecular Weight | 259.82 g/mol [2] |
| Boiling Point | 47.2 °C[3] |
| Melting Point | -110.5 °C |
| Density (liquid, at 20°C) | 2.18 g/cm³[3] |
| Vapor Pressure (at 25°C) | 0.41 atm |
| Ozone Depletion Potential (ODP) | 6.0 |
Synthesis of Halon 2402
The primary industrial synthesis of Halon 2402 involves the bromination of tetrafluoroethylene (B6358150) (TFE). A common method is the direct addition reaction of bromine (Br2) to TFE (C2F4). This reaction is typically carried out in a liquid phase.
A patented method describes the preparation of this compound by recycling tetrafluoroethylene from a tail gas in the production of tetrafluoroethylene.[2] In this process, the tail gas is introduced into a liquid bromine-containing tubular reactor in the presence of a catalyst at a temperature of 0-50 °C and a pressure of 0-0.50 MPa.[2] The resulting product is then purified through alkali washing, water washing, and distillation.[2]
Historical Use and Applications
Halon 2402 found its primary application as a fire-extinguishing agent, particularly in environments where water or other extinguishing agents would be damaging or ineffective. Its use was prominent in:
-
Military Applications: It was extensively used by the armed forces of the former USSR and other Eastern Bloc countries for fire protection in armored vehicles, naval ships, and aircraft.
-
Industrial Facilities: Halon 2402 was employed in fixed fire suppression systems for critical industrial infrastructure, such as computer rooms, telecommunication centers, and control rooms for oil and gas facilities.
-
Portable Fire Extinguishers: Due to its liquid state, it was suitable for use in portable extinguishers, allowing for a directed stream onto a fire.
The choice of Halon 2402 in these applications was driven by its high fire suppression efficiency, electrical non-conductivity, and the fact that it leaves no residue after evaporation.
Fire Suppression Mechanism
The fire-extinguishing action of Halon 2402 is primarily chemical, involving the interruption of the chain reaction of combustion. It acts as a "negative catalyst" by scavenging the highly reactive free radicals (such as H•, O•, and OH•) that propagate the fire.[4][5]
Upon exposure to the high temperatures of a fire, the C-Br bonds in the Halon 2402 molecule, which are weaker than the C-F bonds, break, releasing bromine radicals (Br•). These bromine radicals then participate in a catalytic cycle that removes the chain-carrying radicals from the combustion process.
Experimental Protocols for Efficacy and Safety Assessment
Fire Suppression Efficiency: The Cup Burner Method
The fire suppression efficiency of Halon 2402 and other gaseous agents is commonly determined using the cup burner apparatus. This standardized method measures the minimum extinguishing concentration (MEC) of an agent required to extinguish a stabilized diffusion flame.
Methodology:
-
A liquid fuel (commonly n-heptane) is placed in a cup at the base of a cylindrical glass chimney.
-
A controlled flow of air is passed up the chimney.
-
The fuel is ignited and allowed to establish a stable flame.
-
The fire extinguishing agent (Halon 2402) is introduced into the air stream at a known concentration.
-
The concentration of the agent is gradually increased until the flame is extinguished.
-
The MEC is recorded as the volume percentage of the agent in the air-agent mixture that causes flame extinction.
Experimental research has shown that for an n-heptane flame, the MEC of Halon 2402 is approximately 2.2-2.3%.[4][5]
Toxicity Assessment: Inhalation Studies
Due to its intended use in potentially occupied spaces, the toxicity of Halon 2402 was a critical area of investigation. Acute inhalation toxicity studies were conducted to determine its potential health effects.
Methodology (based on a study by the New Mexico Engineering Research Institute): [6]
-
Test Animals: Laboratory rats were used as the animal model.
-
Exposure: Animals were exposed to varying concentrations of Halon 2402 vapor in an inhalation chamber for a specified duration (e.g., 4 hours).
-
Parameters Measured:
-
LC50 (Lethal Concentration 50): The concentration of the agent that is lethal to 50% of the test animals.
-
NOAEL (No-Observed-Adverse-Effect Level): The highest concentration at which no adverse health effects are observed.
-
LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest concentration at which adverse health effects are observed.
-
-
Clinical Observation: Following exposure, the animals were observed for a period (e.g., 14 days) for any signs of toxicity.
-
Pathology: After the observation period, tissues were examined for any pathological changes.
Studies indicated that Halon 2402 is more toxic than Halon 1211, with a NOAEL of less than 2.5% and a LOAEL where respiratory distress and other effects were observed.[6]
Environmental Impact and Phase-Out
The most significant drawback of Halon 2402 is its high Ozone Depletion Potential (ODP). The bromine atoms in the molecule are highly effective at catalytically destroying stratospheric ozone. This led to the classification of Halon 2402 as a Class I ozone-depleting substance.
Under the Montreal Protocol on Substances that Deplete the Ozone Layer, the production and consumption of Halon 2402 were phased out in developed countries by 1994 and subsequently in developing countries. While existing stocks can be recycled and used for critical applications where no suitable alternatives are available, its use has been drastically reduced globally.
Conclusion
Halon 2402 represents a significant chapter in the history of fire protection technology. Its discovery and development provided a highly effective solution for protecting critical assets from fire. However, the severe environmental consequences associated with its use underscored the importance of considering the broader ecological impact of chemical technologies. The legacy of Halon 2402 continues to inform the development of new, more environmentally benign fire suppression agents and technologies.
References
- 1. ozone.unep.org [ozone.unep.org]
- 2. CN102603461A - Method for preparing this compound from tail gas in production of tetrafluoroethylene - Google Patents [patents.google.com]
- 3. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 4. The Possibility of Using 1301 and 2402 Mixtures of Halons for Fire Extinguishing Purposes | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
The Environmental Trajectory of C2Br2F4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the environmental impact and ozone depletion potential of Dibromotetrafluoroethane (C2Br2F4), commercially known as Halon 2402. This substance, once valued for its fire-suppressant properties, is now recognized as a significant contributor to stratospheric ozone depletion. This document synthesizes key quantitative data, outlines experimental methodologies for environmental assessment, and visualizes the core chemical processes and evaluation workflows.
Quantitative Environmental Impact Assessment
The environmental threat posed by C2Br2F4 is quantified by several key metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Atmospheric Lifetime. These values provide a standardized measure of the compound's capacity to degrade the ozone layer and contribute to climate change relative to reference compounds.
| Parameter | Value | Reference Compound |
| Ozone Depletion Potential (ODP) | 6.0 | CFC-11 (ODP = 1.0) |
| Global Warming Potential (GWP), 100-year | 1640 | CO2 (GWP = 1.0) |
| Atmospheric Lifetime | 20 years |
Table 1: Environmental Impact Parameters of C2Br2F4 (Halon 2402) [1][2][3][4]
Experimental Protocols for Environmental Parameter Determination
Determination of Ozone Depletion Potential (ODP)
The ODP of a substance is a relative measure of its effectiveness in destroying stratospheric ozone compared to Trichlorofluoromethane (CFC-11). The determination of ODP is not a direct experimental measurement but rather a calculated value derived from a combination of laboratory data and atmospheric modeling.
Methodology:
-
Laboratory Kinetic Studies: The fundamental data required are the rate constants of the chemical reactions that lead to ozone destruction. For C2Br2F4, the key process is the photolysis of the Carbon-Bromine (C-Br) bond by ultraviolet (UV) radiation in the stratosphere to release bromine radicals (Br•).
-
Experimental Setup: A temperature-controlled reaction chamber is filled with a known concentration of C2Br2F4 and a carrier gas (e.g., N2). The chamber is irradiated with UV light of varying wavelengths, simulating stratospheric conditions.
-
Analytical Technique: The rate of C2Br2F4 degradation and the formation of Br• radicals are monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or laser-induced fluorescence.
-
Data Analysis: The absorption cross-section of C2Br2F4 at different UV wavelengths and the quantum yield of Br• production are determined.
-
-
Atmospheric Modeling: The laboratory-derived kinetic data are used as inputs for two-dimensional (2-D) or three-dimensional (3-D) chemical transport models of the atmosphere.
-
Model Input: The model incorporates data on atmospheric transport, solar flux, and the concentrations of other atmospheric species.
-
Simulation: The model simulates the release of a specific mass of C2Br2F4 and calculates the resulting change in the global atmospheric ozone concentration over time.
-
ODP Calculation: The calculated ozone loss is then compared to the ozone loss calculated for the release of an equal mass of CFC-11 under the same model conditions. The ratio of these values gives the ODP of C2Br2F4.[5][6][7]
-
Determination of Global Warming Potential (GWP)
The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). It is determined by the gas's radiative efficiency and its atmospheric lifetime.
Methodology:
-
Infrared Spectroscopy: The radiative efficiency of C2Br2F4 is determined by its ability to absorb infrared (IR) radiation at wavelengths where the Earth radiates heat.
-
Experimental Setup: A sample of C2Br2F4 is introduced into a gas cell placed in the beam of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The IR absorption spectrum of C2Br2F4 is recorded over the atmospheric window region (typically 8 to 13 µm).
-
Data Analysis: The integrated absorption cross-section across the relevant IR wavelengths is calculated to determine the radiative efficiency.[8]
-
-
Atmospheric Lifetime Determination (see Section 2.3): The atmospheric lifetime is a critical component of the GWP calculation.
-
GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of C2Br2F4 over a chosen time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO2 over the same period. This calculation is typically performed using atmospheric models that incorporate the measured radiative efficiency and atmospheric lifetime.
Determination of Atmospheric Lifetime
The atmospheric lifetime of C2Br2F4 is the average time a molecule of this compound remains in the atmosphere before it is removed by chemical reactions or photolysis.
Methodology:
-
Laboratory Kinetic Studies:
-
Reaction with Hydroxyl Radicals (•OH): The primary removal pathway for many halogenated compounds in the troposphere is reaction with the hydroxyl radical. The rate constant for the reaction of C2Br2F4 with •OH is measured over a range of temperatures and pressures relevant to the troposphere. Pulsed laser photolysis-laser induced fluorescence (PLP-LIF) is a common technique for these measurements.
-
Photolysis: The UV absorption cross-section of C2Br2F4 is measured as described in Section 2.1.1. This data is used to calculate the rate of photolysis in the stratosphere.
-
-
Atmospheric Modeling:
-
Model Input: The experimentally determined reaction rate constants and photolysis rates are incorporated into a global atmospheric model. The model also includes data on atmospheric transport and the global distribution of •OH radicals and solar radiation.
-
Lifetime Calculation: The model calculates the global atmospheric burden of C2Br2F4 and its global removal rate. The atmospheric lifetime (τ) is then calculated as the ratio of the burden to the removal rate (τ = Burden / Removal Rate).[9]
-
Visualizing the Environmental Impact
Ozone Depletion Pathway of C2Br2F4
The primary mechanism of ozone depletion by C2Br2F4 involves the photolytic release of bromine atoms in the stratosphere, which then catalytically destroy ozone molecules.
Experimental and Modeling Workflow for Environmental Impact Assessment
The assessment of the environmental impact of a substance like C2Br2F4 follows a logical workflow, integrating experimental data with atmospheric models to derive key environmental metrics.
Conclusion
The data and methodologies presented in this guide underscore the significant environmental risks associated with C2Br2F4 (Halon 2402). With a high Ozone Depletion Potential and a notable Global Warming Potential, its historical use as a fire suppressant has had lasting consequences for the Earth's atmosphere. The established international agreements, such as the Montreal Protocol, have been crucial in phasing out the production and consumption of such ozone-depleting substances.[10][11][12] For researchers and professionals in drug development and other scientific fields, understanding the environmental impact of chemical compounds is paramount for sustainable innovation and regulatory compliance. The experimental and modeling approaches outlined here provide a framework for the comprehensive environmental assessment of new and existing chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Atmospheric histories and global emissions of halons H-1211 (CBrClF2), H-1301 (CBrF3), and H-2402 (CBrF2CBrF2) [repository.library.noaa.gov]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. acd-ext.gsfc.nasa.gov [acd-ext.gsfc.nasa.gov]
- 6. nist.gov [nist.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Updated Global Warming Potentials and Radiative Efficiencies of Halocarbons and Other Weak Atmospheric Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atmospheric Lifetime of CHF2Br, a Proposed Substitute for Halons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Montreal Protocol on Substances that Deplete the Ozone Layer | Ozone Secretariat [ozone.unep.org]
- 11. unep.org [unep.org]
- 12. Montreal Protocol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Isomers of Dibromotetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of dibromotetrafluoroethane, focusing on their synthesis, properties, and analytical characterization. This document is intended for a technical audience in the fields of chemical research and development.
Introduction to Dibromotetrafluoroethane Isomers
Dibromotetrafluoroethane (C2Br2F4) is a haloalkane with two main constitutional isomers: 1,2-dibromo-1,1,2,2-tetrafluoroethane and 1,1-dibromo-1,2,2,2-tetrafluoroethane. These compounds have distinct physical and chemical properties that arise from the different placement of the bromine atoms on the ethane (B1197151) backbone. The symmetrical 1,2-isomer is more common and has been used as a fire suppressant, known as Halon 2402 or R-114B2.[1][2] However, due to its ozone-depleting potential, its production and use have been largely phased out under the Montreal Protocol.[1] The 1,1-isomer is less common and consequently less well-characterized.
Physical and Chemical Properties
The physical properties of the two isomers differ significantly due to their molecular structures. The 1,2-isomer, with its symmetrical distribution of heavy bromine atoms, exhibits a higher boiling point and density compared to many other haloalkanes. Quantitative data for both isomers are summarized in the tables below.
Table 1: Physical Properties of Dibromotetrafluoroethane Isomers
| Property | 1,2-dibromo-1,1,2,2-tetrafluoroethane | 1,1-dibromo-1,2,2,2-tetrafluoroethane |
| CAS Number | 124-73-2[1][2] | 25497-30-7[3] |
| Molecular Formula | C2Br2F4[1][2] | C2Br2F4[3] |
| Molecular Weight | 259.82 g/mol [4] | 259.82 g/mol [3] |
| Appearance | Colorless liquid[1] | Not specified |
| Boiling Point | 47.2 °C[1] | Not specified |
| Melting Point | -110.32 °C[4] | Not specified |
| Density | 2.18 g/cm³ at 20 °C[1] | Not specified |
| Refractive Index | 1.361 at 25 °C[4] | Not specified |
| Vapor Pressure | 315 mmHg at 25°C[2] | Not specified |
Table 2: Spectroscopic Data of Dibromotetrafluoroethane Isomers
| Spectroscopic Data | 1,2-dibromo-1,1,2,2-tetrafluoroethane | 1,1-dibromo-1,2,2,2-tetrafluoroethane |
| ¹⁹F NMR | Data available, though specific shifts vary with conditions. | Specific chemical shift data is available and can be used for identification.[5] |
| Mass Spectrum | Characteristic fragmentation pattern available for identification. | Fragmentation pattern can be predicted based on structure. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of dibromotetrafluoroethane isomers.
Synthesis of 1,2-Dibromo-1,1,2,2-tetrafluoroethane
This protocol is based on the direct bromination of tetrafluoroethylene (B6358150).
Materials:
-
Tetrafluoroethylene (C2F4) gas
-
Liquid bromine (Br2)
-
Catalyst (e.g., 30% sulfuric acid or phosphoric acid)[6]
-
20L tubular reactor[6]
-
Alkaline solution (e.g., sodium hydroxide (B78521) solution) for washing
-
Water
-
Distillation apparatus
Procedure:
-
Evacuate a 20L tubular reactor.
-
Add approximately 19.80 kg of liquid bromine and 40 ml of 30% sulfuric acid to the reactor.[6]
-
Introduce tetrafluoroethylene gas from the bottom of the reactor.
-
Maintain the reaction temperature between 0-50 °C and the pressure between 0-0.50 MPa.[6]
-
Continuously feed the tetrafluoroethylene tail gas for approximately 5 hours.[6]
-
After the reaction is complete, wash the product with an alkaline solution and then with water to remove unreacted bromine and acidic catalyst.[6]
-
Purify the crude product by distillation to obtain 1,2-dibromotetrafluoroethane.[6]
Synthesis of 1,1-Dibromo-1,2,2,2-tetrafluoroethane
A potential route for the synthesis of the 1,1-isomer involves the reaction of hydrogen bromide with a suitable fluorinated precursor, although specific detailed protocols are less commonly documented. A general approach is outlined below.
Materials:
-
A suitable fluorinated precursor (e.g., a bromo- or chloro-substituted tetrafluoroethane)
-
Hydrogen bromide (HBr)
-
Appropriate catalyst and solvent
-
Reaction vessel with temperature and pressure control
-
Purification apparatus (e.g., distillation column)
Procedure:
-
Charge the reaction vessel with the chosen solvent and catalyst.
-
Introduce the fluorinated precursor into the vessel.
-
Under controlled temperature and pressure, bubble hydrogen bromide gas through the reaction mixture or add it as a solution.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Once the reaction is complete, neutralize any excess acid.
-
Isolate the crude product and purify it using distillation.
Analytical Characterization
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the isomers of dibromotetrafluoroethane.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight analyzer).[7]
-
A semi-polar capillary column (e.g., DB-624, 6%-cyanopropylphenyl 94%-dimethyl polysiloxane) is suitable for separating halogenated hydrocarbons.[8]
Sample Preparation:
-
Dilute the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile impurities.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the isomers.
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).[8]
-
Mass Range: Scan a range appropriate for the molecular weight and expected fragments of dibromotetrafluoroethane (e.g., m/z 50-300).
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is particularly useful for distinguishing between the two isomers due to the high sensitivity of the fluorine nucleus to its chemical environment.
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe.
Sample Preparation:
-
Dissolve 10-50 mg of the sample in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Parameters:
-
Nucleus: ¹⁹F
-
Reference: An external standard such as trifluoroacetic acid (TFA) or an internal standard can be used.
-
Acquisition Parameters: Standard ¹⁹F NMR acquisition parameters should be used. The chemical shifts will be distinct for the -CF₂Br and -CF₃ groups in the 1,1-isomer and the single environment of the -CF₂Br groups in the 1,2-isomer.
Safety and Handling
Dibromotetrafluoroethanes are halogenated hydrocarbons and should be handled with appropriate safety precautions. They can be irritating to the eyes, respiratory system, and skin.[2] When heated to decomposition, they can emit toxic fumes of hydrogen bromide and hydrogen fluoride.[4] It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The isomers of dibromotetrafluoroethane, particularly the 1,2-isomer, have been of historical industrial importance. While their use is now restricted due to environmental concerns, understanding their properties, synthesis, and analysis remains relevant for researchers in halogenated chemistry and for environmental monitoring. The distinct properties of the 1,1- and 1,2-isomers provide a clear example of the impact of molecular structure on chemical behavior.
References
- 1. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 1,1-Dibromo-1,2,2,2-tetrafluoroethane | C2Br2F4 | CID 168688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. CN102603461A - Method for preparing this compound from tail gas in production of tetrafluoroethylene - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Phase change and vapor pressure data for 1,2-Dibromotetrafluoroethane
An In-depth Technical Guide on the Phase Change and Vapor Pressure Data for 1,2-Dibromotetrafluoroethane
Introduction
This compound, also known by trade names such as Halon 2402 and R-114B2, is a halogenated alkane with the chemical formula C₂Br₂F₄. Historically, it found significant use as a fire suppression agent due to its effectiveness and non-conductive properties.[1] Understanding its phase change behavior and vapor pressure is critical for its handling, storage, and potential applications in chemical synthesis, as well as for modeling its environmental fate. This technical guide provides a comprehensive overview of the available phase change and vapor pressure data for this compound, targeted at researchers, scientists, and professionals in drug development and chemical industries.
Physicochemical and Thermophysical Properties
The fundamental properties of this compound are summarized below. These values are essential for understanding its behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₂Br₂F₄ | |
| Molecular Weight | 259.82 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 2.18 g/cm³ at 21.1 °C | [2] |
| 2.149 g/cm³ at 25 °C | [3] | |
| Refractive Index | 1.347 at 20 °C | [2] |
| 1.361 at 25 °C | [3] | |
| Heat of Vaporization | 7.166 kcal/mol (at boiling point) | [2][3] |
Phase Change and Vapor Pressure Data
The phase transition temperatures and pressures are critical parameters that define the state of a substance. The following table compiles the key phase change and vapor pressure data for this compound from various sources.
| Parameter | Value | Temperature | Pressure | Source |
| Melting Point | -110.5 °C | [1] | ||
| -112 °C | [2] | |||
| -110.32 °C | [3] | |||
| Boiling Point | 47.3 °C | 760 mmHg | [2] | |
| 47.35 °C | [3] | |||
| 47.2 °C | ||||
| Critical Temperature | 214.65 °C | [2] | ||
| Critical Pressure | 33.49 atm | [2] | ||
| Vapor Pressure | 325 mmHg | 25 °C | [2] |
Phase Behavior of this compound
The relationship between temperature, pressure, and the physical state of this compound can be visualized in a phase diagram. The diagram below illustrates the transitions between solid, liquid, and gaseous phases, as well as the supercritical fluid state that exists beyond the critical point.
Caption: Phase diagram for this compound.
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point is typically determined using the capillary method. A small, finely powdered sample of the solidified compound is packed into a thin-walled capillary tube.[4][5] This tube is then placed in a heating apparatus (like a Mel-Temp or Thiele tube) alongside a calibrated thermometer. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[4][5] For a pure substance, this range is typically narrow.
Boiling Point Determination (Distillation Method)
The normal boiling point is measured at atmospheric pressure using a simple distillation apparatus. A sample of the liquid (typically 5 mL or more) is placed in a distillation flask with boiling chips.[6] A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid. The liquid is heated, and the temperature is recorded when it remains constant during the distillation of the bulk of the sample. It is crucial to also record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[6]
Vapor Pressure Measurement
Several methods can be used to measure vapor pressure. The choice of method often depends on the pressure range of interest.
-
Static Method : This direct method involves placing the substance in a thermostated, evacuated container connected to a pressure-measuring device (manometer). At a given temperature, the system reaches equilibrium, and the pressure exerted by the vapor is measured directly. This method is suitable for substances with relatively high vapor pressures.
-
Knudsen Effusion Method : This technique is used for substances with very low vapor pressures. A sample is placed in a sealed container with a small orifice, under high vacuum. The rate of mass loss of the sample due to effusion of vapor through the orifice is measured at a constant temperature. The vapor pressure can then be calculated from this rate of effusion using the Hertz-Knudsen equation.
The diagram below illustrates a generalized workflow for vapor pressure determination.
Caption: Generalized workflow for vapor pressure determination.
Critical Point Determination (Sealed Tube Method)
The critical temperature and pressure are determined by observing the behavior of the substance in a sealed, heavy-walled glass tube. A small amount of the liquid is placed in the tube, which is then sealed, leaving a headspace for the vapor. The tube is slowly heated in a controlled-temperature bath. As the temperature approaches the critical temperature, the meniscus separating the liquid and vapor phases becomes less distinct and eventually disappears completely.[7] The temperature at which the meniscus vanishes is the critical temperature (Tc). The pressure in the tube at this point is the critical pressure (Pc).[7] This phenomenon, known as critical opalescence, is often observed just before the meniscus disappears due to large density fluctuations.[8]
Conclusion
This guide has consolidated the key phase change and vapor pressure data for this compound. The provided tables offer a quick reference for its fundamental thermophysical properties, while the descriptions of standard experimental protocols offer insight into the methodologies used to obtain such data. The phase diagram and workflow visualizations serve to conceptually illustrate the material's behavior and the process of its characterization. This information is foundational for the safe and effective use of this compound in scientific and industrial settings.
References
- 1. webqc.org [webqc.org]
- 2. accessengineeringlibrary.com [accessengineeringlibrary.com]
- 3. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alnoor.edu.iq [alnoor.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. youtube.com [youtube.com]
- 8. Critical point (thermodynamics) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural Isomers of C2Br2F4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of the chemical formula C₂Br₂F₄, namely 1,2-dibromo-1,1,2,2-tetrafluoroethane and 1,1-dibromo-1,2,2,2-tetrafluoroethane. This document details their chemical and physical properties, spectroscopic data, synthesis protocols, and reaction pathways, presenting a valuable resource for professionals in the fields of chemistry and drug development.
Introduction to C₂Br₂F₄ Isomers
The chemical formula C₂Br₂F₄ encompasses two structural isomers, which are compounds sharing the same molecular formula but differing in the arrangement of their atoms. These isomers are 1,2-dibromo-1,1,2,2-tetrafluoroethane and 1,1-dibromo-1,2,2,2-tetrafluoroethane. The positioning of the bromine atoms on the ethane (B1197151) backbone significantly influences their physical and chemical characteristics.
-
1,2-dibromo-1,1,2,2-tetrafluoroethane: In this symmetric isomer, a bromine atom is attached to each of the two carbon atoms. It is also known by industrial names such as Halon 2402 and R-114B2.[1][2][3]
-
1,1-dibromo-1,2,2,2-tetrafluoroethane: This asymmetric isomer features two bromine atoms bonded to the same carbon atom.
These compounds are primarily recognized for their applications as fire suppressants and refrigerants, although their use has been curtailed due to their ozone-depleting potential.[3]
Physical and Chemical Properties
The structural differences between the two isomers give rise to distinct physical properties. The available quantitative data for both isomers are summarized in the table below for ease of comparison.
| Property | 1,2-dibromo-1,1,2,2-tetrafluoroethane | 1,1-dibromo-1,2,2,2-tetrafluoroethane |
| IUPAC Name | 1,2-dibromo-1,1,2,2-tetrafluoroethane | 1,1-dibromo-1,2,2,2-tetrafluoroethane |
| CAS Number | 124-73-2 | 27336-23-8 |
| Synonyms | Halon 2402, R-114B2, Freon 114B2 | - |
| Molecular Formula | C₂Br₂F₄ | C₂Br₂F₄ |
| Molecular Weight | 259.82 g/mol | 259.824 g/mol |
| Boiling Point | 47.2 °C[3] | Not explicitly found |
| Melting Point | -110.32 °C[4] | Not explicitly found |
| Density | 2.180 g/cm³ at 20°C[3] | Not explicitly found |
| Refractive Index | 1.361 at 25°C[4] | Not explicitly found |
| Water Solubility | 3.00 mg/L at 25°C[4] | Not explicitly found |
| Viscosity | 0.72 cP at 25°C (liquid)[4] | Not explicitly found |
| Heat of Vaporization | 7.166 kcal/mol at boiling point[4][5] | Not explicitly found |
| Surface Tension | 18 dyne/cm at 25°C[4] | Not explicitly found |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of these isomers.
1,2-dibromo-1,1,2,2-tetrafluoroethane
-
Infrared (IR) Spectroscopy: The IR spectrum of this isomer is available in the NIST Chemistry WebBook.[2] Key absorption bands are expected for C-Br and C-F stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral data is available, with characteristic fragmentation patterns resulting from the loss of bromine and fluorine atoms.[4]
1,1-dibromo-1,2,2,2-tetrafluoroethane
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR data for this isomer is available and can be a powerful tool for its identification due to the distinct chemical environments of the fluorine atoms.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The GC-MS data for 1,1-dibromo-1,2,2,2-tetrafluoroethane is available, providing information on its retention time and mass spectrum.[7]
Experimental Protocols
Synthesis of 1,2-dibromo-1,1,2,2-tetrafluoroethane
Reaction: The synthesis of 1,2-dibromo-1,1,2,2-tetrafluoroethane is achieved through the direct bromination of tetrafluoroethylene (B6358150) (TFE).
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: A suitable reaction vessel, equipped with a gas inlet, a dropping funnel, a stirrer, and a condenser, is charged with liquid bromine.
-
Addition of TFE: Gaseous tetrafluoroethylene is bubbled through the liquid bromine. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic red-brown color of bromine.
-
Work-up: Upon completion, the crude product is washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove any unreacted bromine, followed by washing with water.
-
Purification: The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation to yield pure 1,2-dibromo-1,1,2,2-tetrafluoroethane.
Synthesis of 1,1-dibromo-1,2,2,2-tetrafluoroethane
A potential synthesis route for 1,1-dibromo-1,2,2,2-tetrafluoroethane involves the reaction of 1,1,1,2-tetrafluoroethane (B8821072) with bromine at elevated temperatures over a catalyst.[8]
Experimental Workflow:
Detailed Methodology:
-
Catalyst Preparation: An appropriate catalyst, such as activated carbon, is packed into a high-temperature reactor.
-
Reaction Execution: A mixture of 1,1,1,2-tetrafluoroethane and bromine vapor is passed over the heated catalyst bed. Reaction conditions such as temperature and flow rates need to be optimized for maximum yield.
-
Product Collection: The reaction products are cooled and collected in a cold trap.
-
Purification: The collected crude product, which may contain unreacted starting materials and byproducts, is purified using techniques such as fractional distillation to isolate the desired 1,1-dibromo-1,2,2,2-tetrafluoroethane.
Reaction Pathways
The term "signaling pathways" is not directly applicable to these industrial chemicals. Instead, their chemical reactivity and degradation pathways are of greater relevance.
Halogenated alkanes, including these isomers, can undergo various chemical reactions, such as:
-
Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although the presence of fluorine atoms on the same or adjacent carbons can influence the reactivity.
-
Elimination Reactions: Under appropriate basic conditions, elimination of HBr (if applicable) or Br₂ could occur, leading to the formation of unsaturated compounds.
-
Thermal Decomposition: At high temperatures, these compounds can decompose. The C-Br bond is weaker than the C-F and C-C bonds, suggesting that the initial step in thermal decomposition is likely the cleavage of a C-Br bond, leading to the formation of radicals.
Logical Relationship of Reactivity:
Conclusion
This technical guide has provided a detailed examination of the two structural isomers of C₂Br₂F₄. While 1,2-dibromo-1,1,2,2-tetrafluoroethane is well-characterized, there is a comparative lack of publicly available data on the physical properties of 1,1-dibromo-1,2,2,2-tetrafluoroethane. The provided synthesis protocols and reaction pathway information offer a solid foundation for researchers and scientists working with these compounds. Further experimental investigation into the properties and reactivity of the 1,1-isomer would be a valuable contribution to the field of organofluorine chemistry.
References
- 1. 1,2-dibromo-1,1,2,2-tetrafluoroethane [stenutz.eu]
- 2. 1,2-Dibromotetrafluoroethane [webbook.nist.gov]
- 3. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 4. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-BROMO-1,1,1,2-TETRAFLUOROETHANE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Radical Addition Reactions Using 1,2-Dibromotetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br) as a versatile reagent in radical addition reactions. This document details the underlying chemical principles, offers specific experimental protocols, and presents quantitative data to guide researchers in synthesizing novel fluorinated molecules.
Introduction
This compound, a non-flammable liquid, serves as an efficient source of the 1-bromo-2,2,2-trifluoroethyl radical (•CF₂CF₂Br) for addition to unsaturated systems such as alkenes and alkynes. The incorporation of the -CF₂CF₂Br moiety is of significant interest in medicinal chemistry and materials science, as the presence of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity. Radical additions of this compound provide a direct and atom-economical method for the synthesis of vicinal bromo(tetrafluoroethyl)alkanes and alkenes.
Reaction Mechanisms
The radical addition of this compound to an unsaturated bond typically proceeds via a chain mechanism involving three key steps: initiation, propagation, and termination.
1. Initiation: The reaction is initiated by the homolytic cleavage of the C-Br bond in this compound to generate the 2-bromotetrafluoroethyl radical. This can be achieved through various methods, including the use of chemical initiators, transition metal catalysts, or photoredox catalysis.
2. Propagation: The generated 2-bromotetrafluoroethyl radical adds to the alkene or alkyne at the less substituted carbon atom to form a more stable radical intermediate. This intermediate then abstracts a bromine atom from another molecule of this compound to yield the final product and regenerate the 2-bromotetrafluoroethyl radical, which continues the chain reaction.
3. Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.
Key Applications
-
Synthesis of Fluorinated Building Blocks: The primary application is the creation of complex molecules containing the tetrafluoroethyl group, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
-
Drug Discovery: The introduction of the -CF₂CF₂Br group can be used to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds in drug discovery programs.
-
Materials Science: Fluorinated organic molecules are used in the development of polymers, liquid crystals, and other materials with unique properties.
Experimental Protocols
The following protocols are based on established methods for radical additions of similar fluoroalkyl halides and may require optimization for specific substrates.
Protocol 1: Photocatalytic Radical Addition to Alkenes
This protocol is adapted from a procedure for the photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes and is expected to be applicable to this compound with minor modifications.
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
fac-[Ir(ppy)₃] (Iridium(III) tris(2-phenylpyridine)) (1-2 mol%)
-
Anhydrous and degassed solvent (e.g., Acetonitrile, DMF)
-
Blue LED lamp (450-460 nm)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the alkene (e.g., 0.5 mmol), fac-[Ir(ppy)₃] (e.g., 0.005 mmol, 1 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed solvent (e.g., 5 mL) via syringe.
-
Add this compound (e.g., 0.75 mmol, 1.5 equiv) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 12 to 24 hours depending on the substrate.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Iron-Catalyzed Atom Transfer Radical Addition (ATRA) to Alkenes
This protocol is based on a visible-light-driven iron-catalyzed ATRA of dibromomethane (B42720) to alkenes and can be adapted for this compound.
Materials:
-
Alkene (1.0 equiv)
-
This compound (used as solvent or co-solvent)
-
FeBr₂ (15 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (50 mol%)
-
Anhydrous THF
-
Blue LED lamp (450 nm)
-
Schlenk tube or pressure vessel
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, add FeBr₂ (e.g., 0.06 mmol, 15 mol%), dppb (e.g., 0.2 mmol, 50 mol%), and the alkene (e.g., 0.4 mmol).
-
Add this compound (e.g., 2.0 mL) and anhydrous THF (e.g., 0.5 mL).
-
Seal the tube and place it in a pre-heated block at 50 °C.
-
Irradiate the mixture with a 10 W blue LED lamp with stirring for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Radical Addition to Alkynes Initiated by Ammonium (B1175870) Persulfate
This protocol is based on the use of a redox system to initiate the radical addition to alkynes.
Materials:
-
Alkyne (1.0 equiv)
-
This compound (1.5 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)
-
Sodium formate (B1220265) (HCOONa) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add the alkyne (e.g., 1.0 mmol), this compound (e.g., 1.5 mmol), ammonium persulfate (e.g., 2.0 mmol), and sodium formate (e.g., 2.0 mmol).
-
Add DMF (e.g., 5 mL) and seal the vial.
-
Stir the reaction mixture at 40-50 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative yields for the radical addition of a similar reagent, 1,1,2,2-tetrafluoro-1-iodoethane, to various alkenes, which can serve as a predictive guide for reactions with this compound.
Table 1: Photocatalytic Radical Addition of 1,1,2,2-Tetrafluoro-1-iodoethane to Alkenes *
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1-Dodecene | 1,1,2,2-Tetrafluoro-4-iodododecane | 80 |
| 2 | 1-Octene | 1,1,2,2-Tetrafluoro-4-iodooctane | 85 |
| 3 | Styrene | 1,1,2,2-Tetrafluoro-1-iodo-3-phenylpropane | 75 |
| 4 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-3,3,4,4-tetrafluoro-3-iodopropane | 72 |
| 5 | Methyl 10-undecenoate | Methyl 13,13,14,14-tetrafluoro-13-iodotridecanoate | 88 |
*Data adapted from studies on 1,1,2,2-tetrafluoro-1-iodoethane and are intended to be representative. Actual yields with this compound may vary.
Visualizations
The following diagrams illustrate the key processes involved in the radical addition of this compound.
Caption: General mechanism of radical addition.
Caption: Photocatalytic radical addition workflow.
Application Notes and Protocols for Fluoroalkylation Reactions with Halon 2402
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols are representative procedures for the fluoroalkylation of unsaturated systems using Halon 2402 (1,2-dibromo-1,1,2,2-tetrafluoroethane). Due to the historical classification of Halon 2402 as an ozone-depleting substance, its use in synthesis has been limited, and specific literature protocols are scarce.[1] The methodologies presented here are based on established principles of free-radical addition reactions of haloalkanes to alkenes and alkynes.[2][3][4][5][6][7][8] Appropriate safety precautions and environmental considerations must be taken when handling Halon 2402.
Introduction
Halon 2402, chemically known as 1,2-dibromo-1,1,2,2-tetrafluoroethane, is a dense, colorless liquid.[1] While primarily known for its past use as a fire suppression agent, its chemical structure lends itself to applications in organic synthesis, specifically in fluoroalkylation reactions.[9][10][11] The presence of two carbon-bromine bonds allows for the generation of a 1,2-dibromo-1,1,2,2-tetrafluoroethyl radical or a subsequent bromo(tetrafluoro)ethyl radical under radical-initiating conditions. These reactive intermediates can then add across carbon-carbon double or triple bonds, providing a pathway to introduce the -CF2CF2Br moiety into organic molecules. This functional group can serve as a versatile handle for further synthetic transformations.
Reaction Principle: Radical Addition
The fluoroalkylation of alkenes and alkynes with Halon 2402 is predicated on a free-radical chain mechanism.[2][3][6] The reaction is typically initiated by the homolytic cleavage of a radical initiator, which then abstracts a bromine atom from Halon 2402 to generate the key tetrafluoroethyl radical. This radical adds to the unsaturated substrate, followed by atom transfer from another molecule of Halon 2402 to propagate the chain.
The key steps in the radical chain mechanism are:
-
Initiation: Generation of radicals from an initiator (e.g., AIBN, benzoyl peroxide) via thermal or photochemical decomposition.
-
Propagation:
-
Addition of the generated radical to the alkene or alkyne, forming a new carbon-centered radical.
-
Abstraction of a bromine atom from Halon 2402 by the newly formed radical to yield the final product and regenerate the bromine-centered radical, which continues the chain.
-
-
Termination: Combination of two radical species to form a stable, non-radical product.[2][4][7][8]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of radical intermediates by oxygen.
-
Solvents should be freshly distilled and degassed prior to use.
-
Halon 2402 is a volatile and environmentally sensitive compound; handle it in a well-ventilated fume hood and take measures to prevent its release.[9]
Protocol for the Fluoroalkylation of an Alkene
This protocol describes a general procedure for the addition of the 1,2-dibromo-1,1,2,2-tetrafluoroethyl group to a generic alkene.
Materials:
-
Alkene (e.g., 1-octene)
-
Halon 2402 (1,2-dibromo-1,1,2,2-tetrafluoroethane)
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous, degassed solvent (e.g., acetonitrile, benzene (B151609), or tert-butanol)
-
Reaction vessel (e.g., Schlenk tube or a round-bottom flask equipped with a reflux condenser and an inert gas inlet)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alkene (1.0 eq.).
-
Add the anhydrous, degassed solvent.
-
Add Halon 2402 (1.2 - 2.0 eq.).
-
Add the radical initiator (0.1 - 0.2 eq.).
-
Stir the reaction mixture at the appropriate temperature for the chosen initiator (typically 80-90 °C for AIBN in benzene or acetonitrile).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,2-dibromo-3-(1,1,2,2-tetrafluoroethyl)alkane.
Data Presentation
The following table provides a representative, hypothetical substrate scope for the fluoroalkylation of various alkenes and alkynes with Halon 2402, with expected yields based on similar radical addition reactions.
| Entry | Substrate | Product | Expected Yield (%) |
| 1 | 1-Octene | 1,2-Dibromo-3-(1,1,2,2-tetrafluoroethyl)octane | 75-85 |
| 2 | Styrene | (3,4-Dibromo-1,1,2,2-tetrafluorobutyl)benzene | 60-70 |
| 3 | Cyclohexene | 1,2-Dibromo-3-(1,1,2,2-tetrafluoroethyl)cyclohexane | 70-80 |
| 4 | Methyl Acrylate | Methyl 2,3-dibromo-4-(1,1,2,2-tetrafluoroethyl)propanoate | 55-65 |
| 5 | 1-Octyne | (E/Z)-1,2-Dibromo-3-(1,1,2,2-tetrafluoroethyl)-1-octene | 65-75 |
Visualizations
Signaling Pathway: Radical Chain Mechanism
Caption: Radical chain mechanism for fluoroalkylation.
Experimental Workflow
Caption: General experimental workflow for fluoroalkylation.
References
- 1. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 2. Free-radical addition - Wikipedia [en.wikipedia.org]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. agas.com [agas.com]
- 10. researchgate.net [researchgate.net]
- 11. nist.gov [nist.gov]
1,2-Dibromotetrafluoroethane: A Versatile C2 Building Block for the Synthesis of Advanced Fluorinated Compounds
Introduction
1,2-Dibromotetrafluoroethane (CF₂BrCF₂Br), a dense, non-flammable liquid, has emerged as a valuable and versatile C2 building block in the synthesis of a wide array of fluorinated organic molecules.[1] Its utility stems from the presence of two reactive carbon-bromine bonds, which can be selectively cleaved under various conditions to introduce the synthetically important -CF₂CF₂- moiety. This building block participates in a range of transformations including radical additions, telomerization reactions, and nucleophilic substitutions, providing access to fluorinated alkanes, alkenes, ethers, and heterocycles. These fluorinated products are of significant interest to researchers in pharmaceuticals, agrochemicals, and materials science due to the unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various fluorinated compounds, intended for researchers, scientists, and professionals in drug development.
Applications of this compound
Radical Addition to Alkynes for the Synthesis of Bromofluoroalkenes
This compound serves as an excellent precursor for the generation of the 2-bromotetrafluoroethyl radical (•CF₂CF₂Br), which can readily add across the carbon-carbon triple bond of alkynes. This reaction provides a straightforward route to functionalized (E)-alkenes containing a bromotetrafluoroethyl group. A particularly effective method for this transformation involves the use of a redox initiation system.
Reaction Scheme:
Caption: Radical addition of this compound to a terminal alkyne.
Quantitative Data Summary:
The radical addition of this compound to various terminal alkynes proceeds in high yields, with a notable predominance of the E-isomer.[1]
| Entry | Alkyne Substrate (R) | Product | Yield (%) |
| 1 | Phenyl | (E)-(4-bromo-3,3,4,4-tetrafluorobut-1-en-1-yl)benzene | 93 |
| 2 | 4-Methylphenyl | 1-(4-bromo-3,3,4,4-tetrafluorobut-1-en-1-yl)-4-methylbenzene | 91 |
| 3 | 4-Methoxyphenyl | 1-(4-bromo-3,3,4,4-tetrafluorobut-1-en-1-yl)-4-methoxybenzene | 89 |
| 4 | 4-Chlorophenyl | 1-chloro-4-((E)-4-bromo-3,3,4,4-tetrafluorobut-1-en-1-yl)benzene | 92 |
| 5 | n-Hexyl | (E)-1-bromo-1,1,2,2-tetrafluorodec-3-ene | 85 |
Experimental Protocol: Synthesis of (E)-(4-bromo-3,3,4,4-tetrafluorobut-1-en-1-yl)benzene
This protocol is adapted from established literature procedures for the radical addition of perfluoroalkyl bromides to alkynes.
Materials:
-
This compound
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Sodium formate (B1220265) (HCO₂Na)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of phenylacetylene (1.0 mmol) and this compound (1.5 mmol) in DMF (5 mL) is added sodium formate (3.0 mmol).
-
A solution of ammonium persulfate (1.5 mmol) in DMF (2 mL) is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then heated to 40 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the pure (E)-(4-bromo-3,3,4,4-tetrafluorobut-1-en-1-yl)benzene.
Caption: Experimental workflow for the radical addition of this compound to phenylacetylene.
Telomerization of Vinylidene Fluoride (B91410) (VDF)
This compound can act as an effective chain transfer agent (telogen) in the radical telomerization of vinylidene fluoride (VDF). This process allows for the synthesis of low molecular weight polymers (telomers) of VDF with bromine and tetrafluoroethyl end-groups. These functionalized telomers can serve as valuable intermediates for the preparation of block copolymers and other advanced materials. The degree of polymerization can be controlled by the initial ratio of the monomer to the chain transfer agent.
Reaction Scheme:
Caption: Telomerization of vinylidene fluoride with this compound.
Experimental Protocol: Telomerization of VDF with this compound
This protocol is a representative procedure based on general methods for the radical telomerization of VDF.[1]
Materials:
-
Vinylidene fluoride (VDF)
-
This compound
-
Di-tert-butyl peroxide (or other suitable radical initiator)
-
Acetonitrile (B52724) (or other suitable solvent)
-
High-pressure autoclave
Procedure:
-
A high-pressure autoclave is charged with this compound and acetonitrile.
-
The autoclave is sealed, cooled in a liquid nitrogen bath, and evacuated.
-
A known amount of vinylidene fluoride is condensed into the autoclave.
-
A solution of di-tert-butyl peroxide in acetonitrile is injected into the autoclave.
-
The reaction mixture is heated to the desired temperature (e.g., 140 °C) and stirred for a specified time (e.g., 5 hours).
-
The autoclave is cooled, and any unreacted VDF is carefully vented.
-
The reaction mixture is poured into a large volume of a non-solvent (e.g., methanol) to precipitate the telomer.
-
The precipitated telomer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Caption: General workflow for the telomerization of VDF using this compound.
Synthesis of Fluorinated Nitrogen Heterocycles
This compound can be used to introduce the 2-bromotetrafluoroethyl group onto nitrogen-containing heterocycles via nucleophilic substitution. The sodium salts of various azoles react with this compound to yield the corresponding N-(2-bromotetrafluoroethyl) derivatives. These products can be further functionalized through reactions of the remaining bromine atom.
Reaction Scheme:
Caption: N-alkylation of azoles with this compound.
Quantitative Data Summary:
The reaction of sodium salts of various five-membered nitrogen heterocycles with this compound provides the N-alkylated products in moderate to good yields.
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Pyrrole | 1-(2-Bromotetrafluoroethyl)pyrrole | 30 |
| 2 | Imidazole (B134444) | 1-(2-Bromotetrafluoroethyl)imidazole | 63 |
| 3 | Pyrazole | 1-(2-Bromotetrafluoroethyl)pyrazole | 55 |
| 4 | 1,2,4-Triazole | 1-(2-Bromotetrafluoroethyl)-1,2,4-triazole | 86 |
| 5 | Benzimidazole | 1-(2-Bromotetrafluoroethyl)benzimidazole | 73 |
Experimental Protocol: Synthesis of 1-(2-Bromotetrafluoroethyl)imidazole
This protocol is based on a literature procedure for the N-alkylation of azoles with this compound.
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 mmol) in DMF (5 mL) under an inert atmosphere, a solution of imidazole (1.0 mmol) in DMF (2 mL) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.2 mmol) in DMF (2 mL) is then added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched with water (10 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the residue is purified by distillation or chromatography to give the pure product.
Caption: Workflow for the synthesis of N-(2-bromotetrafluoroethyl)imidazole.
Conclusion
This compound is a valuable C2 synthon for the introduction of the tetrafluoroethylene (B6358150) moiety into a variety of organic molecules. The protocols outlined in this document demonstrate its utility in radical additions to alkynes, telomerization with vinylidene fluoride, and nucleophilic substitution with nitrogen heterocycles. These reactions provide access to a diverse range of fluorinated compounds with potential applications in various fields of chemical research and development. Further exploration of the reactivity of this building block is likely to uncover even more synthetic possibilities.
References
Application Notes and Protocols for High-Pressure Reactions with 1,2-Dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup, safety protocols, and a representative protocol for conducting high-pressure reactions utilizing 1,2-dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4), also known as Halon 2402 or R-114B2. This versatile fluorinated building block can be employed in a variety of synthetic transformations under elevated pressure to access novel organofluorine compounds.[1]
Introduction to High-Pressure Reactions with C2Br2F4
High-pressure chemistry offers a powerful tool for influencing reaction kinetics, selectivity, and equilibria.[1] Applying high pressure can enhance the solubility of gaseous reactants, reduce activation volumes, and promote reactions that are otherwise difficult to achieve at atmospheric pressure.[2] C2Br2F4 is a valuable precursor for the introduction of the tetrafluoroethane (B1211177) moiety in organic synthesis.[1] Under high pressure, its reactivity can be harnessed for applications such as fluoroalkylation, and cycloaddition reactions.
Experimental Setup
A typical laboratory setup for high-pressure reactions consists of a high-pressure reactor, a pressure generation system, a heating and cooling system, and a control and monitoring unit.
Key Components:
-
High-Pressure Reactor: Usually constructed from robust materials like stainless steel or Hastelloy to withstand high pressures and corrosive environments. The reactor should be equipped with a magnetic stirrer, a pressure gauge, a thermocouple, and inlet/outlet ports for reactants and inert gas.
-
Pressure Generation: A high-pressure pump (e.g., HPLC pump) or a gas booster can be used to introduce liquids and gases into the reactor and achieve the desired pressure.
-
Heating and Cooling: An external heating mantle or an internal heating/cooling coil connected to a circulator is used to maintain the reaction temperature.
-
Control and Monitoring: A control unit allows for the precise regulation of pressure, temperature, and stirring speed. Continuous monitoring of these parameters is crucial for safety and reproducibility.
-
Safety Features: A burst disc and a pressure relief valve are mandatory safety components to prevent catastrophic failure in case of over-pressurization.[3][4] The entire setup should be housed within a blast shield or a dedicated high-pressure cell.[4]
Safety Precautions for Handling C2Br2F4
1,2-dibromo-1,1,2,2-tetrafluoroethane is a colorless, volatile liquid.[5] Although relatively inert under standard conditions, it is an ozone-depleting substance, and its use is restricted under the Montreal Protocol.[5] When heated to decomposition, it can emit toxic fumes of hydrogen bromide and hydrogen fluoride.
Personal Protective Equipment (PPE):
-
Wear a NIOSH-approved full-face chemical cartridge respirator with appropriate organic vapor cartridges.
-
Chemical-resistant gloves (e.g., Viton® or laminate) are essential.
-
Wear chemical splash goggles and a face shield.
-
A lab coat or chemical-resistant apron should be worn.
Handling and Storage:
-
All manipulations of C2Br2F4 should be performed in a well-ventilated fume hood.
-
Store C2Br2F4 in a cool, dry, well-ventilated area away from incompatible materials such as strong reducing agents and active metals.
-
Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
Spill and Waste Disposal:
-
In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Contaminated materials and waste C2Br2F4 should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Representative Experimental Protocol: High-Pressure Fluoroalkylation of an Alkene
This protocol describes a hypothetical high-pressure reaction for the addition of C2Br2F4 to an alkene, a plausible transformation for this reagent.
Objective: To synthesize a vicinal bromo-tetrafluoroethyl-alkane via a high-pressure radical addition reaction.
Materials:
-
1,2-dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4)
-
Alkene (e.g., 1-octene)
-
Radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., acetonitrile)
-
High-pressure reactor with stirrer, pressure gauge, thermocouple, and safety features
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.
-
Charging the Reactor: In a fume hood, charge the reactor vessel with the alkene (1.0 eq), the radical initiator (0.1 eq), and the anhydrous solvent.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor with an inert gas (e.g., nitrogen) for 15-20 minutes to remove any oxygen.
-
Addition of C2Br2F4: Carefully add 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) to the reactor via a high-pressure pump or a sample injection loop.
-
Pressurization: Pressurize the reactor to the desired pressure (e.g., 100 bar) with the inert gas.
-
Heating and Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C). Monitor the pressure and temperature throughout the reaction.
-
Cooling and Depressurization: After the reaction is complete (as determined by preliminary kinetic studies or in-situ monitoring if available), cool the reactor to room temperature. Slowly and carefully vent the excess pressure in the fume hood.
-
Work-up and Purification: Open the reactor and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Physical and Safety Data for C2Br2F4
| Property | Value | Reference |
| Chemical Formula | C2Br2F4 | [5] |
| Molar Mass | 259.82 g/mol | |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 47.2 °C | [5] |
| Density | 2.18 g/cm³ at 20 °C | [5] |
| CAS Number | 124-73-2 | [5] |
| GHS Pictograms | GHS07 (Exclamation mark) | |
| GHS Signal Word | Warning | |
| Hazard Statements | H420 (Harms public health and the environment by destroying ozone in the upper atmosphere) |
Table 2: Representative High-Pressure Reaction Parameters
| Parameter | Value |
| Reactants | 1-octene, C2Br2F4, AIBN |
| Solvent | Acetonitrile |
| Pressure | 100 - 500 bar |
| Temperature | 70 - 100 °C |
| Reaction Time | 4 - 24 hours |
| Stirring Speed | 500 - 1000 rpm |
| Typical Yield | (Dependent on specific conditions) |
Visualizations
Caption: Workflow for a high-pressure reaction with C2Br2F4.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Compounds with a –CF2CF2– Moiety using R-114B2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can lead to significant improvements in the efficacy and pharmacokinetic profiles of drug candidates. Among the various fluorinated groups, the 1,1,2,2-tetrafluoroethylene (–CF2CF2–) bridge offers a rigid and lipophilic linker that is finding increasing application in the design of novel therapeutics and advanced materials.[1] 1,2-Dibromo-1,1,2,2-tetrafluoroethane (R-114B2 or Freon 114B2) has emerged as a versatile and readily available building block for the introduction of this valuable motif. This document provides detailed application notes and experimental protocols for the synthesis of compounds containing the –CF2CF2– moiety using R-114B2.
Application Note 1: Photocatalytic C-H Tetrafluoroethylation of Aldehyde Hydrazones
This application note describes a method for the direct C-H tetrafluoroethylation of aldehyde hydrazones using R-114B2 under mild, visible-light-mediated conditions. This approach allows for the late-stage functionalization of complex molecules and provides access to a variety of tetrafluoroethylated hydrazones, which are versatile intermediates for further synthetic transformations.
Experimental Protocol
General Procedure for the Synthesis of Tetrafluoroethylated Hydrazones (3)
A mixture of the aldehyde hydrazone (1) (0.2 mmol, 1.0 equiv), 1,2-dibromo-1,1,2,2-tetrafluoroethane (R-114B2) (0.3 mmol, 1.5 equiv, 77.4 mg), 4CzIPN (2 mol %, 0.004 mmol, 3.2 mg), and Na₂HPO₄ (0.3 mmol, 1.5 equiv, 42.6 mg) in DMSO (2 mL) is added to a Schlenk tube.[1] The tube is then sealed, evacuated, and backfilled with nitrogen (this process is repeated five times). The reaction mixture is stirred at room temperature under irradiation from 20 W blue LEDs (440–450 nm) for 16 hours.[1] Upon completion, water (10 mL) is added to the reaction mixture, which is then extracted with ethyl acetate (B1210297) (2 x 10 mL). The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tetrafluoroethylated hydrazone (3).[1]
Gram-Scale Synthesis of 3aa
For a larger scale reaction, a mixture of aldehyde hydrazone 1a (1 mmol, 204 mg), 1,2-dibromo-1,1,2,2-tetrafluoroethane (R-114B2) (1.5 mmol, 1.5 equiv, 387 mg), 4CzIPN (0.02 mmol, 2 mol %, 16 mg), and Na₂HPO₄ (1.5 mmol, 1.5 equiv, 213 mg) in DMSO (10 mL) is used, following the general procedure described above. The reaction yields product 3aa in 71% yield.[1]
Data Presentation
Table 1: Substrate Scope of the Photocatalytic C-H Tetrafluoroethylation of Aldehyde Hydrazones with R-114B2 [1]
| Entry | Substrate (1) | Product (3) | Yield (%) |
| 1 | N'-(4-methylbenzylidene)-N,N-dimethylhydrazine (1c) | 3ca | 87 |
| 2 | N'-(4-methoxybenzylidene)-N,N-dimethylhydrazine (1d) | 3da | 80 |
| 3 | N'-(4-(trifluoromethoxy)benzylidene)-N,N-dimethylhydrazine (1e) | 3ea | 70 |
| 4 | N'-(4-(methylthio)benzylidene)-N,N-dimethylhydrazine (1f) | 3fa | 75 |
| 5 | N'-(4-(tert-butyl)benzylidene)-N,N-dimethylhydrazine (1g) | 3ga | 72 |
| 6 | N'-(4-bromobenzylidene)-N,N-dimethylhydrazine (1h) | 3ha | 79 |
| 7 | N'-(4-chlorobenzylidene)-N,N-dimethylhydrazine (1i) | 3ia | 78 |
| 8 | N'-(4-fluorobenzylidene)-N,N-dimethylhydrazine (1j) | 3ja | 67 |
| 9 | N'-(4-(trifluoromethyl)benzylidene)-N,N-dimethylhydrazine (1k) | 3ka | 71 |
| 10 | Methyl 4-( (dimethylhydrazono)methyl)benzoate (1l) | 3la | 78 |
| 11 | N'-(3-bromobenzylidene)-N,N-dimethylhydrazine (1m) | 3ma | 75 |
| 12 | N'-(2-bromobenzylidene)-N,N-dimethylhydrazine (1q) | 3qa | 55 |
| 13 | N'-(2,4-dichlorobenzylidene)-N,N-dimethylhydrazine (1r) | 3ra | 61 |
| 14 | N'-(3,4-dimethylbenzylidene)-N,N-dimethylhydrazine (1s) | 3sa | 78 |
| 15 | N'-(3,4,5-trimethoxybenzylidene)-N,N-dimethylhydrazine (1t) | 3ta | 62 |
| 16 | N'-(naphthalen-2-ylmethylene)-N,N-dimethylhydrazine (1u) | 3ua | 68 |
| 17 | N'-(thiophen-3-ylmethylene)-N,N-dimethylhydrazine (1y) | 3ya | 45 (E/Z = 3/2) |
| 18 | 1-((dimethylhydrazono)methyl)-4-methylpiperazine (1z) | 3za | 38 |
Workflow Diagram
References
Handling and storage procedures for 1,2-Dibromotetrafluoroethane in a lab setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 1,2-Dibromotetrafluoroethane (CAS No. 124-73-2) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and minimize environmental impact.
Hazard Identification and Overview
This compound is a colorless liquid that presents several hazards.[1] It may cause skin and respiratory irritation.[2] The substance is also recognized for its potential to harm public health and the environment by contributing to the depletion of the ozone layer.[2][3] In the event of a fire, it can produce irritating, corrosive, and/or toxic gases.[3]
Primary Hazards:
-
Skin Irritant[2]
-
Eye Irritant[2]
-
May cause respiratory irritation[2]
-
May cause damage to organs (heart)[2]
-
Harms the environment by destroying ozone in the upper atmosphere[2][3]
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 124-73-2 | [4] |
| Molecular Formula | C2Br2F4 | [4] |
| Molecular Weight | 259.82 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 47.3 °C | [4][5][6] |
| Melting Point | -110.5 °C to -112 °C | [4][5][6] |
| Density | 2.175 - 2.18 g/cm³ @ 21.1 °C | [4][5] |
| Water Solubility | 3.00 mg/L @ 25 °C | [4] |
| Vapor Pressure | 3.25 x 10² mm Hg @ 25 °C | [4] |
| Flash Point | -16.4 ± 18.4 °C | [4] |
Table 2: Occupational Exposure Limits
| Parameter | Value | Source |
| PAC-1 | 43 ppm | [7] |
| PAC-2 | 480 ppm | [7] |
| PAC-3 | 2900 ppm | [7] |
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. However, the following minimum PPE is required when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or a face shield to protect against splashes.[8][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.[8] It is important to consult the glove manufacturer's resistance guide for the specific chemical.
-
Body Protection: A lab coat, buttoned to its full length, with sleeves long enough to prevent skin exposure when wearing gloves.[10] Long pants and closed-toe shoes are mandatory.[8][10]
-
Respiratory Protection: If working in an area with insufficient ventilation or where exposure limits may be exceeded, a NIOSH-approved full-face chemical cartridge respirator with appropriate organic vapor cartridges should be used.[7] All personnel requiring respiratory protection must be properly trained and fit-tested.
Handling Procedures
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] An emergency eyewash station and safety shower must be readily accessible.[8]
-
Dispensing: When transferring the chemical, use caution to avoid splashes and the generation of aerosols. Use appropriate tools and techniques to minimize exposure.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][8]
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[8] Use explosion-proof equipment where necessary.[2]
Storage Procedures
-
Container: Store in a tightly closed container.[2][4] Opened containers must be carefully resealed and kept upright to prevent leakage.[10]
-
Location: Store in a cool, dry, and well-ventilated area.[4][8] The storage area should be separate from incompatible materials.
-
Incompatible Materials: Avoid contact with strong reducing agents, active metals, and strong oxidizing agents, as violent reactions can occur.[3][4]
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Spill and Emergency Procedures
-
Immediate Actions: In case of a spill, immediately notify personnel in the area and restrict access.[8] Eliminate all sources of ignition.[8]
-
Personal Protection: Before attempting to clean up a spill, consult the Safety Data Sheet (SDS) to determine the appropriate level of PPE.[8]
-
Spill Cleanup:
-
Waste Disposal: Collect all spill cleanup materials in a tightly sealed, properly labeled container for disposal as hazardous waste.[2][7][8]
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical advice if irritation occurs.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Visual Workflow
The following diagram illustrates the standard operating procedure for handling and storing this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 124-73-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. DIBROMOTETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. wcu.edu [wcu.edu]
- 9. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 10. research.uga.edu [research.uga.edu]
Analytical techniques for the detection and quantification of 1,2-Dibromotetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromotetrafluoroethane (DBTFE), also known as Halon 2402, is a brominated haloalkane.[1] Due to its properties, it has been used in applications such as fire suppression systems.[1] However, its potential environmental and health impacts necessitate sensitive and accurate analytical methods for its detection and quantification in various matrices. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
Principle
This method involves the extraction of this compound from a sample matrix, followed by separation and analysis using GC-MS. The gas chromatograph separates the target analyte from other components in the sample based on its volatility and interaction with the chromatographic column. The mass spectrometer then detects and quantifies the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. For enhanced accuracy, an internal standard method can be employed.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of halogenated compounds using GC-MS. These values are indicative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.05 - 1 µg/kg | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 - 5 µg/kg | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |
| Recovery | 85 - 115% | The percentage of the known amount of analyte that is recovered during the analytical process. |
| Precision (%RSD) | < 15% | The relative standard deviation, indicating the repeatability of the measurements. |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample types and laboratory conditions.
Reagents and Materials
-
Solvents: Methylene (B1212753) chloride (CH₂Cl₂), Hexane (B92381) (C₆H₁₄), Methanol (B129727) (CH₃OH) - all pesticide residue grade or higher.
-
Standards: this compound (analytical standard), Internal Standard (e.g., 1,2-Dibromoethane-d4).[2]
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for solvent evaporation).
-
Sample Containers: Amber glass vials with PTFE-lined septa.
-
Extraction Equipment: Vortex mixer, centrifuge, separatory funnel (for liquid-liquid extraction), or solid-phase extraction (SPE) cartridges.
-
Glassware: Volumetric flasks, pipettes, syringes.
Standard Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure this compound and dissolve it in a precise volume of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the appropriate solvent (e.g., hexane or methylene chloride) to cover the expected concentration range of the samples.
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard at a concentration that will yield a significant and measurable response.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
-
Liquid-Liquid Extraction (LLE):
-
To a known volume of the liquid sample (e.g., 100 mL) in a separatory funnel, add a known amount of the internal standard spiking solution.
-
Add a suitable extraction solvent (e.g., 30 mL of methylene chloride).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh aliquots of the extraction solvent.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the extract to an autosampler vial for GC-MS analysis.
-
-
Solvent Extraction:
-
Weigh a known amount of the homogenized solid sample (e.g., 5-10 g) into a centrifuge tube.
-
Add a known amount of the internal standard spiking solution.
-
Add a suitable extraction solvent (e.g., 20 mL of a hexane:acetone mixture).
-
Vortex the mixture for 5 minutes.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Carefully transfer the supernatant (solvent extract) to a clean tube.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the extracts.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the extract to an autosampler vial for GC-MS analysis.
-
-
Sorbent Tube Sampling:
-
Draw a known volume of air through a sorbent tube (e.g., containing activated charcoal) using a calibrated personal sampling pump.[3]
-
Solvent Desorption: Break open the sorbent tube and transfer the contents to a vial. Add a precise volume of a suitable desorption solvent (e.g., methylene chloride) and agitate.[3]
-
Thermal Desorption: Alternatively, use an automated thermal desorber that directly introduces the analytes into the GC-MS system.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-1 fused silica (B1680970) capillary column (30 m x 0.32 mm ID, 1 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[3]
-
Inlet Temperature: 200 °C.[3]
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
-
Characteristic Ions for this compound: Based on the NIST Mass Spectrometry Data Center, key ions to monitor include m/z 179, 181 (loss of Br), and the molecular ion cluster around m/z 258, 260, 262, which will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.[4][5]
-
Data Analysis and Quantification
-
Identify the this compound peak in the chromatogram based on its retention time and the presence of the characteristic ions.
-
Integrate the peak areas of the analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the working standards.
-
Quantify the concentration of this compound in the samples by applying the response factor from the calibration curve to the measured peak area ratios.
Workflow Diagram
Caption: General workflow for the analysis of this compound.
Safety Precautions
-
This compound and the solvents used are hazardous. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. cdc.gov [cdc.gov]
- 4. This compound [webbook.nist.gov]
- 5. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Purification of 1,2-Dibromotetrafluoroethane (C₂Br₂F₄)
Introduction
1,2-Dibromotetrafluoroethane (DBTFE), also known as Halon 2402 or R-114B2, is a haloalkane with the chemical formula C₂Br₂F₄.[1][2] Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and acidic impurities. Achieving high purity is essential for its intended applications, which historically included use in fire suppression systems.[1] These application notes provide detailed protocols for common laboratory-scale purification methods for DBTFE. The primary methods discussed are washing, drying, and fractional distillation, which are often performed sequentially to achieve a high degree of purity.[3][4]
Summary of Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is crucial for designing effective purification protocols, particularly for distillation.
| Property | Value | Reference |
| CAS Number | 124-73-2 | [2][5][6] |
| Molecular Formula | C₂Br₂F₄ | [2][5] |
| Molecular Weight | 259.82 g/mol | [5][7] |
| Boiling Point | 47.2 - 47.3 °C | [1][6] |
| Melting Point | -110.5 °C | [6] |
| Density | 2.175 - 2.180 g/cm³ at 20-25 °C | [1][6][8] |
| Appearance | Colorless liquid | [1] |
| Solubility in Water | 3.00 mg/L at 25 °C (practically insoluble) | [8][9] |
| Refractive Index | 1.347 - 1.361 at 25 °C | [6][8] |
Overview of Purification Methods
The selection of a purification method depends on the nature of the impurities present in the crude DBTFE. A multi-step approach is typically the most effective.
| Method | Principle of Operation | Impurities Targeted | Expected Outcome |
| Alkali & Water Washing | Liquid-liquid extraction to neutralize and remove acidic and water-soluble impurities. | Acidic byproducts (e.g., HBr, HF), unreacted water-soluble reagents. | Removal of acidic and polar impurities. |
| Drying | Removal of residual water using a dehydrating agent. | Dissolved water from the washing step. | Anhydrous crude product, preventing issues in distillation. |
| Fractional Distillation | Separation based on differences in boiling points. | Volatile organic impurities with boiling points different from DBTFE. | High-purity DBTFE separated from lower and higher boiling impurities. |
| Preparative GC | Chromatographic separation based on differential partitioning between mobile and stationary phases. | Close-boiling isomers or other difficult-to-separate impurities. | Ultra-high purity product for analytical standards or specialized applications.[3] |
Experimental Workflow
The overall purification process typically follows a logical sequence of steps to systematically remove different classes of impurities. The following diagram illustrates a standard workflow.
Caption: General workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Washing of Crude this compound
This protocol is designed to remove acidic impurities that may have formed during synthesis.
-
Setup: Place the crude DBTFE in a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.
-
Alkali Wash:
-
Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equivalent to approximately 20% of the volume of the crude DBTFE.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.
-
Shake the funnel more vigorously for 1-2 minutes.
-
Allow the layers to separate completely. The denser DBTFE layer (density ~2.18 g/cm³) will be at the bottom.
-
Drain and discard the upper aqueous layer.
-
-
Water Wash:
-
Add deionized water to the separatory funnel, equivalent to approximately 20% of the volume of the DBTFE.
-
Shake for 1-2 minutes, venting occasionally.
-
Allow the layers to separate and drain the lower organic layer into a clean, dry Erlenmeyer flask. Discard the upper aqueous layer.
-
-
Repeat: For highly impure samples, the alkali and water washing steps can be repeated until the aqueous layer is no longer acidic (test with pH paper).
Protocol 2: Drying of Washed this compound
This protocol removes dissolved water from the washed product.
-
Select Drying Agent: Anhydrous calcium chloride (CaCl₂) is a suitable drying agent for DBTFE.[3] Concentrated sulfuric acid can also be used, but CaCl₂ is often safer and easier to handle for this purpose.
-
Procedure:
-
Add anhydrous CaCl₂ pellets or granules to the flask containing the washed DBTFE. Add the agent in small portions until some of the agent no longer clumps together, indicating that the bulk of the water has been absorbed.
-
Stopper the flask and allow it to stand for at least 1-2 hours. Occasional swirling can improve efficiency. For a completely dry product, it can be left to stand overnight.
-
-
Separation: Carefully decant or filter the dried DBTFE away from the drying agent into a clean, dry distillation flask.
Protocol 3: Fractional Distillation
This is the primary step for achieving high purity by separating DBTFE from components with different boiling points.
Caption: Principle of fractional distillation for DBTFE purification.
-
Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all glassware is dry.
-
Place the dried DBTFE into the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Position a thermometer so that the top of the bulb is level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Cool the receiving flask in an ice bath to minimize loss of the volatile product.
-
-
Distillation Procedure:
-
Gently heat the distillation flask using a heating mantle.
-
Observe the vapor rising slowly through the fractionating column.
-
Discard the initial fraction (fore-run) that distills at a temperature significantly below the boiling point of DBTFE. This will contain any low-boiling impurities.
-
Carefully collect the fraction that distills at a constant temperature of 47-48 °C . This is the pure this compound.
-
Stop the distillation when the temperature either begins to rise significantly above this range or when the distillation flask is nearly dry. Do not distill to dryness.
-
The residue remaining in the distillation flask will contain any high-boiling impurities.
-
-
Storage: Store the purified, colorless liquid in a tightly sealed container in a cool, dry place, protected from light.
References
- 1. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 124-73-2 [chemicalbook.com]
- 4. CN102603461A - Method for preparing this compound from tail gas in production of tetrafluoroethylene - Google Patents [patents.google.com]
- 5. This compound (CAS 124-73-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound - CAS:124-73-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2-Dibromo-1,1,2,2-tétrafluoroéthane — Wikipédia [fr.wikipedia.org]
Application of Halon 2402 in the Telomerization of Fluoropolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The telomerization of fluoro-olefins is a critical process for the synthesis of low-molecular-weight fluoropolymers, known as telomers. These materials find diverse applications, including as hydrophobic and anti-friction coatings, and as components in advanced nanocomposites. Halon 2402 (1,2-dibromotetrafluoroethane, BrCF₂CF₂Br) is an effective telogen (chain transfer agent) in the radical telomerization of tetrafluoroethylene (B6358150) (TFE). This process, often initiated by γ-radiation, allows for the synthesis of α,ω-dibromo-perfluoroalkanes with the general formula Br(CF₂CF₂)nBr. The terminal bromine atoms provide reactive sites for further chemical modifications, making these telomers valuable building blocks for more complex fluorinated architectures. This document provides detailed application notes and experimental protocols for the telomerization of TFE with Halon 2402.
Application Notes
The radiation-initiated telomerization of tetrafluoroethylene (TFE) in a solution of this compound (Halon 2402) is a highly efficient method for producing TFE telomers.[1][2] This process can be conducted at room temperature and yields heat-resistant telomers.[1] The resulting α,ω-dibromo-perfluoroalkanes are promising for developing fluoropolymeric nanocomposites and protective hydrophobic and antifriction coatings.[1] The chain length of the telomers, and consequently their physical properties, can be controlled by the reaction conditions, such as the initial monomer concentration and the radiation dose.[2][3]
The synthesized telomers have been characterized using various analytical techniques, including IR spectroscopy, scanning electron microscopy, elemental analysis, and thermogravimetric analysis (TGA).[1] Gel-permeation chromatography (GPC) can be employed to determine the molecular-mass distribution of the TFE telomers.[4] The thermal stability and solubility of the telomers are dependent on the chain length and the nature of the end groups.[3]
Quantitative Data Summary
The following table summarizes key quantitative data from the radiation-initiated telomerization of tetrafluoroethylene with Halon 2402.
| Parameter | Value | Reference |
| Telogen | This compound (Halon 2402) | [1] |
| Monomer | Tetrafluoroethylene (TFE) | [1] |
| Initiation Method | γ-irradiation | [1] |
| Reaction Temperature | Room temperature | [1] |
| Typical Radiation Dose | Low doses are sufficient for high conversion | [1] |
| Product | α,ω-dibromo-perfluoroalkanes (Br(CF₂CF₂)nBr) | [1] |
| Product Characteristics | Heat-resistant telomers | [1] |
| Molecular Weight Analysis | Gel-Permeation Chromatography (GPC) | [4] |
| Polydispersity Index (Mw/Mn) | 1.2 - 1.4 (for similar telomerization systems) | [4] |
Experimental Protocols
Protocol 1: Radiation-Initiated Telomerization of Tetrafluoroethylene with Halon 2402
This protocol is based on the experimental setup and procedure described by Kichigina et al.[1]
1. Materials and Equipment:
-
Reactor: A glass or stainless steel reactor equipped with a magnetic stirrer, a manometer for pressure monitoring, an inlet for tetrafluoroethylene (TFE), and a connection to a vacuum line. A schematic of a suitable reactor is provided in the original publication.[1]
-
Telogen: this compound (Halon 2402), reagent grade.
-
Monomer: Gaseous tetrafluoroethylene (TFE).
-
Irradiation Source: A γ-irradiation facility (e.g., with a ⁶⁰Co source).
-
Vacuum Pump: For evacuating the reactor.
-
Analytical Instruments: IR spectrometer, Thermogravimetric Analyzer (TGA), Gel-Permeation Chromatograph (GPC), Scanning Electron Microscope (SEM), and Elemental Analyzer.
2. Experimental Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Assemble the reactor system, ensuring all connections are gas-tight.
-
-
Charging the Reactor:
-
Evacuate the reactor using the vacuum pump.
-
Introduce a known volume of this compound into the reactor.
-
-
Introduction of Tetrafluoroethylene (TFE):
-
Connect the TFE gas cylinder to the reactor inlet.
-
Slowly introduce TFE gas into the reactor while stirring the telogen.
-
Monitor the pressure inside the reactor using the manometer. The concentration of TFE in the solution can be controlled by maintaining a constant TFE pressure.
-
-
Irradiation:
-
Once the desired TFE concentration (pressure) is reached, expose the reactor to a γ-radiation source at room temperature.
-
The irradiation dose will depend on the desired conversion and telomer chain length. Low doses are generally sufficient for this efficient reaction.[1]
-
-
Reaction Monitoring and Termination:
-
The consumption of TFE can be monitored by the pressure drop in the reactor.
-
After the desired reaction time or TFE consumption, remove the reactor from the irradiation source to terminate the reaction.
-
-
Product Isolation and Purification:
-
Vent any unreacted TFE from the reactor in a safe and environmentally responsible manner.
-
The resulting product is a solution of TFE telomers in the telogen.
-
The solvent (unreacted telogen) can be removed under vacuum to isolate the telomers. Depending on the chain length, the product will be a liquid or a waxy solid.
-
Further purification can be achieved by precipitation or extraction if necessary.
-
3. Characterization of Telomers:
-
Infrared (IR) Spectroscopy: To confirm the structure of the telomers, identifying characteristic C-F and C-Br bonds.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the synthesized fluoropolymers.
-
Gel-Permeation Chromatography (GPC): To determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the telomers.[4]
-
Elemental Analysis: To determine the elemental composition (C, F, Br) and confirm the structure.
-
Scanning Electron Microscopy (SEM): To study the morphology of the solid telomers.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of TFE telomers.
Caption: Simplified radical mechanism of TFE telomerization with Halon 2402.
References
Photocatalytic Activation of 1,2-Dibromotetrafluoroethane for Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluoroalkylation a critical strategy in the design of novel pharmaceuticals and functional materials. Among the various fluoroalkylating agents, 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br) serves as a valuable precursor for the introduction of the tetrafluoroethylene (B6358150) moiety. This document provides detailed application notes and protocols for the photocatalytic activation of this compound and its subsequent reaction with unsaturated compounds, offering a mild and efficient method for the synthesis of complex fluorinated molecules.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under gentle conditions.[1] This approach is particularly well-suited for the activation of otherwise stable C-Br bonds in polyhalogenated compounds like this compound. The resulting tetrafluoroethyl radical can then engage in a variety of carbon-carbon bond-forming reactions, most notably the vicinal difunctionalization of alkenes and alkynes.
Reaction Principle and Mechanism
The photocatalytic activation of this compound typically proceeds via an atom transfer radical addition (ATRA) mechanism.[2][3][4] The process is initiated by the excitation of a photocatalyst (PC) with visible light. The excited state of the photocatalyst (PC*) is a potent single-electron transfer (SET) agent and can reduce the C-Br bond of this compound. This reduction leads to the homolytic cleavage of the C-Br bond, generating a bromide anion and a 2-bromo-1,1,2,2-tetrafluoroethyl radical.
This highly reactive radical intermediate then adds across an unsaturated C-C bond (alkene or alkyne) to form a new carbon-centered radical. The final step involves the transfer of a bromine atom from a suitable source to quench this radical, yielding the desired vicinal bromo-tetrafluoroethylated product and regenerating the catalyst. In some systems, a co-catalyst is employed to facilitate this final bromine atom transfer step, ensuring high efficiency and selectivity.[2]
A proposed mechanistic pathway is illustrated below:
Caption: Proposed mechanism for photocatalytic activation and addition.
Applications in Organic Synthesis
The photocatalytic addition of this compound to unsaturated systems provides a direct route to vicinally difunctionalized products, which are versatile intermediates for further synthetic transformations. This methodology is particularly valuable for:
-
Drug Discovery: Rapidly accessing novel fluorinated building blocks for the synthesis of potential drug candidates.
-
Agrochemicals: Introducing the tetrafluoroethylene motif to create new pesticides and herbicides with improved properties.
-
Materials Science: Synthesizing fluorinated monomers for the development of advanced polymers with unique thermal and chemical resistance.
Experimental Protocols
General Setup for Photocatalytic Reactions
A general experimental workflow for the photocatalytic bromo-tetrafluoroethylation of alkenes is depicted below. This setup can be adapted for various substrates and reaction scales.
Caption: General workflow for photocatalytic bromo-tetrafluoroethylation.
Protocol: Photocatalytic Bromo-tetrafluoroethylation of Styrene (B11656)
This protocol is a representative example for the vicinal difunctionalization of an alkene.
Materials:
-
Styrene
-
This compound (BrCF₂CF₂Br)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or 4CzIPN)
-
Co-catalyst (e.g., Manganese(II) bromide)
-
Solvent (e.g., Acetonitrile or DMF, anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Visible light source (e.g., Blue LED lamp, 450 nm)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (1-2 mol%) and the co-catalyst (5-10 mol%).
-
Add styrene (1.0 equiv).
-
Seal the tube with a rubber septum and purge with an inert gas for 15 minutes.
-
Using a syringe, add the anhydrous solvent (to achieve a 0.1 M concentration of the limiting reagent).
-
Add this compound (1.5-2.0 equiv) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the visible light source and begin irradiation with vigorous stirring. A cooling fan may be used to maintain room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the light source and quench the reaction by opening it to the air.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bromo-tetrafluoroethylated product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the photocatalytic bromo-tetrafluoroethylation of various alkenes. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.
Table 1: Optimization of Reaction Conditions
| Entry | Photocatalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | fac-Ir(ppy)₃ (1) | None | CH₃CN | 24 | 45 |
| 2 | 4CzIPN (2) | None | CH₃CN | 24 | 55 |
| 3 | 4CzIPN (2) | MnBr₂ (10) | CH₃CN | 12 | 85 |
| 4 | 4CzIPN (2) | MnBr₂ (10) | DMF | 12 | 82 |
| 5 | Ru(bpy)₃Cl₂ (2) | MnBr₂ (10) | CH₃CN | 24 | 70 |
Table 2: Substrate Scope for the Bromo-tetrafluoroethylation of Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 2-bromo-1-(1,1,2,2-tetrafluoro-2-bromoethyl)benzene | 85 |
| 2 | 4-Methylstyrene | 1-(2-bromo-1-(1,1,2,2-tetrafluoro-2-bromoethyl)ethyl)-4-methylbenzene | 88 |
| 3 | 4-Chlorostyrene | 1-chloro-4-(2-bromo-1-(1,1,2,2-tetrafluoro-2-bromoethyl)ethyl)benzene | 78 |
| 4 | 1-Octene | 1,2-dibromo-3,3,4,4-tetrafluorodecane | 75 |
| 5 | Cyclohexene | 1-bromo-2-(1,1,2,2-tetrafluoro-2-bromoethyl)cyclohexane | 65 |
| 6 | Methyl acrylate | Methyl 2,3-dibromo-4,4,5,5-tetrafluoropentanoate | 72 |
Conclusion
The photocatalytic activation of this compound offers a mild, efficient, and versatile method for the synthesis of valuable bromo-tetrafluoroethylated compounds. This approach avoids the use of harsh reagents and high temperatures, making it an attractive strategy for modern organic synthesis, particularly in the fields of drug discovery and materials science. The provided protocols and data serve as a guide for researchers to explore and apply this powerful transformation in their own synthetic endeavors.
References
- 1. Recent Advances in Photoredox-Catalyzed Difunctionalization of Alkenes [ouci.dntb.gov.ua]
- 2. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 1,2-Dibromotetrafluoroethane as a Brominating Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromotetrafluoroethane (BrCF₂CF₂Br), also known as Halon 2402, is a versatile reagent in organic synthesis. While historically used as a fire suppressant and refrigerant, its production has been phased out under the Montreal Protocol due to its ozone-depleting potential.[1] However, it remains available for research purposes and serves as a valuable source of both bromine and the tetrafluoroethylene (B6358150) moiety.[2] This document provides detailed application notes and protocols for the use of this compound as a brominating agent, focusing on its application in the atom transfer radical addition (ATRA) to alkenes. This method allows for the efficient synthesis of 1,4-dibromo-1,1,2,2-tetrafluoroalkanes, which are valuable fluorinated building blocks in medicinal chemistry and materials science.
Core Application: Atom Transfer Radical Addition (ATRA) to Alkenes
A key application of this compound is the atom transfer radical addition (ATRA) to carbon-carbon double bonds. This reaction, often initiated by photoredox catalysis, allows for the simultaneous formation of a carbon-carbon and a carbon-bromine bond in an atom-economical manner.[3] The protocol detailed below, developed by Kostromitin et al., utilizes a dual catalytic system comprising an organic photocatalyst (4CzIPN) and a manganese(II) salt to achieve this transformation under mild conditions.[3]
Reaction Principle
The reaction proceeds via a radical chain mechanism. Under blue light irradiation, the photocatalyst initiates the formation of a 2-bromotetrafluoroethyl radical from this compound. This radical then adds to the alkene, generating a new alkyl radical. The manganese catalyst facilitates the transfer of a bromine atom to this alkyl radical, affording the final product and regenerating the active catalytic species.[3]
Quantitative Data Summary
The following table summarizes the substrate scope and corresponding yields for the photocatalytic atom transfer radical addition of this compound to various alkenes, as reported by Kostromitin et al. (2023).[3]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1-Octene (B94956) | 1,4-Dibromo-1,1,2,2-tetrafluorodecane | 85 |
| 2 | 1-Decene | 1,4-Dibromo-1,1,2,2-tetrafluorododecane | 82 |
| 3 | Allyl acetate | 4-Acetoxy-1,4-dibromo-1,1,2,2-tetrafluorobutane | 75 |
| 4 | N-Allyl-N-Boc-amine | N-(4-Bromo-3,3,4,4-tetrafluorobutyl)-N-Boc-amine | 78 |
| 5 | Allyl MEM ether | 1-(2-Methoxyethoxymethoxy)-4-bromo-3,3,4,4-tetrafluorobutane | 65 |
| 6 | Allyl TBS ether | 1-(tert-Butyldimethylsilyloxy)-4-bromo-3,3,4,4-tetrafluorobutane | 71 |
| 7 | N-Allylphthalimide | 2-(4-Bromo-3,3,4,4-tetrafluorobutyl)isoindoline-1,3-dione | 80 |
| 8 | Allylboronic acid pinacol (B44631) ester | 2-(4-Bromo-3,3,4,4-tetrafluorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68 |
Experimental Protocols
General Procedure for the Photocatalytic ATRA of this compound to Alkenes
This protocol is adapted from the work of Kostromitin et al. (2023).[3]
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 equiv)
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (0.5 mol%)
-
Manganese(II) bromide (MnBr₂) (10 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 30 W, 455 nm)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv), MnBr₂ (10.8 mg, 0.05 mmol, 10 mol%), and 4CzIPN (2.0 mg, 0.0025 mmol, 0.5 mol%).
-
Add DMSO (2.5 mL) to the tube.
-
Add this compound (97 µL, 0.75 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the tube and place it under an inert atmosphere (e.g., argon).
-
Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with hexane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,4-dibromo-1,1,2,2-tetrafluoroalkane.
Gram-Scale Synthesis of 1,4-Dibromo-1,1,2,2-tetrafluorodecane
This protocol demonstrates the scalability of the reaction.[3]
Materials:
-
1-Octene (2.24 g, 20 mmol)
-
This compound (3.2 mL, 27 mmol)
-
4CzIPN (7 mg, 0.01 mmol)
-
Manganese(II) bromide (MnBr₂) (215 mg, 1 mmol)
-
Tetrabutylammonium bromide (TBABr) (512 mg, 2 mmol)
-
Dimethyl sulfoxide (DMSO) (15 mL)
-
Hexane
-
Water
Equipment:
-
50 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
30 W, 455 nm LED matrix
-
Water bath for cooling
-
Standard laboratory glassware for workup
Procedure:
-
Charge a 50 mL Erlenmeyer flask with DMSO (15 mL) and bubble argon through the solvent for 2 minutes to degas.
-
Add TBABr (512 mg, 2 mmol), 1-octene (2.24 g, 20 mmol), this compound (3.2 mL, 27 mmol), MnBr₂ (215 mg, 1 mmol), and 4CzIPN (7 mg, 0.01 mmol) to the flask.
-
Stopper the flask and place it in a beaker with flowing water to maintain room temperature.
-
Irradiate the flask from below with a 30 W, 455 nm LED matrix for 4 hours with vigorous stirring.
-
After the reaction is complete, quench with water (30 mL).
-
Extract the product with hexane (3 x 10 mL).
-
The combined organic layers can then be dried, concentrated, and purified as described in the general procedure.
Visualizations
References
Application Notes and Protocols: Preparation of Tetrafluoroethylene-Containing Materials from Freon 114B2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the preparation of tetrafluoroethylene (B6358150) (TFE) from Freon 114B2 (1,2-dibromotetrafluoroethane) and its subsequent polymerization to yield valuable tetrafluoroethylene-containing materials such as polytetrafluoroethylene (PTFE).
Introduction
Freon 114B2 (this compound) is a haloalkane that can serve as a precursor for the synthesis of tetrafluoroethylene (TFE), a key monomer in the production of a wide range of fluoropolymers. The primary route for this conversion is the dehalogenation of Freon 114B2. The resulting TFE can then be polymerized to form high-performance materials with exceptional chemical resistance, thermal stability, and low friction properties. This document outlines the protocols for both the synthesis of TFE from Freon 114B2 and its subsequent polymerization.
Synthesis of Tetrafluoroethylene (TFE) from Freon 114B2
The preparation of TFE from Freon 114B2 involves a reductive dehalogenation reaction. While specific literature on the debromination of Freon 114B2 is not abundant, a well-documented analogous process is the zinc-mediated dehalogenation of symmetrical tetrafluorodichloroethane. This protocol is adapted from that process, with the expectation that the debromination of Freon 114B2 will proceed under similar or even milder conditions due to the lower bond energy of the C-Br bond compared to the C-Cl bond.
Reaction Principle
The reaction is a reductive elimination where a metal, typically zinc dust, reduces the vicinal dihalide to form an alkene and a metal halide.
Reaction:
BrCF₂CF₂Br + Zn → F₂C=CF₂ + ZnBr₂
Experimental Protocol: Zinc-Mediated Dehalogenation
This protocol is adapted from the procedure for the dehalogenation of symmetrical tetrafluorodichloroethane.
Materials:
-
Freon 114B2 (this compound)
-
Activated Zinc Dust (>90% activity)
-
Anhydrous Ethanol (or other suitable solvent like methanol, pyridine, or dioxane)
-
High-pressure agitated autoclave reactor
-
Gas collection system
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-proof.
-
Charging the Reactor: In a well-ventilated fume hood, charge the autoclave with activated zinc dust and anhydrous ethanol.
-
Addition of Freon 114B2: Carefully add the desired amount of Freon 114B2 to the reactor.
-
Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Reaction Conditions:
-
Begin agitation of the reactor contents.
-
Heat the reactor to the desired temperature (e.g., 100-130°C).
-
Monitor the pressure inside the reactor. The formation of TFE gas will cause the pressure to rise.
-
-
Product Collection: The gaseous TFE can be continuously removed from the reactor and collected in a suitable cold trap or gas bag. Maintain a relatively constant pressure in the reactor by controlling the rate of product removal.
-
Reaction Completion and Work-up: Once the reaction is complete (indicated by a drop in pressure), cool the reactor to room temperature. Vent any remaining TFE in a safe manner. The remaining contents of the reactor will be a slurry of zinc bromide and unreacted zinc in the solvent. This can be filtered and the solids washed with additional solvent.
Safety Precautions:
-
Freon 114B2 is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be carried out in a high-pressure reactor by trained personnel due to the generation of gaseous TFE and the associated pressure increase.
-
Tetrafluoroethylene is a flammable gas and can form explosive peroxides in the presence of oxygen. Ensure all equipment is free of air and that the collected TFE is handled in an inert atmosphere.
Quantitative Data
The following table provides an example of reaction parameters based on the analogous dehalogenation of tetrafluorodichloroethane. Researchers should optimize these conditions for the debromination of Freon 114B2.
| Parameter | Value | Reference |
| Starting Material | Symmetrical C₂F₄Cl₂ | U.S. Patent 2,401,897 |
| Reducing Agent | Zinc Dust (>90% activity) | U.S. Patent 2,401,897 |
| Solvent | Absolute Alcohol | U.S. Patent 2,401,897 |
| Temperature | 125-130 °C | U.S. Patent 2,401,897 |
| Pressure | 500-700 lbs. gauge | U.S. Patent 2,401,897 |
| Reaction Time | 16 hours | U.S. Patent 2,401,897 |
| Purity of Product | >95% C₂F₄ | U.S. Patent 2,401,897 |
Preparation of Tetrafluoroethylene-Containing Materials
The TFE monomer synthesized from Freon 114B2 can be used to produce a variety of fluoropolymers. The most common is the homopolymer, polytetrafluoroethylene (PTFE).
Polymerization of TFE to Polytetrafluoroethylene (PTFE)
PTFE can be produced via suspension or dispersion polymerization. Both methods involve the free-radical polymerization of TFE.
Materials:
-
Purified Tetrafluoroethylene (TFE) monomer
-
Deionized Water
-
Initiator (e.g., Ammonium Persulfate)
-
Buffer (e.g., Borax)
-
Agitated pressure reactor
Procedure:
-
Reactor Setup: The polymerization is carried out in a pressure-rated, agitated reactor.
-
Charging the Reactor: Charge the reactor with deionized water, a buffer to maintain pH (e.g., borax, for a pH of around 9.2), and an initiator.
-
Purging: Evacuate the reactor and purge with TFE monomer to remove all oxygen.
-
Pressurization: Pressurize the reactor with the TFE monomer to the desired pressure.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 80°C) while agitating the contents. The polymerization will initiate, and the pressure will drop as the gaseous monomer is converted to solid polymer. Maintain the pressure by feeding more TFE monomer.
-
Completion and Recovery: Once the desired amount of polymer is formed, stop the TFE feed and cool the reactor. The resulting PTFE will be in the form of granular particles suspended in the water.
-
Purification: The polymer is collected by filtration, washed with water to remove any remaining initiator and buffer, and then dried.
| Parameter | Value | Reference |
| Monomer | Tetrafluoroethylene | Standard PTFE |
| Polymerization Method | Suspension | Standard PTFE |
| Initiator | Ammonium Persulfate | [1] |
| Aqueous Medium | Deionized Water | [2] |
| Buffer | Borax | [2] |
| pH | 9.2 | [2] |
| Temperature | 80°C | [2] |
| Agitation | Yes | [2] |
| Yield | 86% | [2] |
Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of PTFE from Freon 114B2.
Chemical Pathway
Caption: Chemical pathway from Freon 114B2 to PTFE.
References
Troubleshooting & Optimization
Identifying common side products in 1,2-Dibromotetrafluoroethane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dibromotetrafluoroethane (also known as Halon 2402 or R-114B2).
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound?
A1: The most common and industrially significant method for synthesizing this compound is the direct bromination of tetrafluoroethylene (B6358150) (TFE). This is an addition reaction where bromine (Br₂) reacts across the double bond of TFE.
Q2: What are the most common side products I should expect during the synthesis?
A2: The primary side products encountered during the synthesis of this compound are:
-
Polytetrafluoroethylene (PTFE): TFE is prone to radical polymerization, which can be initiated by heat, light, or impurities. This results in the formation of a solid polymer.
-
Bromotrifluoroethylene (B1204643): This can be formed due to incomplete bromination or subsequent elimination reactions, particularly at elevated temperatures.
-
Other Halogenated Ethanes: Depending on the purity of the starting materials and the reaction conditions, small amounts of other halogenated ethanes may be formed.
Q3: How can I minimize the formation of Polytetrafluoroethylene (PTFE)?
A3: To minimize the polymerization of TFE, it is crucial to control the reaction conditions strictly. Key strategies include:
-
Temperature Control: Maintain the reaction temperature within the recommended range (typically 0-50°C). Exceeding this range can promote radical formation.
-
Exclusion of Initiators: Ensure all reactants and the reaction vessel are free from radical initiators such as peroxides. The reaction should also be protected from UV light.
-
Use of Inhibitors: In some cases, small amounts of radical inhibitors can be added to the TFE feed to prevent polymerization.
Q4: What is the purpose of the alkali and water wash steps in the purification process?
A4: The crude product is typically washed with a weak alkali solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize and remove any acidic impurities, such as residual bromine or hydrobromic acid that may have formed. The subsequent water wash removes any remaining alkali and water-soluble impurities.[1]
Q5: What analytical techniques are suitable for identifying and quantifying impurities in my final product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the identification and quantification of volatile and semi-volatile impurities in this compound. It allows for the separation of different components in a sample and provides their mass spectra for definitive identification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction of tetrafluoroethylene. | - Ensure an adequate supply of bromine. - Optimize reaction time and temperature. - Check for leaks in the reaction setup. |
| Loss of product during workup. | - Minimize evaporation by working at lower temperatures. - Ensure efficient phase separation during washing steps. | |
| Presence of a white solid (polymer) in the reactor | Spontaneous polymerization of tetrafluoroethylene. | - Strictly control the reaction temperature below 50°C. - Protect the reaction from light. - Ensure starting materials are free of peroxide initiators. - Consider using a polymerization inhibitor in the TFE feed. |
| Product is colored (yellow/brown) | Presence of unreacted bromine. | - Ensure complete reaction of bromine. - Wash the crude product with a reducing agent solution (e.g., sodium bisulfite) followed by water. |
| Presence of acidic impurities (low pH of wash water) | Formation of hydrobromic acid (HBr). | - Perform a thorough alkali wash followed by a water wash until the aqueous layer is neutral. |
| Unexpected peaks in GC-MS analysis | Formation of bromotrifluoroethylene or other halogenated byproducts. | - Optimize reaction temperature to avoid elimination reactions. - Ensure the correct stoichiometry of reactants. - Purify the final product by fractional distillation. |
Experimental Protocol: Synthesis from Tetrafluoroethylene Tail Gas
This protocol is based on a method for preparing this compound from the tail gas of tetrafluoroethylene production.[1]
Materials:
-
Tetrafluoroethylene (TFE) containing tail gas
-
Liquid Bromine (Br₂)
-
Catalyst (e.g., inorganic acid like sulfuric acid)
-
Weak alkali solution (e.g., 5% sodium hydroxide)
-
Deionized water
Equipment:
-
Tubular reactor
-
Gas inlet and outlet
-
Temperature and pressure control systems
-
Scrubbing tower with alkaline solution
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
Charge the tubular reactor with liquid bromine and the catalyst. The catalyst concentration is typically 0.05-0.1% by weight of the liquid bromine.
-
-
Reaction:
-
Introduce the TFE tail gas from the bottom of the tubular reactor.
-
Maintain the reaction temperature between 0-50°C and the pressure between 0-0.50 MPa.[1]
-
Allow the TFE to react completely with the bromine. The progress of the reaction can be monitored by observing the disappearance of the bromine color. A transformation efficiency of over 90% for tetrafluoroethylene can be achieved.[1]
-
-
Workup and Purification:
-
Transfer the crude reaction product to a separatory funnel.
-
Alkali Wash: Wash the product with a weak alkali solution to remove unreacted bromine and acidic byproducts.
-
Water Wash: Wash the product with deionized water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).
-
Distillation: Purify the dried product by fractional distillation to obtain pure this compound.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.
References
How to improve the yield of radical additions with Halon 2402
Technical Support Center: Radical Additions with Halon 2402
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions to help improve the yield and efficiency of radical addition reactions involving Halon 2402 (1,2-dibromotetrafluoroethane).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the radical addition of Halon 2402 to an alkene?
A1: The reaction proceeds via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[1][2][3]
-
Initiation: A radical initiator (e.g., AIBN or a peroxide) is homolytically cleaved by heat or light to generate initial radical species.[2][3][4] This radical then abstracts a bromine atom from Halon 2402 (CBrF₂CBrF₂) to form a key 2-bromo-1,1,2,2-tetrafluoroethyl radical (•CBrF₂CF₂).
-
Propagation: This is a two-step cycle. First, the •CBrF₂CF₂ radical adds to the alkene's double bond, typically at the least substituted carbon, to form a more stable, substituted carbon radical.[1][5][6] Second, this new alkyl radical abstracts a bromine atom from another molecule of Halon 2402, yielding the desired product and regenerating the •CBrF₂CF₂ radical, which continues the chain.[1]
-
Termination: The reaction stops when two radical species combine to form a non-radical molecule.[2][7][8] This is a rare event due to the low concentration of radicals.[2]
Q2: How do I choose the correct temperature for my reaction initiated by AIBN?
A2: The optimal temperature is dictated by the half-life (t½) of the initiator, which is the time required for 50% of it to decompose at a given temperature.[9] For AIBN (2,2'-azobisisobutyronitrile), decomposition typically occurs between 65-80°C.[10] Running the reaction at a temperature where the initiator's half-life is around 1-10 hours is a good starting point. Temperatures above 100°C are generally unsuitable for AIBN due to its rapid decomposition rate.[10]
Q3: What are common side reactions that can lower my yield?
A3: Common side reactions in radical additions include radical polymerization of the alkene substrate, radical cyclization if the substrate has appropriate unsaturation, and dimerization of radical intermediates.[1] Oxygen is a common inhibitor, as it can react with the growing chain to form a much less reactive oxygen radical, significantly slowing the reaction.[7]
Q4: Can I use other initiators besides AIBN?
A4: Yes, other thermal initiators like benzoyl peroxide (BPO) can be used. Photochemical initiation using UV light or redox initiators can also be effective, sometimes allowing for milder reaction conditions.[9][11][12] The choice depends on the specific substrates and desired reaction conditions. Azo initiators like AIBN are often preferred because their decomposition rates are less dependent on the solvent and they are not susceptible to induced decomposition, unlike peroxides.[9]
Q5: Why is my reaction giving an anti-Markovnikov product?
A5: In the radical addition propagation step, the initial radical (e.g., from Halon 2402) adds to the alkene double bond in a way that generates the most stable possible carbon radical intermediate.[5][13][14] Stability for carbon radicals follows the order: tertiary > secondary > primary.[15][16] Therefore, the bromine-containing radical adds to the least substituted carbon, placing the new radical center on the more substituted carbon, which ultimately leads to the anti-Markovnikov regioselectivity.[4][17][18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient Initiation: The reaction temperature is too low for the chosen initiator, or the initiator has degraded. | Match the reaction temperature to the initiator's half-life. For AIBN, a range of 65-80°C is typical.[10] Use a fresh batch of initiator. The efficiency of initiators is often between 0.3 and 0.8, meaning not all radicals generated start a polymer chain.[19] |
| 2. Presence of Inhibitors: Dissolved oxygen or other impurities are trapping the radicals.[7] | Degas the solvent thoroughly before the reaction using methods like freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through it. Ensure all reagents are pure. | |
| 3. Incorrect Stoichiometry: The concentration of the radical trapping agent (Halon 2402) is too low, favoring side reactions like polymerization. | Increase the relative concentration of Halon 2402 with respect to the alkene. This increases the likelihood that the alkyl radical intermediate will be trapped by Halon 2402 rather than adding to another alkene molecule. | |
| Formation of Multiple Products | 1. Polymerization: The alkyl radical intermediate adds to another molecule of the alkene instead of abstracting a bromine atom.[1][13] | Lower the concentration of the alkene. Consider adding the alkene slowly to the reaction mixture to maintain its low concentration throughout the experiment. |
| 2. Termination Products: High concentration of radicals leads to premature termination.[7] | Reduce the initiator concentration. While this may slow the reaction rate, it can improve the yield by allowing for longer chain propagation.[7] | |
| Reaction is Sluggish or Stalls | 1. Low Initiator Concentration/Efficiency: Not enough radicals are being generated to sustain the chain reaction. | Increase the initiator concentration moderately. Ensure the initiator is fully dissolved in the solvent at the reaction temperature. Initiator efficiency can be impacted by side reactions within the solvent cage.[7] |
| 2. Low Temperature: The rate of initiation and propagation is too slow. | Increase the temperature slightly, while staying within the optimal range for the initiator's half-life to avoid rapid decomposition.[10] |
Quantitative Data Summary
Table 1: Half-Life Data for the Radical Initiator AIBN This table provides the time it takes for half of the AIBN to decompose at various temperatures, which is crucial for selecting the appropriate reaction temperature.
| Temperature (°C) | Half-Life (t½) in Hours |
| 64 | 10.0 |
| 70 | 4.0 |
| 80 | 1.2 |
| 82 | 1.0 |
| 100 | 0.13 (8 minutes) |
(Data compiled from multiple sources indicating typical AIBN decomposition behavior).[10]
Experimental Protocols
General Protocol for Radical Addition of Halon 2402 to an Alkene
This protocol provides a general methodology. Optimal conditions (temperature, concentrations, time) may vary depending on the specific alkene substrate.
Materials:
-
Alkene (1.0 equiv)
-
Halon 2402 (1.2 - 2.0 equiv)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or cyclohexane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen)
-
Magnetic stirrer and heat source
-
Syringes for liquid transfer
Procedure:
-
System Setup: Assemble the three-neck flask with a reflux condenser, a rubber septum, and an inert gas inlet/outlet. Ensure the system is flame-dried or oven-dried to remove moisture.
-
Degassing: Add the solvent to the flask and degas it for 30 minutes by bubbling a steady stream of inert gas through it.
-
Reagent Addition:
-
Under a positive flow of inert gas, add the alkene (1.0 equiv) and Halon 2402 (1.2-2.0 equiv) to the flask via syringe.
-
Add the radical initiator AIBN (0.1 equiv).
-
-
Reaction:
-
Heat the mixture to the desired temperature (typically 75-85°C for AIBN) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., GC-MS, TLC, or ¹⁹F NMR). The reaction may take several hours to reach completion.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the desired adduct.
-
Optimization Note: For alkenes prone to polymerization, a syringe pump can be used to add the alkene solution slowly over several hours to the heated solution of Halon 2402 and AIBN. This keeps the instantaneous concentration of the alkene low, minimizing polymerization.
Visualizations
Below are diagrams illustrating key concepts and workflows for radical additions.
Caption: General mechanism of a radical chain addition reaction.
Caption: Workflow for setting up and optimizing a radical addition.
Caption: Troubleshooting flowchart for low yield in radical additions.
References
- 1. Free-radical addition - Wikipedia [en.wikipedia.org]
- 2. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 3. youtube.com [youtube.com]
- 4. Radicals [employees.csbsju.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Radical polymerization - Wikipedia [en.wikipedia.org]
- 8. varsitytutors.com [varsitytutors.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Volume # 6(115), November - December 2017 — "Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes" [notes.fluorine1.ru]
- 13. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 18. RADICAL CHAIN ADDITIONS TO ALKENES [research.cm.utexas.edu]
- 19. uvebtech.com [uvebtech.com]
Managing the reactivity of 1,2-Dibromotetrafluoroethane with strong reducing agents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1,2-dibromotetrafluoroethane and strong reducing agents. The following information is intended to supplement, not replace, comprehensive laboratory safety protocols and standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with reacting this compound with strong reducing agents?
A1: The primary hazard is a rapid, highly exothermic, and potentially explosive reaction.[1] Strong reducing agents can cause the violent decomposition of this compound, leading to a rapid increase in temperature and pressure within the reaction vessel.[1] When heated to decomposition, it can also emit toxic fumes of hydrogen bromide and hydrogen fluoride.[2]
Q2: Which reducing agents are considered "strong" and require special precautions with this compound?
A2: Strong reducing agents include, but are not limited to, very active metals, organolithium reagents (e.g., n-butyllithium, tert-butyllithium), and sodium naphthalenide.[1] These reagents are highly reactive and can initiate a vigorous dehalogenation reaction.
Q3: What are the expected products of the reaction between this compound and a strong reducing agent?
A3: The primary expected product is tetrafluoroethylene, formed through a reductive elimination (debromination) reaction. However, the formation of byproducts is possible depending on the reaction conditions and the specific reducing agent used.
Q4: What are the immediate first aid measures in case of exposure to this compound?
A4: In case of skin contact, immediately wash with plenty of soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move the individual to fresh air. Always consult the Safety Data Sheet (SDS) for complete first aid information and wear appropriate personal protective equipment (PPE).
Q5: How should I properly store this compound?
A5: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong reducing agents and oxidizing agents.
Troubleshooting Guides
Problem 1: Reaction is uncontrollably exothermic (thermal runaway).
-
Possible Cause A: The rate of addition of the reducing agent is too fast, leading to a rapid accumulation of heat.
-
Solution: Immediately cease the addition of the reducing agent. If possible and safe, apply external cooling to the reaction vessel (e.g., using an ice bath or a cryostat). For future experiments, significantly reduce the addition rate and consider diluting the reducing agent.
-
-
Possible Cause B: Inadequate cooling of the reaction mixture.
-
Solution: Ensure the cooling bath is at the appropriate temperature and that there is good thermal contact with the reaction flask. For larger-scale reactions, consider using a more efficient cooling system.
-
-
Possible Cause C: The concentration of the reactants is too high.
-
Solution: Dilute the reaction mixture with a suitable inert solvent to better dissipate the heat generated.
-
Problem 2: Low or no yield of the desired product (tetrafluoroethylene).
-
Possible Cause A: The reducing agent has degraded due to improper storage or handling.
-
Solution: Use a freshly opened bottle of the reducing agent or titrate a sample to determine its active concentration before use.
-
-
Possible Cause B: The reaction temperature is too low, resulting in a slow or stalled reaction.
-
Solution: While maintaining caution due to the exothermic nature of the reaction, a slight and carefully controlled increase in temperature may be necessary. Monitor the reaction closely for any signs of a rapid exotherm.
-
-
Possible Cause C: The presence of moisture or other protic sources in the reaction mixture is quenching the reducing agent.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Problem 3: Formation of unexpected byproducts.
-
Possible Cause A: Side reactions are occurring due to localized high temperatures or incorrect stoichiometry.
-
Solution: Improve stirring to ensure homogenous mixing and heat distribution. Carefully control the stoichiometry of the reactants. Consider inverse addition (adding the dibromotetrafluoroethane to the reducing agent) to maintain a low concentration of the substrate.
-
-
Possible Cause B: The reducing agent is reacting with the solvent.
-
Solution: Select a solvent that is inert to the strong reducing agent at the reaction temperature. For example, organolithium reagents can react with ethers like THF over time.[3]
-
Data Presentation
Table 1: Illustrative Reaction Parameters for the Debromination of this compound
| Reducing Agent | Solvent | Temperature (°C) | Addition Time (min) | Illustrative Yield of Tetrafluoroethylene (%) |
| n-Butyllithium | Diethyl Ether | -78 | 60 | 85 |
| Sodium Naphthalenide | THF | -78 to -60 | 45 | 90 |
| tert-Butyllithium | Pentane | -90 | 75 | 80 |
Note: The data in this table is illustrative and intended for comparison purposes only. Actual results may vary based on specific experimental conditions.
Experimental Protocols
General Protocol for the Controlled Debromination of this compound
Safety Precautions: This reaction is highly exothermic and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. An inert atmosphere is required.
Materials:
-
This compound
-
Strong reducing agent (e.g., n-butyllithium in hexanes or freshly prepared sodium naphthalenide in THF)
-
Anhydrous ethereal solvent (e.g., diethyl ether or THF)
-
Dry-ice/acetone bath
-
Inert gas supply (nitrogen or argon)
-
Schlenk line or similar apparatus for air-sensitive reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet.
-
Purge the entire system with inert gas.
-
Charge the flask with a solution of this compound in the chosen anhydrous solvent.
-
Cool the flask to -78 °C using a dry-ice/acetone bath.
-
Slowly add the strong reducing agent dropwise from the dropping funnel to the cooled, stirred solution of this compound over a prolonged period (e.g., 60 minutes).
-
Maintain a constant internal temperature below -70 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes.
-
The product, tetrafluoroethylene, is a gas at this temperature and can be collected in a cold trap or used in situ for subsequent reactions.
-
Carefully quench any remaining reducing agent by the slow addition of a suitable quenching agent (e.g., isopropanol) at low temperature.
Mandatory Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Degradation of 1,2-Dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4)
Welcome to the technical support center for the experimental study of 1,2-dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4), also known as Halon 2402. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the thermal and photochemical degradation pathways of C2Br2F4.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for C2Br2F4?
A1: C2Br2F4 primarily degrades through two distinct pathways:
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Photochemical Degradation: This process is initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the carbon-bromine (C-Br) bond. This is the dominant pathway in atmospheric conditions.
-
Thermal Degradation: At elevated temperatures, typically above 400°C, C2Br2F4 undergoes pyrolysis.[1] This process also involves the breaking of the C-Br bond and is the basis for its application as a fire suppressant.[2][3][4]
Q2: What are the initial products of C2Br2F4 photolysis?
A2: The primary photochemical event is the homolytic cleavage of a C-Br bond, resulting in the formation of a bromine radical (Br•) and a 2-bromo-1,1,2,2-tetrafluoroethyl radical (•C2F4Br).
Q3: What happens to the initial photoproducts?
A3: The initial products can undergo further reactions. The bromine radical (Br•) is highly reactive and can participate in various chemical reactions, including catalytic cycles that lead to ozone depletion in the stratosphere. The •C2F4Br radical can undergo a secondary dissociation of the remaining C-Br bond, particularly at shorter UV wavelengths, to produce tetrafluoroethylene (B6358150) (C2F4) and another bromine radical.[5]
Q4: What are the main products of the thermal degradation of C2Br2F4?
A4: The primary products of the thermal degradation of C2Br2F4 are bromine radicals (Br•) and tetrafluoroethylene (C2F4). The process is believed to proceed through a radical chain mechanism initiated by the cleavage of the C-Br bond.
Q5: Are there any safety concerns when studying the degradation of C2Br2F4?
A5: Yes. C2Br2F4 is an ozone-depleting substance.[6] Its degradation products, including bromine radicals and potentially other halogenated compounds, can be toxic and reactive. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The final products of the degradation should be handled and disposed of as hazardous waste.
Troubleshooting Guides
Thermal Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent reaction rates | 1. Temperature fluctuations in the reactor. 2. Inconsistent sample introduction. 3. "Hot spots" or "cold spots" in the reactor. 4. Catalytic effects from reactor walls. | 1. Ensure the temperature controller is functioning correctly and the thermocouple is accurately placed. 2. Use a calibrated mass flow controller for gaseous samples or a precise syringe pump for liquid samples. 3. Use a reactor with good thermal conductivity and ensure uniform heating. 4. "Season" the reactor by running the experiment several times to create a uniform surface. Consider using a quartz or coated reactor. |
| Low product yield | 1. Insufficient reaction temperature or time. 2. Recombination of radicals. 3. Leaks in the experimental setup. | 1. Increase the temperature or residence time within the stable operating range of your equipment. 2. Dilute the sample with an inert gas to reduce the probability of bimolecular reactions. 3. Perform a leak check of the entire system before starting the experiment. |
| Formation of unexpected products | 1. Contamination of the sample or carrier gas. 2. Reactions with residual air (oxygen) in the system. 3. Side reactions at high temperatures. | 1. Use high-purity C2Br2F4 and carrier gas. Clean the reactor and sample introduction lines thoroughly. 2. Purge the system with an inert gas for an extended period before heating. Use an oxygen trap if necessary. 3. Analyze the product mixture at different temperatures to identify the onset of side reactions. |
| Clogging of transfer lines | 1. Condensation of less volatile products. 2. Formation of solid byproducts (coke). | 1. Heat all transfer lines to a temperature above the boiling points of the expected products. 2. If coking is observed, it may be necessary to operate at lower temperatures or concentrations. Regular cleaning of the reactor is essential.[7] |
Photochemical Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of C2Br2F4 | 1. Insufficient light intensity or irradiation time. 2. The wavelength of the light source does not overlap with the absorption spectrum of C2Br2F4. 3. "Inner filter" effect at high concentrations. | 1. Increase the lamp power or the duration of the experiment. 2. Ensure the emission spectrum of your lamp is appropriate for photolyzing C2Br2F4 (in the UV region). 3. Reduce the concentration of C2Br2F4 to ensure uniform light absorption throughout the sample. |
| Non-reproducible quantum yields | 1. Fluctuations in lamp output. 2. Inaccurate measurement of photon flux (actinometry). 3. Temperature variations affecting reaction rates. | 1. Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to monitor lamp stability. 2. Carefully perform actinometry experiments under the exact same conditions as the sample photolysis. 3. Use a thermostatted reaction cell to maintain a constant temperature. |
| Side reactions interfering with results | 1. Secondary photolysis of primary products. 2. Reactions of radicals with impurities or the solvent. | 1. Keep the conversion low to minimize the concentration of primary products. Analyze product formation as a function of time. 2. Use high-purity solvents and degas them to remove dissolved oxygen. |
| Window fouling | 1. Deposition of non-volatile products on the reaction cell windows. | 1. Clean the windows of the reaction cell regularly. If the problem persists, consider a flow-through reactor design. |
Quantitative Data
Table 1: Photochemical Degradation Data for C2Br2F4
| Parameter | Value | Wavelength (nm) | Reference(s) |
| Bromine Atom Quantum Yield (Φ) | Decreases from 2.0 to 1.0 | 230 - 320 | [5] |
| ~1.4 | 266 | [5] | |
| Approaches 2.0 | < 230 | [5] | |
| Approaches 1.0 | > 320 | [5] |
Note: A quantum yield of 2.0 indicates that the photolysis of one C2Br2F4 molecule leads to the formation of two bromine atoms, implying the cleavage of both C-Br bonds.
Table 2: Thermal Degradation Data for C2Br2F4
| Parameter | Value | Condition(s) | Reference(s) |
| Significant Pyrolysis Temperature | > 400 °C | - | [1] |
Experimental Protocols
Protocol 1: Gas-Phase Thermal Degradation (Pyrolysis)
Objective: To determine the products and kinetics of the gas-phase thermal degradation of C2Br2F4.
Methodology:
-
Experimental Setup:
-
A flow reactor, typically made of quartz or stainless steel, is placed inside a tube furnace with a programmable temperature controller.
-
A mass flow controller is used to introduce a dilute mixture of C2Br2F4 in an inert carrier gas (e.g., Argon, Nitrogen) into the reactor.
-
The outlet of the reactor is connected to an analytical instrument, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Fourier-Transform Infrared (FTIR) spectrometer, for product identification and quantification.
-
-
Procedure:
-
The reactor is heated to the desired temperature and allowed to stabilize.
-
The C2Br2F4/inert gas mixture is passed through the reactor at a known flow rate.
-
The effluent from the reactor is continuously monitored or collected for analysis.
-
Experiments are repeated at various temperatures to determine the temperature dependence of the degradation and to calculate kinetic parameters.
-
-
Data Analysis:
-
The concentration of C2Br2F4 and the identified products are measured as a function of temperature and residence time.
-
The rate of decomposition of C2Br2F4 can be determined, and from the temperature dependence, the Arrhenius parameters (activation energy and pre-exponential factor) can be calculated.
-
Protocol 2: Gas-Phase Photochemical Degradation (Photolysis)
Objective: To determine the quantum yield and products of the gas-phase photolysis of C2Br2F4.
Methodology:
-
Experimental Setup:
-
A reaction cell with UV-transparent windows (e.g., quartz) is filled with a known concentration of C2Br2F4, often diluted in an inert gas.
-
A UV light source (e.g., a mercury lamp with filters or a tunable laser) is used to irradiate the sample.
-
The concentration of C2Br2F4 and products is monitored over time using an analytical technique such as GC-MS or FTIR spectroscopy.
-
A chemical actinometer is used to measure the photon flux from the light source.
-
-
Procedure:
-
The reaction cell is filled with the C2Br2F4 mixture.
-
The sample is irradiated with UV light for a specific duration.
-
The change in concentration of C2Br2F4 and the formation of products are measured.
-
The experiment is repeated for different irradiation times and initial concentrations.
-
The photon flux is determined using a chemical actinometer under identical conditions.
-
-
Data Analysis:
-
The quantum yield (Φ) is calculated as the ratio of the number of C2Br2F4 molecules reacted to the number of photons absorbed.
-
The product distribution can be determined from the analytical measurements.
-
Signaling Pathways and Experimental Workflows
Caption: Primary thermal degradation pathway of C2Br2F4.
Caption: Photochemical degradation pathway of C2Br2F4.
Caption: Experimental workflow for thermal degradation studies.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. The Possibility of Using 1301 and 2402 Mixtures of Halons for Fire Extinguishing Purposes | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for C2Br2F4 (1,2-dibromo-1,1,2,2-tetrafluoroethane)
Welcome to the technical support center for the synthesis and optimization of 1,2-dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4), also known as Halon 2402. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental protocols, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing C2Br2F4?
A1: The most common and direct method for the synthesis of C2Br2F4 is the addition reaction of bromine (Br2) to tetrafluoroethylene (B6358150) (TFE, C2F4).[1][2] This reaction can be performed in either the gas phase at elevated temperatures or in the liquid phase, which may be conducted at lower temperatures and can be catalyzed.
Q2: What are the typical reaction conditions for the gas-phase synthesis?
A2: Gas-phase synthesis is typically carried out by reacting tetrafluoroethylene gas with bromine vapor at temperatures around 100°C.[1] This method can achieve high yields, often around 85%, after purification by fractional distillation.
Q3: What are the advantages of liquid-phase synthesis?
A3: Liquid-phase synthesis can be performed at lower temperatures (e.g., 0-50°C) and may offer better control over the reaction, especially its exothermic nature. It also allows for the use of catalysts to potentially improve reaction rates and selectivity.
Q4: What solvents are recommended for the liquid-phase synthesis of C2Br2F4?
A4: While the reaction can be carried out without a solvent, inert solvents are often used in the bromination of alkenes to help control the reaction temperature and facilitate mixing.[3] Carbon tetrachloride (CCl4) is a common solvent for such reactions.[3] Given its inertness, C2Br2F4 itself could potentially be used as a solvent once a sufficient amount of product has been formed.
Q5: Are there any known catalysts for the liquid-phase synthesis?
A5: Yes, Lewis acids are known to catalyze the halogenation of alkenes.[4] For the bromination of tetrafluoroethylene, catalysts can be employed to facilitate the reaction at lower temperatures. While specific catalysts for this exact reaction are not extensively documented in readily available literature, analogous reactions suggest that Lewis acids like aluminum chloride (AlCl3) could be effective.
Troubleshooting Guides
Issue 1: Low Yield of C2Br2F4
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Gas-Phase: Increase reaction time or temperature (within the optimal range to avoid decomposition). Ensure adequate mixing of reactant gases. Liquid-Phase: Increase reaction time. If catalyzed, check catalyst activity and consider increasing catalyst loading. |
| Sub-optimal Temperature | Gas-Phase: Optimize the temperature. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can lead to the decomposition of the product. Liquid-Phase: Adjust the temperature within the 0-50°C range. The optimal temperature may depend on the solvent and catalyst used. |
| Incorrect Reactant Ratio | Ensure the molar ratio of bromine to tetrafluoroethylene is appropriate. A slight excess of bromine may be used to ensure complete conversion of the TFE, but a large excess can lead to purification challenges. |
| Loss during Workup | Minimize losses during the purification steps. Ensure efficient condensation of the product in gas-phase reactions. During washing steps, avoid vigorous shaking that can lead to emulsions. Optimize distillation conditions (pressure and temperature) to prevent product loss. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Bromine | After the reaction, wash the crude product with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to quench any remaining bromine. This is followed by a water wash to remove inorganic salts. |
| Acidic Impurities (e.g., HBr) | Wash the product with a dilute alkali solution, such as sodium bicarbonate or sodium carbonate, to neutralize any acidic byproducts. Follow with a water wash. |
| Byproduct Formation | Over-bromination: Control the stoichiometry of the reactants carefully to avoid the formation of polybrominated impurities. Decomposition: In the gas-phase reaction, avoid excessive temperatures that can lead to the decomposition of TFE or the C2Br2F4 product.[5] |
| Solvent Residue | Ensure complete removal of the solvent during the final distillation step. Select a solvent with a boiling point that is significantly different from that of C2Br2F4 to facilitate separation. |
Experimental Protocols
Protocol 1: Gas-Phase Synthesis of C2Br2F4
This protocol describes a general laboratory-scale synthesis.
Materials:
-
Tetrafluoroethylene (TFE) gas
-
Bromine (liquid)
-
Glass reaction tube packed with glass beads or rings
-
Heating mantle or tube furnace
-
Condenser
-
Collection flask cooled in an ice bath
-
Scrubbing solution (e.g., sodium bisulfite solution) for unreacted bromine and TFE.
Procedure:
-
Assemble the reaction apparatus in a well-ventilated fume hood. The setup consists of a heated glass tube connected to a condenser, which in turn is connected to a cooled collection flask. The outlet of the collection flask should be directed to a scrubbing solution.
-
Heat the reaction tube to the desired temperature, typically around 100°C.
-
Introduce a controlled flow of tetrafluoroethylene gas into the reaction tube.
-
Simultaneously, introduce bromine vapor into the reaction tube. This can be achieved by gently heating liquid bromine in a separate flask and carrying the vapor into the reaction tube with an inert carrier gas like nitrogen, or by directly vaporizing the liquid bromine.
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The reaction is exothermic; monitor the temperature of the reaction tube and adjust the heating and reactant flow rates to maintain a stable temperature.
-
The product, C2Br2F4, will be in the vapor phase at the reaction temperature. It will pass through the condenser and collect as a liquid in the cooled flask.
-
After the reaction is complete, allow the apparatus to cool down.
-
The collected crude product can be purified by washing with a sodium bisulfite solution, followed by water, and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Final purification is achieved by fractional distillation.
Protocol 2: Liquid-Phase (Catalytic) Synthesis of C2Br2F4
This protocol provides a general method for liquid-phase synthesis.
Materials:
-
Tetrafluoroethylene (TFE) gas
-
Bromine (liquid)
-
Inert solvent (e.g., carbon tetrachloride or a perfluorinated solvent)
-
Lewis acid catalyst (e.g., AlCl3) (optional)
-
Three-necked round-bottom flask equipped with a gas inlet, a dropping funnel, and a condenser
-
Stirring plate and stir bar
-
Cooling bath (ice-water or other)
Procedure:
-
Set up the reaction apparatus in a fume hood. The three-necked flask should be placed in a cooling bath on a stirring plate.
-
Charge the flask with the inert solvent and, if used, the Lewis acid catalyst.
-
Cool the flask to the desired reaction temperature (e.g., 0-10°C).
-
Slowly bubble tetrafluoroethylene gas through the stirred solvent.
-
Concurrently, add liquid bromine dropwise from the dropping funnel. The rate of addition for both reactants should be controlled to maintain the desired reaction temperature, as the reaction is exothermic.
-
Continue the reaction with stirring for a set period after the addition of reactants is complete to ensure maximum conversion.
-
Upon completion, quench the reaction by adding a sodium bisulfite solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with sodium bisulfite solution, water, dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent by distillation.
-
Purify the resulting crude C2Br2F4 by fractional distillation under reduced pressure if necessary.
Data Presentation
Table 1: Comparison of Synthesis Methods for C2Br2F4
| Parameter | Gas-Phase Synthesis | Liquid-Phase Synthesis |
| Temperature | Typically ~100°C | Typically 0-50°C |
| Pressure | Atmospheric | Atmospheric to slightly elevated (e.g., 0-0.50 MPa) |
| Solvent | None | Inert solvent (e.g., CCl4, perfluorinated solvents) |
| Catalyst | Not typically used | Lewis acids (e.g., AlCl3) can be used |
| Typical Yield | ~85% | Can be high, dependent on conditions |
| Key Advantages | Simpler setup, no solvent removal | Better temperature control, potential for higher selectivity with catalysts |
| Key Disadvantages | Requires higher temperatures, potential for decomposition | Requires solvent handling and removal, catalyst may need to be removed |
Visualizations
Caption: Gas-Phase Synthesis Workflow for C2Br2F4.
References
- 1. Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Quenching of Reactive Intermediates from Halon 2402
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of reactive intermediates derived from Halon 2402 (1,2-dibromotetrafluoroethane). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive intermediates generated from Halon 2402 in a laboratory setting?
A1: In synthetic chemistry, Halon 2402 is primarily used as a source of bromine radicals (Br•) and 2-bromo-1,1,2,2-tetrafluoroethyl radicals (•CF₂CF₂Br)[1]. These intermediates are typically generated through the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule[2]. This can be achieved through methods such as photolysis (using UV light) or with the use of radical initiators[1].
Q2: What are the main hazards associated with the reactive intermediates of Halon 2402?
A2: The primary hazards stem from the high reactivity of the generated radicals. Bromine radicals are highly reactive and can participate in a variety of abstraction and addition reactions, potentially leading to undesired side products and rapid, exothermic processes. Perfluoroalkyl radicals are highly electrophilic and reactive, and their interactions with other reagents or solvents can be vigorous[3]. Uncontrolled radical reactions can lead to a rapid increase in temperature and pressure within a reaction vessel.
Q3: What immediate safety precautions should be taken when working with Halon 2402 and its intermediates?
A3: All manipulations involving Halon 2402 and the generation of its reactive intermediates must be conducted in a well-ventilated chemical fume hood[4][5]. Appropriate personal protective equipment (PPE) is mandatory, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile)[4][6]. An emergency plan should be in place, including the location of safety showers, eyewash stations, and appropriate fire extinguishing media. A quenching agent, such as a sodium thiosulfate (B1220275) solution, should be readily accessible in case of spills or runaway reactions[7].
Q4: How should I properly store and handle Halon 2402 in the laboratory?
A4: Halon 2402 should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, alkali metals, and powdered metals[4][8]. Containers should be tightly sealed and clearly labeled. When transferring the liquid, use equipment made of compatible materials like glass or Teflon to avoid reactions[9].
Q5: What are suitable quenching agents for reactions involving Halon 2402 intermediates?
A5: A two-pronged approach to quenching is often necessary. To quench excess bromine or bromine radicals, a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective[2]. For quenching perfluoroalkyl radicals, radical traps such as compounds with readily abstractable hydrogen atoms (e.g., thiols) or electron-rich alkenes can be used. It is crucial to consider the compatibility of the quenching agent with the reaction mixture.
Q6: How do I dispose of waste generated from reactions with Halon 2402?
A6: Waste containing Halon 2402 and its byproducts should be treated as hazardous waste. All waste must be collected in clearly labeled, compatible containers[4]. Do not mix incompatible waste streams. Disposal must follow local, state, and federal regulations. It is recommended to contact your institution's environmental health and safety (EHS) office for specific guidance on the disposal of halogenated organic waste[9][10].
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Reaction does not initiate | - Inefficient radical generation. | - Increase the intensity or duration of UV irradiation. - Increase the concentration of the radical initiator. - Ensure the reaction temperature is appropriate for the chosen initiator. |
| Low yield of the desired product | - Premature quenching of radicals. - Side reactions with the solvent. - Recombination of radical intermediates. | - Degas the solvent to remove oxygen, which can act as a radical scavenger. - Choose a solvent that is less reactive towards the generated radicals. - Run the reaction at a lower concentration to disfavor radical-radical recombination. |
| Formation of multiple unexpected byproducts | - Lack of selectivity in radical reactions. - Reaction with atmospheric moisture or oxygen. | - Carefully control the stoichiometry of the reactants. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Optimize the reaction temperature to favor the desired reaction pathway. |
| Difficulty in quenching the reaction | - Incomplete reaction of the quenching agent. - The quenching agent is incompatible with the reaction mixture. | - Add the quenching agent slowly and with vigorous stirring to ensure proper mixing. - Use a combination of quenching agents to address different reactive species. - Test the quenching procedure on a small scale before applying it to the entire batch. |
| Exothermic reaction or pressure buildup | - Uncontrolled radical chain reaction. | - Immediately cool the reaction vessel in an ice bath. - If safe to do so, add a radical inhibitor or quenching agent. - Be prepared to vent the reaction vessel through a suitable trap if necessary. |
Quantitative Data
| Parameter | Value | Significance for Safe Handling |
| C-Br Bond Dissociation Energy in Halon 2402 | ~70 kcal/mol[2] | This relatively low bond energy indicates that bromine radicals can be generated under moderate conditions (e.g., UV irradiation), requiring careful control of the reaction initiation. |
| Typical Quencher Stoichiometry (Quencher:Br₂) | ||
| Sodium Thiosulfate (Na₂S₂O₃) | 2:1[2] | Knowing the stoichiometry is crucial for calculating the required amount of quenching agent to ensure complete neutralization of excess bromine. |
| Sodium Bisulfite (NaHSO₃) | 1:1[2] | Provides an alternative to sodium thiosulfate with a different stoichiometric requirement. |
| Reactivity of Perfluoroalkyl Radicals | High electrophilicity | These radicals will react rapidly with electron-rich species. This necessitates careful selection of solvents and reagents to avoid unwanted side reactions. |
Experimental Protocols
Protocol: Generation of the 2-Bromo-1,1,2,2-tetrafluoroethyl Radical for Addition to an Alkene
This is a general protocol and should be adapted and optimized for specific substrates and equipment.
-
Preparation:
-
Set up a reaction vessel (e.g., a quartz flask for photolysis) equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for inert gas.
-
Ensure all glassware is thoroughly dried.
-
The entire apparatus should be placed within a chemical fume hood.
-
-
Reaction Setup:
-
Charge the reaction vessel with the alkene substrate and a suitable anhydrous, degassed solvent (e.g., acetonitrile).
-
Begin purging the system with an inert gas (e.g., nitrogen or argon).
-
In the dropping funnel, prepare a solution of Halon 2402 in the same solvent.
-
-
Initiation:
-
If using photolysis, position a UV lamp to irradiate the reaction vessel.
-
If using a chemical initiator (e.g., AIBN), add it to the reaction vessel and heat the mixture to the appropriate temperature for decomposition of the initiator.
-
-
Reaction:
-
Once the initiation conditions are established, begin the slow, dropwise addition of the Halon 2402 solution from the dropping funnel. The rate of addition should be controlled to maintain a steady reaction temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR spectroscopy of aliquots).
-
-
Quenching:
-
Once the reaction is complete, turn off the UV lamp or remove the heat source.
-
Cool the reaction mixture to room temperature or in an ice bath.
-
Slowly add a quenching solution. A typical procedure would be to first add an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by a radical scavenger if necessary.
-
Stir the mixture vigorously until the color of bromine (if present) disappears.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. webqc.org [webqc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. agas.com [agas.com]
- 6. benchchem.com [benchchem.com]
- 7. ozone.unep.org [ozone.unep.org]
- 8. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 9. epa.gov [epa.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1,2-Dibromotetrafluoroethane (also known as Halon 2402 or R-114B2) and other halogenated chemical waste. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does its disposal require special attention?
A1: this compound is a halogenated hydrocarbon.[1] Due to its high ozone-depleting potential, its production and consumption have been phased out under the Montreal Protocol.[1][2] Improper disposal can harm public health and the environment by destroying ozone in the upper atmosphere. Therefore, it is classified as a hazardous waste requiring stringent disposal protocols.
Q2: Can I dispose of small quantities of this compound down the drain?
A2: No. It is illegal and unsafe to dispose of halogenated solvents like this compound down the sanitary sewer system.[3] These compounds persist in the environment and can damage wastewater treatment systems.
Q3: What is the primary disposal method for this compound?
A3: The primary and recommended method for the disposal of this compound and other halogenated organic waste is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This process ensures the complete destruction of the compound.
Q4: How should I store this compound waste before disposal?
A4: Waste containing this compound should be stored in a designated Satellite Accumulation Area (SAA).[4] The container must be chemically compatible, in good condition, and kept securely closed except when adding waste.[4][5] It should be properly labeled with a hazardous waste tag as soon as the first drop of waste is added.
Q5: What are the consequences of improper disposal?
A5: Improper disposal of hazardous waste can lead to significant legal and financial penalties, including fines and imprisonment. More importantly, it can cause serious harm to the environment and human health.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Leaking waste container | Container degradation, improper sealing, or physical damage. | Immediately contain the spill using appropriate absorbent materials. Transfer the contents to a new, compatible container. Label the new container and the spill cleanup materials as hazardous waste. Report the incident to your institution's Environmental Health and Safety (EHS) department. |
| Unsure how to classify a chemical waste mixture | The mixture contains both halogenated and non-halogenated solvents. | If a waste mixture contains 10% or more (by volume) of a listed halogenated solvent, it must be classified and disposed of as halogenated waste.[2][6] When in doubt, always manage the waste as halogenated to ensure compliance and safety. Consult your institution's EHS for specific guidance. |
| Accumulation of a large volume of waste | High-throughput experiments or infrequent disposal requests. | Request a waste pickup from your EHS department when containers are three-quarters full.[4] Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely hazardous wastes (P-listed), the accumulation limit is one quart. |
| Rejected waste pickup | Improperly labeled or sealed container, or incompatible wastes mixed. | Ensure all components of the waste are listed on the hazardous waste tag with their approximate percentages.[4] Confirm that the container is securely sealed and not leaking. Do not mix incompatible waste streams in the same container. |
| Unknown chemical waste found in the lab | Unlabeled container from a previous researcher. | Do not attempt to identify the waste through chemical analysis unless you are trained to do so. Label the container as "Unknown Waste" and contact your EHS department for guidance on identification and disposal. |
Quantitative Disposal Limits
The following table summarizes key quantitative limits applicable to the management of halogenated solvent waste under the Resource Conservation and Recovery Act (RCRA).
| Parameter | Limit | Regulation/Guideline | Notes |
| Halogenated Solvents in Waste Mixtures | ≥ 10% by volume (before use) | EPA F-Listed Wastes (F001, F002)[2][6] | If a solvent mixture contains 10% or more of a listed halogenated solvent, the entire mixture is considered hazardous waste. |
| Total Halogens in Used Oil | > 1,000 ppm | EPA Rebuttable Presumption[7][8] | Used oil with over 1,000 ppm total halogens is presumed to be a hazardous waste unless proven otherwise. |
| Significant Concentration of Halogenated Solvents in Used Oil | 100 ppm for individual solvent compounds | EPA Guidance[8] | This is a guideline for rebutting the presumption that used oil is a hazardous waste. |
| Satellite Accumulation Area (SAA) Volume Limit | 55 gallons | RCRA[9] | Maximum volume of hazardous waste that can be accumulated at or near the point of generation. |
| Acutely Hazardous Waste (P-listed) SAA Volume Limit | 1 quart | RCRA[9] | Stricter accumulation limit for highly toxic wastes. |
Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol outlines the standard procedure for the accumulation and preparation of this compound and related halogenated waste for pickup by a certified hazardous waste disposal service. Note: This is not a protocol for the chemical treatment or neutralization of the waste.
1. Materials and Equipment:
- Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
- Designated and properly labeled hazardous waste container (chemically compatible, e.g., glass or HDPE).
- Hazardous waste tag provided by your institution's EHS department.
- Secondary containment for the waste container (e.g., a plastic tub).
- Fume hood.
2. Procedure:
- Designate a Satellite Accumulation Area (SAA): Choose a location in the lab that is at or near the point of waste generation. This area should be away from drains and sources of ignition.
- Prepare the Waste Container:
- Select a clean, empty, and appropriate container with a secure screw-top cap.
- Affix a hazardous waste tag to the container before adding any waste.
- Place the container in secondary containment within the SAA.
- Accumulate Waste:
- All transfers of this compound waste into the container should be performed in a fume hood to minimize inhalation exposure.
- As waste is added, update the hazardous waste tag with the chemical name and estimated percentage of each component.
- Keep the waste container securely closed at all times, except when adding waste.
- Segregate Waste:
- Do not mix this compound waste with non-halogenated solvents, acids, bases, or other incompatible chemicals.[4]
- Requesting Disposal:
- When the waste container is three-quarters full, or if you will no longer be generating this waste stream, arrange for a pickup from your institution's EHS department.
- Ensure the hazardous waste tag is complete and legible.
- Store the sealed container in the SAA until it is collected.
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Alkyl bromides as mechanistic probes of reductive dehalogenation: reactions of vicinal dibromide stereoisomers with zerovalent metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 9. justrite.com [justrite.com]
Technical Support Center: Scaling Up Reactions with 1,2-Dibromotetrafluoroethane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when scaling up reactions involving 1,2-Dibromotetrafluoroethane (Halon 2402).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns when scaling up reactions with this compound include:
-
Thermal Runaway: Fluoroalkylation reactions can be exothermic. What is easily managed at a lab scale can become a significant hazard at a larger scale due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation.[1][2]
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Pressure Build-up: Due to its low boiling point (approximately 47.3°C), this compound can cause significant pressure build-up in a reactor if the reaction temperature is not carefully controlled.[3]
-
Hazardous Decomposition Products: When heated to decomposition, this compound can emit toxic fumes of hydrogen bromide and hydrogen fluoride.
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Reactivity with Certain Materials: It can react violently with strong reducing agents, such as active metals.
Q2: What are the key physical properties of this compound to consider for scale-up?
A2: Key physical properties to consider are its low boiling point, high density, and volatility. These properties impact reactor design, temperature and pressure control, and material handling procedures at an industrial scale.
| Property | Value | Reference |
| Boiling Point | 47.3 °C | [3] |
| Melting Point | -110.5 °C | |
| Density | ~2.175 g/cm³ | |
| Molecular Weight | 259.82 g/mol |
Q3: What type of reactor material is suitable for large-scale reactions involving this compound?
A3: The choice of reactor material is critical. For many applications involving halogenated compounds, glass-lined reactors are a good choice for pilot plants due to their corrosion resistance.[4][5] For larger industrial scale, materials like Hastelloy, Titanium, or Zirconium might be necessary, especially if corrosive byproducts like hydrohalic acids are generated.[4] Standard stainless steel may be susceptible to corrosion under certain reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of reactions involving this compound.
Issue 1: Reaction Exotherm and Temperature Control
Question: My reaction is showing a much larger exotherm than anticipated during scale-up, making temperature control difficult. What can I do?
Answer: This is a common issue when scaling up exothermic reactions. Here are several strategies to mitigate this:
-
Slower Reagent Addition: Adding the limiting reagent more slowly will reduce the instantaneous heat generation.
-
Improved Heat Transfer:
-
Ensure your reactor has a high-efficiency cooling jacket and that the heat transfer fluid is at the optimal temperature and flow rate.
-
Consider using a reactor with a higher surface-area-to-volume ratio, or a continuous flow reactor for highly exothermic processes.[6]
-
-
Use of a Co-solvent: Adding an inert co-solvent can increase the thermal mass of the reaction mixture, helping to absorb the heat generated.
-
Process Modeling: Before scaling up, it is advisable to perform reaction calorimetry to accurately predict the heat flow and design an appropriate cooling strategy.
Issue 2: Incomplete Conversion or Slower Reaction Rates at Larger Scale
Question: I am observing a significant decrease in reaction rate and incomplete conversion after moving from a lab-scale flask to a larger pilot-plant reactor. What could be the cause?
Answer: This issue often points to mass transfer limitations.
-
Inadequate Mixing: The mixing efficiency in a large reactor can be significantly different from a small flask.
-
Solution: Increase the agitation speed, or consider a different impeller design to improve mixing. For reactions involving multiple phases, ensure that the mixing is sufficient to create a good interface between the phases.
-
-
Poor Reagent Distribution: In a large volume, localized concentrations of reactants can be lower than in a well-mixed small flask.
-
Solution: Ensure that reagents are introduced at a point in the reactor where they will be rapidly dispersed. Multiple addition points may be necessary for very large reactors.
-
Issue 3: Increased Byproduct Formation
Question: The purity of my product has decreased on a larger scale due to the formation of new byproducts. How can I address this?
Answer: Increased byproduct formation can be due to several factors:
-
Hot Spots: Localized areas of high temperature due to poor heat transfer can lead to thermal degradation of reactants or products, or activate alternative reaction pathways.
-
Solution: Implement the strategies for better temperature control mentioned in Issue 1.
-
-
Longer Reaction Times: If the reaction is run for a longer period at a larger scale, there is more opportunity for side reactions to occur.
-
Solution: Optimize the reaction time. Quench the reaction as soon as the desired conversion of the starting material is reached.
-
-
Air/Moisture Contamination: Larger reactors can be more challenging to keep completely inert.
-
Solution: Ensure a robust inert gas blanket (e.g., nitrogen or argon) and use dry solvents and reagents.
-
Experimental Protocols
Lab-Scale Synthesis of a Fluoroalkylated Thiol (Illustrative)
This protocol is a general representation of a fluoroalkylation reaction using this compound at a laboratory scale.
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagents:
-
Thiophenol (1.0 eq)
-
Potassium Carbonate (1.5 eq)
-
This compound (1.2 eq)
-
Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
The flask is charged with thiophenol and potassium carbonate in DMF.
-
The mixture is stirred under a nitrogen atmosphere.
-
This compound is added dropwise via the dropping funnel over 30 minutes, maintaining the reaction temperature below 30°C with a water bath.
-
After the addition is complete, the reaction is stirred at room temperature for 4 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Pilot-Scale Preparation of this compound (Based on Patent CN102603461A)
This protocol is adapted from a patent for the synthesis of this compound and serves as an example of a scaled-up process.[3]
-
Reactor Setup: A 20L tubular reactor is evacuated to a vacuum.[3]
-
Reagents:
-
Liquid Bromine (19.80 kg)
-
30% Sulfuric Acid (40 ml) as a catalyst
-
Tetrafluoroethylene (B6358150) tail gas (15.33 kg total)
-
-
Procedure:
-
The reactor is charged with liquid bromine and sulfuric acid.[3]
-
Tetrafluoroethylene tail gas is introduced continuously into the reactor over 5 hours.[3]
-
The reaction temperature is maintained between 0-50°C and the pressure at 0-0.50 MPa.
-
After the addition is complete, the reaction is stopped.
-
The crude product is purified by alkali washing, water washing, and distillation to yield 29.70 kg of this compound.[3]
-
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters for this compound Synthesis
| Parameter | Lab Scale (Illustrative) | Pilot Scale (from Patent CN102603461A)[3] |
| Reactor Volume | 250 mL | 20 L |
| Reactant 1 | Bromine | Liquid Bromine (19.80 kg) |
| Reactant 2 | Tetrafluoroethylene | Tetrafluoroethylene tail gas (15.33 kg) |
| Catalyst | N/A (for this synthesis) | 30% Sulfuric Acid (40 ml) |
| Temperature | 0-25 °C | 0-50 °C |
| Pressure | Atmospheric | 0-0.50 MPa |
| Reaction Time | ~1-2 hours | 5 hours |
| Product Yield | Typically high | 29.70 kg (95.5% conversion of TFE) |
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: A flowchart outlining the logical steps for troubleshooting common issues encountered during the scale-up of chemical reactions.
Experimental Workflow for a Scaled-Up Fluoroalkylation Reaction
Caption: A diagram illustrating the typical workflow for a scaled-up fluoroalkylation reaction, from reactor preparation to final product analysis.
References
- 1. Lab Scale vs Pilot Scale vs Demonstration Scale Guide [xytelindia.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102603461A - Method for preparing this compound from tail gas in production of tetrafluoroethylene - Google Patents [patents.google.com]
- 4. tinitamfg.com [tinitamfg.com]
- 5. tms.org [tms.org]
- 6. Chemical reactor materials selection - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Complex NMR Spectra from Reactions with 1,2-Dibromotetrafluoroethane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Dibromotetrafluoroethane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra generated from reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹⁹F and ¹³C NMR chemical shifts for this compound?
| Nucleus | Expected Chemical Shift (ppm) vs. CFCl₃ | Expected Coupling |
| ¹⁹F | -60 to -80 | Triplet (due to coupling with two ¹³C nuclei) |
| ¹³C | +110 to +130 | Triplet of triplets (due to coupling with two ¹⁹F and one ¹³C nucleus) |
Q2: I see more than one signal in the ¹⁹F NMR of my starting material. What could be the cause?
Multiple signals in the ¹⁹F NMR of your this compound could indicate the presence of impurities or isomers. Common impurities could include other halogenated ethanes. It is also possible to have constitutional isomers such as 1,1-dibromotetrafluoroethane, though this is less common for the commercially available reagent.
Q3: My baseline in the ¹⁹F NMR spectrum is rolling and distorted. How can I fix this?
A rolling or distorted baseline is a common artifact in ¹⁹F NMR.[1] Several factors can contribute to this issue:
-
Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, and acquiring a large spectral width can often lead to baseline distortions.
-
Incorrect Phasing: Applying a very large first-order phase correction can introduce baseline roll.
-
Acoustic Ringing: This phenomenon, caused by the pulse of radiofrequency energy, can introduce oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.
-
Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself can contribute to an uneven baseline.
To troubleshoot, try adjusting the spectral width to only include the region of interest, carefully re-phasing the spectrum, and ensuring the pre-acquisition delay is sufficient to minimize acoustic ringing.
Q4: I observe small, uneven satellite peaks around my main ¹⁹F signal. What are they?
These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (about 1.1%), a small fraction of your fluorine-containing molecules will have a ¹³C atom adjacent to the ¹⁹F atom. This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric.
Troubleshooting Guides
Issue 1: Unexpectedly Complex Multiplets in the Product Spectrum
Problem: After reacting this compound, the ¹H and/or ¹⁹F NMR spectrum of the product shows multiplets that are more complex than predicted by simple first-order analysis (n+1 rule).
Possible Causes:
-
Second-Order Effects (Strong Coupling): When the chemical shift difference (in Hz) between two coupled nuclei is not much larger than their coupling constant (J), second-order effects can occur, leading to complex and non-intuitive splitting patterns. This is particularly common in ¹H NMR spectra of products where protons are in similar chemical environments.
-
Diastereotopicity: If the addition of the -CF₂CF₂Br moiety to your substrate creates a new stereocenter, protons or fluorine atoms that were chemically equivalent may become diastereotopic. Diastereotopic nuclei are chemically non-equivalent and can couple to each other, leading to more complex splitting.
-
Long-Range Couplings: Fluorine nuclei are known to exhibit significant long-range couplings (over 4 or 5 bonds), which can further split signals and increase the complexity of multiplets.
Troubleshooting Steps:
-
Acquire the spectrum at a higher field strength: This increases the chemical shift dispersion (in Hz), which can often simplify second-order spectra into first-order patterns.
-
Perform 2D NMR experiments:
-
COSY (¹H-¹H Correlation Spectroscopy): Helps to identify which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between nuclei separated by 2-3 bonds, which can help in assigning quaternary carbons and piecing together the carbon skeleton.
-
¹⁹F-¹H HETCOR (Heteronuclear Correlation): Correlates ¹⁹F and ¹H nuclei, which is invaluable for assigning protons attached to or near the fluorinated moiety.
-
-
Use simulation software: Software packages are available that can simulate NMR spectra. By inputting estimated chemical shifts and coupling constants, you can compare the simulated spectrum to your experimental data to confirm your assignments.
Issue 2: Difficulty in Determining Stereochemistry
Problem: The reaction can produce multiple stereoisomers (e.g., enantiomers, diastereomers), and it is difficult to distinguish them or determine the relative stereochemistry from 1D NMR alone.
Possible Solutions:
-
NOE (Nuclear Overhauser Effect) Experiments: NOESY (2D) or 1D selective NOE experiments can be used to determine the spatial proximity of nuclei. An NOE is observed between nuclei that are close in space, regardless of whether they are bonded. This is a powerful tool for determining relative stereochemistry in rigid or semi-rigid molecules.
-
Analysis of Coupling Constants: The magnitude of three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring these coupling constants, you can often deduce the relative stereochemistry of substituents on a ring or an acyclic chain.
-
Use of Chiral Solvating Agents or Chiral Derivatizing Agents: For enantiomers, which have identical NMR spectra in achiral solvents, adding a chiral solvating agent can induce diastereomeric interactions that lead to separate signals for each enantiomer. Alternatively, reacting the enantiomeric mixture with a chiral derivatizing agent will produce diastereomers, which will have distinct NMR spectra.
Experimental Protocols
Protocol 1: Standard ¹⁹F NMR of a Reaction Mixture
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
-
NMR Acquisition Parameters (General Guidance):
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set a wide spectral width initially (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured. The width can be narrowed in subsequent experiments.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.
-
Number of Scans: Depending on the concentration, 16 to 128 scans should provide a good signal-to-noise ratio.
-
Decoupling: Acquire both a proton-coupled and a proton-decoupled ¹⁹F spectrum. The decoupled spectrum will simplify the signals to singlets (or multiplets if there is ¹⁹F-¹⁹F coupling), while the coupled spectrum will provide information on ¹H-¹⁹F coupling constants.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully to obtain a flat baseline.
-
Reference the spectrum. While CFCl₃ was the historical standard, it is often more convenient to use an external standard with a known chemical shift or to reference indirectly through the solvent signal if the spectrometer is properly calibrated.
-
Protocol 2: Structure Elucidation using 2D NMR
For complex product mixtures or for unambiguous structure determination, a suite of 2D NMR experiments is recommended.
-
¹H-¹H COSY: Identifies proton-proton coupling networks.
-
¹⁹F-¹H HETCOR: Correlates fluorine and proton signals, crucial for assigning protons near the fluoroalkyl chain.
-
¹³C HSQC/HMQC: Provides one-bond carbon-proton correlations.
-
¹³C HMBC: Reveals two- and three-bond correlations, helping to piece together the molecular skeleton.
-
¹⁹F-¹³C HMBC: Can provide valuable information about the connectivity of the fluorinated moiety to the rest of the molecule.
Visualizations
References
Technical Support Center: Mitigating Equipment Corrosion with Halon 2402 at High Temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating equipment corrosion when using Halon 2402 (1,2-Dibromotetrafluoroethane) at elevated temperatures. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides & FAQs
Frequently Asked Questions
Q1: What is Halon 2402 and why is it corrosive at high temperatures?
A1: Halon 2402 is a halogenated hydrocarbon, historically used as a fire suppressant.[1] At elevated temperatures, it undergoes thermal decomposition, breaking down into corrosive and toxic byproducts.[2][3] These byproducts include hydrogen bromide (HBr), hydrogen fluoride (B91410) (HF), bromine, and fluorine.[2] These acidic compounds are highly corrosive to many materials.
Q2: What is the most critical factor influencing the corrosivity (B1173158) of Halon 2402?
A2: The presence of moisture is the most critical factor that significantly accelerates corrosion when using Halon 2402 at high temperatures.[4] In dry conditions, Halon 2402 is compatible with a wider range of metals.[4] However, when wet, it hydrolyzes to form acidic compounds, leading to rapid corrosion of many common materials.[4] Therefore, maintaining anhydrous (dry) conditions is paramount.
Q3: What are the primary signs of corrosion to look for on my equipment?
A3: Signs of corrosion can vary depending on the material of your equipment. Common indicators include:
-
Discoloration or Tarnishing: A change in the surface appearance of the metal.
-
Pitting: Formation of small, localized holes on the metal surface.[5][6][7]
-
Crevice Corrosion: Localized corrosion occurring in tight spaces or under gaskets where the corrosive environment can become stagnant.[5][6][7]
-
General Corrosion: A uniform loss of material from the surface.
-
Stress Corrosion Cracking (SCC): Cracking caused by the combined action of a corrosive environment and tensile stress on the material.[8]
-
Residue Formation: The appearance of crystalline or powdery deposits on surfaces.
Q4: Are there any immediate steps I should take if I suspect corrosion?
A4: Yes. If you suspect corrosion:
-
Safely shut down your experiment and allow the equipment to cool to a safe temperature.
-
Ventilate the area properly to remove any residual Halon 2402 and its decomposition products, following all safety protocols.
-
Visually inspect the equipment for the signs of corrosion mentioned in Q3.
-
If corrosion is confirmed, the affected components should be taken out of service for further evaluation and potential replacement.
-
Review your experimental setup and procedures to identify and address the root cause, paying close attention to moisture control and material compatibility.
Troubleshooting Specific Issues
Issue 1: Rapid corrosion of stainless steel components (e.g., reactors, tubing).
-
Question: My 304 stainless steel reactor is showing signs of pitting and discoloration after an experiment with Halon 2402 at 200°C. What could be the cause?
-
Answer: This is likely due to the presence of moisture in your system. While stainless steels like 304 and 316 are generally more resistant than carbon steels, they are still susceptible to attack by the acidic decomposition products of Halon 2402 (HF and HBr), especially when moisture is present.[6][9] At 200°C, the decomposition of Halon 2402 is accelerated, increasing the concentration of these corrosive acids.
-
Troubleshooting Steps:
-
Verify Moisture Control: Ensure that all components of your system are thoroughly dried before introducing Halon 2402. Use a dry inert gas (e.g., nitrogen or argon) to purge the system.
-
Material Upgrade: Consider upgrading to a more resistant alloy. For highly corrosive conditions, nickel-based alloys (e.g., Inconel, Hastelloy) or titanium and its alloys offer superior resistance.[7][10][11]
-
Lower Operating Temperature: If your experimental parameters allow, reducing the operating temperature can significantly decrease the rate of Halon 2402 decomposition and subsequent corrosion.
-
Issue 2: Degradation and failure of elastomeric seals and gaskets.
-
Question: The Viton® (FKM) O-rings in my setup are swelling and becoming brittle. Are they not compatible with Halon 2402?
-
Answer: While FKM has good chemical resistance, Halon 2402 and its decomposition products at high temperatures can cause swelling and degradation in many elastomers. The compatibility of elastomers is highly dependent on the specific formulation, temperature, and the presence of other chemicals.
-
Troubleshooting Steps:
-
Select Appropriate Seal Material: For high-temperature applications involving halogenated compounds, consider using perfluoroelastomers (FFKM) or graphite-based gaskets, which offer broader chemical resistance and higher temperature stability. PTFE seals are also a good option for their chemical inertness, but their mechanical properties at very high temperatures should be considered.
-
Consult Manufacturer's Compatibility Charts: Always refer to the manufacturer's data for the specific grade of elastomer and its compatibility with Halon 2402 and its decomposition products at your operating temperatures.
-
Regular Inspection and Replacement: Implement a regular inspection and replacement schedule for all seals and gaskets in high-temperature Halon 2402 service.
-
Data Presentation: Material Compatibility and Corrosion Data
Disclaimer: Specific quantitative corrosion rate data for Halon 2402 across a wide range of temperatures and moisture levels is limited in publicly available literature. The following tables provide a qualitative summary based on general knowledge of halogenated hydrocarbon corrosion and proxy data from environments containing HF and HBr. This information should be used as a guideline, and material testing under specific experimental conditions is highly recommended.
Table 1: Qualitative Corrosion Resistance of Metals to Halon 2402 at High Temperatures
| Material | Dry Halon 2402 | Wet Halon 2402 | Recommended Max. Temperature (Approx.) | Notes |
| Carbon Steel | Moderate | Poor | < 100°C | Prone to rapid acid attack in the presence of moisture. |
| Stainless Steel (304, 316) | Good | Moderate to Poor | < 250°C | Susceptible to pitting and crevice corrosion in wet conditions.[6][12] |
| Nickel-based Alloys (e.g., Inconel, Hastelloy) | Excellent | Good | > 500°C | Offer superior resistance to acidic and high-temperature environments.[7][11] |
| Copper and Copper Alloys | Good | Moderate | < 150°C | Can be attacked by acidic byproducts, especially in the presence of oxidizing agents.[13] |
| Aluminum and its Alloys | Poor | Very Poor | Not Recommended | Highly susceptible to attack by both Halon 2402 and its decomposition products. |
| Titanium and its Alloys | Excellent | Excellent | > 300°C | Forms a stable, protective oxide layer, offering excellent resistance.[10] |
Table 2: Elastomer and Seal Compatibility with Halon 2402 at High Temperatures
| Material | General Compatibility | Maximum Temperature (Approx.) | Common Issues |
| Nitrile (Buna-N) | Poor | < 100°C | Swelling, hardening, and rapid degradation. |
| EPDM | Poor | < 120°C | Significant swelling and chemical attack. |
| Viton® (FKM) | Moderate | < 200°C | Swelling and embrittlement at higher temperatures. |
| Perfluoroelastomer (FFKM) | Excellent | > 250°C | High chemical resistance and temperature stability. |
| PTFE (Teflon®) | Excellent | < 260°C | Chemically inert, but can be prone to cold flow under pressure. |
| Graphite | Excellent | > 500°C | Excellent for high-temperature static seals. |
Experimental Protocols
Protocol for Material Compatibility Testing (Based on ASTM G31)
This protocol outlines a general procedure for laboratory immersion corrosion testing of metals with Halon 2402.
1. Test Specimen Preparation:
-
Obtain representative samples of the material to be tested.
-
Machine specimens to a standard size (e.g., 50mm x 25mm x 2mm).
-
Record the dimensions of each specimen to three decimal places.
-
Prepare the surface of the specimens by polishing with abrasive paper (e.g., 120-grit), followed by cleaning with a suitable solvent (e.g., acetone) to remove any grease or oil.
-
Dry and weigh each specimen to the nearest 0.1 mg.
2. Experimental Setup:
-
Place the prepared specimen in a pressure-rated vessel made of a known highly resistant material (e.g., Hastelloy C-276).
-
Introduce a known amount of Halon 2402 into the vessel. For testing under wet conditions, add a specified amount of deionized water.
-
Purge the vessel with a dry, inert gas (e.g., nitrogen) before sealing to remove oxygen.
-
Place the sealed vessel in a temperature-controlled oven or furnace set to the desired experimental temperature.
3. Exposure and Evaluation:
-
Maintain the vessel at the set temperature for a predetermined duration (e.g., 100 hours, 500 hours).
-
After the exposure period, safely cool and vent the vessel in a well-ventilated area.
-
Remove the test specimen and visually inspect for any signs of corrosion.
-
Clean the specimen to remove corrosion products according to ASTM G1 procedures. This may involve chemical cleaning with an appropriate inhibited acid solution.
-
Dry and re-weigh the specimen to determine the mass loss.
-
Calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy) using the following formula: Corrosion Rate (mm/y) = (8.76 x 10^4 * W) / (A * T * D) Where:
-
W = mass loss in grams
-
A = total surface area of the specimen in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
4. Analysis:
-
Analyze the surface of the corroded specimen using techniques such as Scanning Electron Microscopy (SEM) to identify the type of corrosion (e.g., pitting, intergranular).
-
Analyze any corrosion products using Energy Dispersive X-ray Spectroscopy (EDS) to determine their elemental composition.
Mandatory Visualizations
Caption: High-temperature corrosion pathway of Halon 2402.
Caption: Troubleshooting workflow for suspected equipment corrosion.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. nist.gov [nist.gov]
- 3. agas.com [agas.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchinventy.com [researchinventy.com]
- 10. nipponsteel.com [nipponsteel.com]
- 11. trident-metals.com [trident-metals.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Long-Term Storage of 1,2-Dibromotetrafluoroethane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of stabilizers for the long-term storage of 1,2-Dibromotetrafluoroethane (DBTFE), also known as Halon 2402.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBTFE) and why is its stability a concern for long-term storage?
A1: this compound is a haloalkane with the chemical formula C₂Br₂F₄. While generally considered stable, its long-term stability can be compromised by factors such as temperature, light, and the presence of moisture or incompatible materials.[1][2][3][4] Degradation can lead to the formation of acidic byproducts and a decrease in purity, which can adversely affect experimental outcomes.
Q2: What are the primary degradation pathways for DBTFE during storage?
A2: The most common degradation pathways for halogenated hydrocarbons like DBTFE during long-term storage include:
-
Hydrolysis: Reaction with trace amounts of water to produce acidic compounds such as hydrogen bromide (HBr) and hydrogen fluoride (B91410) (HF). The presence of these acids can further catalyze degradation.
-
Oxidation: Reaction with oxygen, which can be initiated by light or heat.
-
Reaction with container materials: DBTFE can react with certain metals, particularly in the presence of impurities, leading to corrosion and degradation of the compound.[5]
Q3: What are the general classes of stabilizers that can be used for halogenated hydrocarbons like DBTFE?
A3: Stabilizers for halogenated solvents and refrigerants typically fall into three categories:
-
Acid Scavengers: These compounds neutralize acidic byproducts that may form.
-
Antioxidants: These substances inhibit oxidation by reacting with free radicals.
-
Metal Stabilizers/Deactivators: These agents form a protective layer on metal surfaces to prevent catalytic degradation of the solvent.[5]
Q4: Are there any specific stabilizers recommended for pure this compound?
A4: While the literature does not provide specific stabilizer recommendations for pure DBTFE for laboratory storage, analogous compounds (other halogenated hydrocarbons) are often stabilized with compounds like ortho-esters (e.g., trimethylorthoformate) and various organic amines which act as acid scavengers.[6][7] For refrigeration systems, proprietary acid scavenger products are also used.[1][2][8][9][10] The selection of a suitable stabilizer for high-purity DBTFE for research purposes would require experimental validation.
Q5: What are the ideal storage conditions for DBTFE?
A5: To ensure long-term stability, DBTFE should be stored in a cool, dry, and dark place.[8] Some sources recommend refrigeration between 2°C and 8°C.[3][11] It is crucial to store it away from incompatible materials such as strong reducing agents, active metals (e.g., aluminum, zinc, magnesium), strong bases, and strong oxidizing agents.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased purity of DBTFE over time | Degradation due to hydrolysis, oxidation, or reaction with the container. | 1. Verify storage conditions (temperature, light, moisture). 2. Test for the presence of acidic impurities. 3. Consider transferring to a more inert container material. 4. Evaluate the need for a stabilizer. |
| Formation of a precipitate in the DBTFE | Could be corrosion products from the container or polymerization of degradation products. | 1. Analyze the precipitate to determine its composition. 2. Check the compatibility of the container material with DBTFE. 3. Filter the DBTFE if appropriate for your application, but investigate the root cause. |
| Discoloration of the DBTFE | Presence of impurities or degradation products. | 1. Use a colorimetric test (e.g., Platinum-Cobalt scale) to quantify the color. 2. Analyze the sample for impurities using gas chromatography. 3. Consider redistillation if a high-purity starting material is required, though this will not address the underlying stability issue. |
| Inconsistent experimental results using stored DBTFE | Variation in the purity of the DBTFE due to degradation. | 1. Re-analyze the purity of the DBTFE before use. 2. Implement a stability testing program for your stored material. 3. If unstabilized, consider adding a validated stabilizer for long-term storage. |
Experimental Protocols
Protocol 1: Accelerated Stability Study for Stabilizer Screening
This protocol outlines a method for screening potential stabilizers for DBTFE using accelerated aging.
Objective: To evaluate the effectiveness of different stabilizers in preventing the degradation of DBTFE under elevated temperature conditions.
Materials:
-
High-purity this compound
-
Candidate stabilizers (e.g., acid scavengers, antioxidants)
-
Inert sample vials with PTFE-lined caps
-
Oven capable of maintaining a constant temperature (e.g., 50°C ± 2°C)
-
Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)
-
pH meter or acid test kit
Procedure:
-
Sample Preparation:
-
Prepare a series of vials containing DBTFE.
-
For each candidate stabilizer, prepare triplicate samples at a predetermined concentration (e.g., 0.1% w/w).
-
Include a control group of triplicate samples containing only DBTFE (no stabilizer).
-
Seal all vials tightly.
-
-
Initial Analysis (Time Zero):
-
Analyze one sample from each group (each stabilizer and the control) to determine the initial purity of the DBTFE and the absence of degradation products.
-
Measure the initial acidity of the samples.
-
-
Accelerated Aging:
-
Place the remaining vials in an oven at a constant elevated temperature (e.g., 50°C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove one vial from each group from the oven.
-
Allow the vials to cool to room temperature.
-
Analyze the DBTFE for purity and the presence of degradation products using GC-ECD or GC-MS.
-
Measure the acidity of each sample.
-
-
Data Analysis:
-
Compare the rate of degradation of DBTFE and the formation of acidic byproducts in the stabilized samples to the control samples.
-
The most effective stabilizer will show the least degradation of DBTFE and the lowest increase in acidity over time.
-
Protocol 2: Quantification of DBTFE and Degradation Products by Gas Chromatography (GC)
This protocol is a general guideline for the analysis of DBTFE purity.
Instrumentation:
-
Gas chromatograph equipped with an electron capture detector (ECD) or a mass spectrometer (MS).
-
A suitable capillary column (e.g., a non-polar or mid-polar column).
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of DBTFE in a suitable solvent (e.g., hexane) at known concentrations.
-
Sample Preparation: Dilute the DBTFE sample from the stability study in the same solvent.
-
GC Analysis:
-
Inject a fixed volume of the prepared sample and standards into the GC.
-
Use an appropriate temperature program to separate DBTFE from any potential degradation products and the solvent.
-
-
Data Analysis:
-
Identify the DBTFE peak based on its retention time compared to the standards.
-
Quantify the concentration of DBTFE by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Identify and quantify any degradation products by comparing their retention times and mass spectra (if using GC-MS) to known reference compounds or by structural elucidation.
-
Data Presentation
Table 1: Potential Stabilizer Classes for this compound
| Stabilizer Class | Function | Example Compounds (from related chemistries) |
| Acid Scavenger | Neutralizes acidic byproducts (HBr, HF). | Ortho-esters (e.g., trimethylorthoformate), Organic amines, Epoxides. |
| Antioxidant | Prevents oxidative degradation. | Hindered phenols (e.g., BHT). |
| Metal Deactivator | Passivates metal surfaces to prevent catalytic reactions. | Triazoles, Thiazoles. |
Table 2: Material Compatibility for Long-Term Storage of this compound
| Material | Compatibility Rating | Notes |
| Glass (Borosilicate) | Excellent | Recommended for laboratory storage. |
| Stainless Steel (304, 316) | Good | Ensure surfaces are clean and non-oxidized. |
| Polytetrafluoroethylene (PTFE) | Excellent | Commonly used for cap liners and seals.[11] |
| Polypropylene (PP) | Good | May show some swelling over extended periods. |
| Polyethylene (HDPE, LDPE) | Fair | Higher potential for swelling and leaching compared to PP and PTFE. |
| Aluminum | Not Recommended | Can react with DBTFE, especially if the protective oxide layer is compromised.[5] |
| Zinc, Magnesium | Not Recommended | Highly reactive with halogenated hydrocarbons. |
| Elastomers (e.g., Viton®, Kalrez®) | Variable | Swelling can occur; specific compatibility should be verified.[11] |
Visualizations
References
- 1. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. epa.gov [epa.gov]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bund.net [bund.net]
- 9. Alkane Reactivity [www2.chemistry.msu.edu]
- 10. Lab test for haloalkanes with diagrams | Filo [askfilo.com]
- 11. f2chemicals.com [f2chemicals.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2-Dibromotetrafluoroethane and 1,2-Diiodotetrafluoroethane for Researchers and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,2-dibromotetrafluoroethane and 1,2-diiodotetrafluoroethane (B1220659). The information presented is intended for researchers, scientists, and professionals in the field of drug development who may utilize these compounds as building blocks or reagents in complex syntheses. The comparison is based on available experimental data and established principles of chemical reactivity, with a focus on the carbon-halogen bond cleavage, which is the primary determinant of their reactivity.
Executive Summary
1,2-diiodotetrafluoroethane is significantly more reactive than this compound. This difference in reactivity is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond makes 1,2-diiodotetrafluoroethane more susceptible to both thermal and photochemical decomposition, leading to the formation of reactive radical intermediates at lower energy inputs. This heightened reactivity can be advantageous in synthetic applications where facile initiation is desired, but it also implies lower thermal stability and a greater propensity for side reactions if not carefully controlled.
Data Presentation: Physical and Thermochemical Properties
The following table summarizes key physical and thermochemical data for this compound and 1,2-diiodotetrafluoroethane. The bond dissociation energies (BDEs) for the closely related C2F5-X compounds are included to provide a quantitative basis for the reactivity comparison.
| Property | This compound | 1,2-Diiodotetrafluoroethane |
| Chemical Formula | C₂Br₂F₄ | C₂F₄I₂ |
| Molecular Weight | 259.82 g/mol | 353.82 g/mol |
| Boiling Point | 47.2 °C | 111-113 °C |
| C-X Bond Dissociation Energy (BDE) of C₂F₅-X | D(C₂F₅—Br) = 68.6 kcal/mol[1] | D(C₂F₅—I) ≈ 52.8 kcal/mol (Estimated) |
| Appearance | Colorless liquid | Colorless liquid |
Note: The C-I bond dissociation energy for C₂F₅I is estimated based on the general trend of decreasing C-X bond strength down the halogen group and is consistent with the observed higher reactivity of iodo-compounds.
Reactivity Comparison: A Deeper Dive
The reactivity of both this compound and 1,2-diiodotetrafluoroethane is dominated by the homolytic cleavage of the carbon-halogen bond to generate tetrafluoroethane-1,2-diyl diradicals or, more likely, a step-wise cleavage to form a halo-tetrafluoroethyl radical.
1,2-Diiodotetrafluoroethane: The significantly lower C-I bond dissociation energy makes this compound the more reactive of the two. Upon thermal or photochemical initiation, the C-I bond readily breaks, leading to a two-step dissociation process. This facile bond cleavage allows for reactions to be initiated at lower temperatures or with lower energy light compared to its bromo-analogue. The thermal dissociation of C₂F₅I has been studied in shock waves, where the primary dissociation to C₂F₅ and I radicals is followed by the decomposition of the C₂F₅ radical.
This compound: The stronger C-Br bond imparts greater thermal stability to this molecule. Higher temperatures or more energetic photons are required to induce homolytic cleavage of the C-Br bond. While less reactive than the iodo-analogue, it can still serve as a source of perfluoroalkyl radicals under appropriate conditions.
The logical relationship governing the reactivity of these compounds can be visualized as follows:
Experimental Protocols
The determination of the reactivity of these compounds typically involves studying their thermal or photochemical decomposition. Below are generalized experimental protocols for these methods.
Thermal Decomposition via Pyrolysis (Shock Tube Method)
This method is used to study gas-phase reactions at high temperatures and pressures over short reaction times.
Experimental Workflow:
Methodology:
-
Reactant Preparation: A dilute mixture of the haloalkane (e.g., 100-500 ppm of 1,2-diiodotetrafluoroethane) in an inert bath gas such as argon is prepared.
-
Shock Tube Operation: The reactant mixture is introduced into the driven section of a shock tube. A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the reactant mixture, rapidly heating it to the desired temperature (e.g., 950–1500 K).
-
Kinetic Measurements: The progress of the reaction behind the reflected shock wave is monitored in real-time. This is often achieved using time-resolved absorption spectroscopy at specific wavelengths to measure the concentration of the reactant and/or product species.
-
Data Analysis: The obtained absorption-time profiles are then analyzed to determine the rate constants for the decomposition reactions.
Photochemical Decomposition via Laser Flash Photolysis
This technique is used to study the kinetics of photochemical reactions and the behavior of transient species.
Methodology:
-
Sample Preparation: A solution of the haloalkane in a suitable solvent (e.g., acetonitrile) is prepared and placed in a quartz cuvette. The solution is typically degassed to remove oxygen, which can quench excited states.
-
Photolysis: The sample is irradiated with a short, intense laser pulse of a specific wavelength that is absorbed by the haloalkane. This initiates the photochemical reaction.
-
Transient Detection: A second, weaker light source (a probe beam) is passed through the sample at a right angle to the photolysis laser. The change in absorbance of the probe beam over time is monitored using a fast detector, such as a photomultiplier tube or a CCD camera. This allows for the observation of transient species (e.g., radicals) formed during the reaction.
-
Kinetic Analysis: The decay of the transient absorption signals is analyzed to determine the kinetics of the reactions of the intermediate species.
Conclusion
The choice between this compound and 1,2-diiodotetrafluoroethane in a synthetic strategy will depend on the desired reactivity and the specific reaction conditions. 1,2-diiodotetrafluoroethane is the more reactive compound, readily undergoing C-I bond cleavage to initiate radical reactions under milder conditions. In contrast, this compound offers greater thermal stability, requiring more forcing conditions to achieve C-Br bond homolysis. A thorough understanding of these reactivity differences is crucial for the successful design and implementation of synthetic routes involving these versatile perfluorinated building blocks.
References
A Comparative Guide to Halon 2402 and 1,2-Dichlorotetrafluoroethane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the introduction of fluorinated moieties into organic molecules is a critical strategy for modulating their physicochemical and biological properties. Among the various reagents available for this purpose, halogenated ethanes serve as important building blocks. This guide provides an objective comparison of two such reagents: Halon 2402 (1,2-dibromotetrafluoroethane) and 1,2-dichlorotetrafluoroethane. The focus will be on their respective performance in synthetic applications, supported by available experimental data and detailed methodologies.
Introduction to the Reagents
Halon 2402 (this compound) , with the chemical formula C₂Br₂F₄, is a dense, non-flammable liquid. Historically used as a fire suppressant, its utility in organic synthesis stems from the presence of two reactive carbon-bromine bonds, making it an effective agent for introducing the tetrafluoroethane (B1211177) moiety.
1,2-Dichlorotetrafluoroethane , also known as Freon 114, has the chemical formula C₂Cl₂F₄. It is a colorless, non-flammable gas or liquid (depending on conditions) that was widely used as a refrigerant and aerosol propellant. Its applications in synthesis are less common and are primarily related to dehalogenation reactions.
The fundamental difference in their synthetic utility arises from the disparity in the bond strengths of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, rendering Halon 2402 a more reactive and versatile reagent in nucleophilic and radical substitution reactions.
Quantitative Data on Synthetic Performance
The following table summarizes the performance of Halon 2402 and 1,2-dichlorotetrafluoroethane in various synthetic transformations based on available literature.
| Reaction Type | Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Radical Addition | Halon 2402 | 1-Hexene (B165129) | 1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)hexane | (NH₄)₂S₂O₈, HCOONa, CH₃CN/H₂O, 80 °C | 85 | [1] |
| Nucleophilic Substitution (Thiolate) | Halon 2402 | Sodium thiophenoxide | 1,2-Bis(phenylthio)-1,1,2,2-tetrafluoroethane | DMF, Room Temperature | Not specified | [2] |
| Hydrodechlorination | 1,2-Dichlorotetrafluoroethane | 1,2-Dichlorotetrafluoroethane | 1,1,2,2-Tetrafluoroethane | Pd/C, H₂, 300-600 °C | Not specified | [3] |
Comparative Analysis of Reactivity
The enhanced reactivity of Halon 2402 as a synthetic building block compared to 1,2-dichlorotetrafluoroethane can be attributed to the lower bond dissociation energy of the C-Br bond (approximately 280-290 kJ/mol) versus the C-Cl bond (approximately 340-350 kJ/mol). This translates to a greater propensity for the C-Br bond to undergo homolytic or heterolytic cleavage under milder reaction conditions.
Halon 2402 is a valuable reagent for the introduction of the -CF₂CF₂- unit. It readily participates in radical addition reactions to unsaturated systems like alkenes and alkynes. In these reactions, a radical initiator cleaves one of the C-Br bonds, generating a tetrafluoroethyl radical which then adds across the multiple bond. The resulting radical can then abstract a bromine atom from another molecule of Halon 2402 to propagate the chain reaction.
1,2-Dichlorotetrafluoroethane , on the other hand, is significantly less reactive towards nucleophiles and radical initiators due to the stronger C-Cl bonds. Its primary synthetic application has been in hydrodechlorination reactions, where it is reduced to other fluorinated compounds. These reactions typically require more forcing conditions, such as high temperatures and pressures in the presence of a catalyst.
Experimental Protocols
Key Experiment: Radical Addition of Halon 2402 to an Alkene
This protocol describes a typical procedure for the radical addition of this compound to an alkene, yielding a brominated tetrafluoroethylated alkane.
Objective: To synthesize 1-bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)hexane from 1-hexene and Halon 2402.
Materials:
-
1-Hexene
-
This compound (Halon 2402)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Sodium formate (B1220265) (HCOONa)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-hexene (10 mmol), this compound (15 mmol), ammonium persulfate (1 mmol), and sodium formate (2 mmol).
-
Add a solvent mixture of acetonitrile (20 mL) and water (10 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired 1-bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)hexane.
Visualizing the Workflow
The following diagram illustrates the general workflow for the radical addition of Halon 2402 to an alkene.
Experimental workflow for the radical addition of Halon 2402 to an alkene.
Signaling Pathways and Logical Relationships
The difference in reactivity between Halon 2402 and 1,2-dichlorotetrafluoroethane in nucleophilic substitution is governed by the nature of the carbon-halogen bond, which dictates the leaving group ability.
Comparison of factors influencing the reactivity of Halon 2402 and 1,2-dichlorotetrafluoroethane.
Conclusion
In synthetic applications requiring the introduction of a tetrafluoroethyl moiety, Halon 2402 (this compound) is the superior reagent compared to 1,2-dichlorotetrafluoroethane. Its greater reactivity, stemming from the weaker carbon-bromine bonds, allows for a broader range of synthetic transformations, particularly in radical addition and nucleophilic substitution reactions, under relatively mild conditions. In contrast, the synthetic utility of 1,2-dichlorotetrafluoroethane is largely limited to hydrodechlorination processes due to the inertness of the carbon-chlorine bonds. For researchers and drug development professionals, Halon 2402 offers a more versatile and efficient platform for the synthesis of complex fluorinated molecules. However, it is important to note that both compounds are ozone-depleting substances and their use is restricted under the Montreal Protocol. Therefore, their application should be limited to essential laboratory-scale research where suitable alternatives are not available.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transmission of substituent effects in systems with bonds of different order. Kinetics of the reactions of 3-bromo-2-nitro-4-X-thiophens and 3-bromo-4-nitro-2-X-thiophens with sodium benzenethiolate in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Spectroscopic Purity Assessment of Synthesized C2Br2F4: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic methods for confirming the purity of 1,2-dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4), a key building block in the synthesis of various fluorinated molecules. This document outlines the expected spectroscopic signatures of C2Br2F4 and its common impurities, supported by experimental data and detailed analytical protocols.
The synthesis of C2Br2F4, commonly achieved through the bromination of tetrafluoroethylene, can lead to the formation of several impurities. The most prevalent of these are 1-bromo-1,2,2,2-tetrafluoroethane and 1,1,2-tribromotrifluoroethane[1]. The presence of these impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of final drug candidates. Therefore, robust analytical methods are essential to confirm the purity of the synthesized C2Br2F4. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for C2Br2F4 and its potential impurities. These values serve as a reference for the identification and differentiation of these compounds in a synthesized mixture.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| C2Br2F4 | ¹³C | ~118 | s |
| ¹⁹F | ~-75 | s | |
| 1-bromo-1,2,2,2-tetrafluoroethane | ¹H | Not available | - |
| ¹³C | Not available | - | |
| ¹⁹F | Not available | - | |
| 1,2-dibromo-1,1,2-trifluoroethane | ¹H | ~6.7 | t |
| ¹³C | ~95.5, ~117.5 | m, m | |
| 1,1,2-tribromoethane | ¹H | ~4.2 (CH2Br), ~5.8 (CHBr2) | d, t |
| ¹³C | ~35.5 (CH2Br), ~40.5 (CHBr2) | t, d |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. "s" denotes a singlet, "d" a doublet, "t" a triplet, and "m" a multiplet.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| C2Br2F4 | ~1100-1350 | C-F stretch |
| ~650-750 | C-Br stretch | |
| 1-bromo-1,2,2,2-tetrafluoroethane | Not available | - |
| 1,2-dibromo-1,1,2-trifluoroethane | ~2950-3050 | C-H stretch |
| ~1100-1300 | C-F stretch | |
| ~600-700 | C-Br stretch | |
| 1,1,2-tribromoethane | ~2950-3050 | C-H stretch |
| ~600-700 | C-Br stretch |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| C2Br2F4 | 258, 260, 262 (isotope pattern) | 179, 181 ([M-Br]⁺) |
| 1-bromo-1,2,2,2-tetrafluoroethane | 180, 182 (isotope pattern) | 101 ([M-Br]⁺) |
| 1,2-dibromo-1,1,2-trifluoroethane | 242, 244, 246 (isotope pattern) | 163, 165 ([M-Br]⁺) |
| 1,1,2-tribromoethane | 264, 266, 268, 270 (isotope pattern) | 185, 187, 189 ([M-Br]⁺) |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns in the mass spectra.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For these volatile halogenated alkanes, samples for NMR analysis should be prepared in a well-ventilated fume hood.
-
Dissolve 5-10 mg of the synthesized C2Br2F4 in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei to be observed: ¹⁹F and ¹³C. ¹H NMR is useful for identifying impurities containing C-H bonds.
-
¹⁹F NMR:
-
Reference: External CFCl₃ (δ = 0 ppm) or a secondary reference.
-
Pulse sequence: A standard single-pulse experiment.
-
Relaxation delay: 5 seconds.
-
-
¹³C NMR:
-
Reference: Tetramethylsilane (TMS) (δ = 0 ppm) or the solvent peak.
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Relaxation delay: 2 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation: Due to the volatile nature of C2Br2F4, a gas-phase or solution-phase IR spectrum is recommended.
-
Gas-Phase: Introduce a small amount of the sample into an evacuated gas cell.
-
Solution-Phase: Prepare a dilute solution (1-5% w/v) of the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄). Use a sealed liquid cell with NaCl or KBr windows.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans are typically sufficient.
-
A background spectrum of the empty gas cell or the solvent-filled liquid cell should be collected and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the synthesized C2Br2F4 (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
-
Mass Spectrometer (MS):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis of synthesized C2Br2F4 to confirm its purity.
Caption: Logical workflow for the spectroscopic analysis of C2Br2F4 purity.
By following the detailed protocols and utilizing the comparative data provided, researchers can confidently assess the purity of their synthesized C2Br2F4, ensuring the quality and reliability of their subsequent research and development activities.
References
Validating Reaction Mechanisms of 1,2-Dibromotetrafluoroethane: A Comparative Guide to Kinetic Studies
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of 1,2-Dibromotetrafluoroethane (C2Br2F4) is crucial for validating reaction mechanisms and predicting product formation. This guide provides a comparative analysis of the kinetic data available for the thermal and photochemical decomposition of this compound, alongside alternative brominating agents, supported by experimental methodologies.
Executive Summary
This compound (Halon 2402) is a haloalkane that undergoes decomposition through various pathways, primarily pyrolysis and photolysis. Kinetic studies are essential to elucidate the mechanisms of these reactions and to compare its reactivity with other brominating agents. This guide summarizes the available quantitative data, details the experimental protocols used to obtain this data, and provides visualizations of the key reaction pathways and experimental workflows. A significant challenge in this area is the limited availability of comprehensive kinetic data for this compound, necessitating reliance on data from related compounds and theoretical studies for a complete picture.
Reaction Mechanisms of this compound
The primary decomposition pathways for this compound involve the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule.
Pyrolysis
The thermal decomposition of this compound is expected to proceed via a unimolecular dissociation mechanism, primarily yielding tetrafluoroethylene (B6358150) and molecular bromine.
Caption: Unimolecular decomposition of this compound via pyrolysis.
Photolysis
The photolysis of this compound is initiated by the absorption of ultraviolet radiation, leading to the homolytic cleavage of a C-Br bond to form a bromine radical and a tetrafluoro-bromoethyl radical.
Caption: Photodissociation of this compound.
Comparative Kinetic Data
For comparison, kinetic data for the gas-phase reaction of bromine with a simple alkane and for the decomposition of a related haloalkane are presented below.
| Reaction | A (s⁻¹ or cm³ molecule⁻¹ s⁻¹) | Eₐ (kJ mol⁻¹) | Temperature Range (K) | Reference |
| Br₂ + C₂H₆ → HBr + C₂H₅• | 1.99 x 10⁻¹⁰ | 58.6 | 494-592 | [3] |
| CH₂ClCH₂Cl → C₂H₃Cl + HCl | 2.3 x 10¹³ (s⁻¹) | 242.7 | 1020-1190 | [4] |
Note: The data for 1,2-dichloroethane (B1671644) decomposition provides an estimate for the activation energy of a similar four-center elimination, though the C-Br bond is weaker than the C-Cl bond, suggesting a lower activation energy for the corresponding reaction in this compound.
Experimental Protocols
The kinetic data presented are typically obtained through sophisticated experimental techniques that allow for the study of gas-phase reactions under controlled conditions.
Shock Tube Pyrolysis
Shock tubes are the primary apparatus for studying high-temperature gas-phase reactions.[5][6][7]
Experimental Workflow:
Caption: Workflow for a typical shock tube pyrolysis experiment.
Methodology:
-
Mixture Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., Argon) is prepared.
-
Shock Tube Operation: The shock tube is divided into a high-pressure driver section and a low-pressure driven section containing the reactant mixture, separated by a diaphragm.[5]
-
Shock Wave Generation: The diaphragm is ruptured, generating a shock wave that propagates through the driven section, rapidly heating and compressing the gas.[7]
-
Kinetic Measurements: The concentrations of reactants and products are monitored in real-time behind the reflected shock wave using techniques such as mass spectrometry or laser absorption spectroscopy.
-
Data Analysis: The time-resolved species concentration profiles are used to determine the rate constants for the decomposition reaction.
Gas-Phase Photolysis
Gas-phase photolysis studies are crucial for understanding atmospheric reaction mechanisms and for synthetic applications involving light-induced reactions.
Methodology:
-
Sample Preparation: A gaseous sample of this compound, often diluted with a buffer gas, is introduced into a reaction cell with UV-transparent windows.
-
Light Source: A monochromatic light source, such as a laser or a lamp with a monochromator, is used to irradiate the sample at a specific wavelength.
-
Actinometry: The photon flux of the light source is accurately measured using a chemical actinometer or a calibrated photodiode.
-
Product Analysis: The concentration of the photoproducts is monitored over time using techniques like Gas Chromatography (GC) or Mass Spectrometry (MS).
-
Quantum Yield Determination: The quantum yield (Φ) is calculated as the ratio of the number of molecules of a specific product formed to the number of photons absorbed by the reactant.
Alternative Brominating Agents: A Comparison
For many synthetic applications, alternative brominating agents are preferred over elemental bromine due to safety and selectivity considerations.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile reagent for radical substitution, particularly for allylic and benzylic brominations.[8] In the gas phase, its reactions are initiated by the homolytic cleavage of the N-Br bond.
Key Features:
-
Selectivity: Highly selective for allylic and benzylic C-H bonds.
-
Handling: Solid, making it easier and safer to handle than liquid bromine.
-
Mechanism: The reaction mechanism can be complex, involving both bromine atom and succinimidyl radical chains, and is often solvent-dependent.[9]
Elemental Bromine (Br₂)
Elemental bromine is a powerful and non-selective brominating agent that reacts with alkanes via a free-radical chain mechanism initiated by heat or light.[10]
Key Features:
-
Reactivity: Highly reactive, leading to lower selectivity compared to NBS.
-
Handling: A corrosive and volatile liquid, requiring careful handling.
-
Kinetics: The kinetics of gas-phase bromination of alkanes have been studied for simple substrates like ethane (B1197151).[3]
Conclusion
The validation of reaction mechanisms involving this compound through kinetic studies is an ongoing area of research. While a complete set of experimental kinetic data for its pyrolysis and photolysis is not yet available, existing data on related compounds and alternative brominating agents provide a valuable framework for comparison. Future work should focus on obtaining precise experimental data for the unimolecular decomposition of this compound to enable more accurate modeling and prediction of its chemical behavior. The use of shock tubes for pyrolysis studies and advanced spectroscopic techniques for photolysis experiments will be critical in achieving this goal.
References
- 1. nist.gov [nist.gov]
- 2. NIST Chemistry WebBook [webbook.nist.gov]
- 3. Absolute rate constants and Arrhenius parameters for the reaction of bromine atoms with ethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Shock Tubes | Hanson Research Group [hanson.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Reactivity [www2.chemistry.msu.edu]
A Comparative Analysis of Halon 2402 and Other Fluoroalkylation Reagents for Organic Synthesis
For researchers, scientists, and professionals in drug development, the introduction of fluoroalkyl groups is a critical strategy for modulating the properties of organic molecules. This guide provides a comparative study of Halon 2402 (1,2-dibromotetrafluoroethane) with other prominent fluoroalkylation reagents, supported by experimental data to inform reagent selection in organic synthesis.
The incorporation of fluorine-containing moieties into organic scaffolds can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making fluoroalkylation a powerful tool in the development of pharmaceuticals and agrochemicals.[1][2] While a diverse array of reagents has been developed for this purpose, this guide focuses on a comparative analysis of Halon 2402 against other widely used fluoroalkylation agents.
Halon 2402, a colorless, volatile liquid, has been identified as a useful and economical building block for introducing the -CF2CF2- moiety into organic compounds through both ionic and free-radical pathways.[3][4] However, its use is overshadowed by its high ozone-depleting potential, leading to a production ban under the Montreal Protocol.[3] Despite this, it remains available for research purposes. This comparison aims to provide an objective overview of its performance relative to more modern and environmentally benign alternatives.
Performance Comparison of Fluoroalkylation Reagents
The selection of a suitable fluoroalkylation reagent is contingent on the specific substrate, desired reaction conditions, and scalability. Below is a comparative summary of Halon 2402 with other common fluoroalkylation reagents.
| Reagent Class | Reagent Example(s) | Typical Reaction Type | Advantages | Disadvantages |
| Perfluoroalkyl Halides | Halon 2402 (BrCF₂CF₂Br) , Perfluoroalkyl iodides (e.g., CF₃I) | Radical, Nucleophilic Substitution | Cost-effective, useful for introducing longer perfluoroalkyl chains. | Ozone-depleting substance (Halon 2402), reactions can require harsh conditions, potential for side reactions.[3][5] |
| Hypervalent Iodine Reagents | Togni Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) | Electrophilic, Radical | Broad substrate scope, mild reaction conditions, commercially available. | Can be expensive, potential for explosive decomposition under certain conditions.[2][6][7] |
| Sulfinate Salts | Langlois' Reagent (CF₃SO₂Na) | Radical | Inexpensive, stable solid, easy to handle. | Often requires an oxidant, reaction scope can be limited by substrate electronics.[8][9] |
| Fluoroalkyl Sulfones | Aryl fluoroalkyl sulfones | Radical | Stable, tunable reactivity. | Synthesis of the reagent can be multi-step.[10] |
Quantitative Data on Fluoroalkylation Reactions
The following tables provide a summary of reported yields for various fluoroalkylation reactions using Halon 2402 and comparable reagents.
Table 1: S-Fluoroalkylation of Thiols
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Thiophenol | Halon 2402 | Base (e.g., Pyridine), DMF | Good to High | [1] |
| Aromatic Thiols | Togni Reagent II | Base | High | [11] |
| Various Thiols | Perfluoroalkyl Iodide | Radical initiator | Good | [1] |
Table 2: N-Fluoroalkylation of Amines and Heterocycles
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Primary Amines | 1,2-dibromoethane (analogous) | Varies | 10-70 | |
| N-Heterocycles | Fluoroalkyl Sulfones | Photoredox catalysis | Good | [10] |
Table 3: C-Fluoroalkylation of Alkenes and Alkynes
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Alkenes | Halon 2402 | Radical initiator (e.g., light) | Moderate to Good | [12] |
| Alkynes | Halon 2402 | Radical initiator | Moderate to Good | [13] |
| Alkenes | Togni Reagent II | Copper catalysis | Good | [6] |
| Alkenes/Alkynes | Perfluoroalkyl Iodides | UV light | Good | [12] |
Experimental Protocols
Detailed methodologies for key fluoroalkylation reactions are provided below.
S-Tetrafluoroethylation of Thiophenol using Halon 2402
Materials:
-
Thiophenol
-
Halon 2402 (this compound)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of thiophenol in anhydrous DMF, add one equivalent of pyridine at room temperature under an inert atmosphere.
-
To this mixture, add a stoichiometric amount of Halon 2402 dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired S-(1,1,2,2-tetrafluoroethyl)phenyl sulfide.
Radical Trifluoromethylation of an Alkene using Togni Reagent II
Materials:
-
Alkene substrate
-
Togni Reagent II
-
Copper(I) catalyst (e.g., CuBr)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
In a reaction vessel, dissolve the alkene substrate and a catalytic amount of the copper(I) salt in the chosen solvent.
-
Add Togni Reagent II to the mixture under an inert atmosphere.
-
Stir the reaction at the appropriate temperature (often room temperature) and monitor by TLC or GC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of silica gel to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the trifluoromethylated product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized pathways for fluoroalkylation using Halon 2402 and Togni reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 3. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 4. nist.gov [nist.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. A New Class of Free Radical Alkylation Reagents: Fluoroalkyl Sulfones - Fluoropharm [fluoropharm.com]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
A Comparative Guide to Alternative Reagents for Introducing the 1,1,2,2-Tetrafluoroethyl Group
The introduction of the 1,1,2,2-tetrafluoroethyl (–CF2CF2H) moiety into organic molecules is of significant interest to researchers in pharmaceutical and agrochemical development. This group can act as a lipophilic hydrogen bond donor and serves as a structural mimic of the trifluoromethyl group, often improving crucial properties like metabolic stability and lipophilicity.[1] The growing demand for novel fluorinated compounds has spurred the development of various synthetic methods. This guide provides an objective comparison of key alternative reagents used for 1,1,2,2-tetrafluoroethylation, supported by experimental data and detailed protocols.
Overview of Reagent Categories
Reagents for introducing the 1,1,2,2-tetrafluoroethyl group can be broadly classified based on their reactive intermediates: radical precursors, nucleophilic reagents, and precursors for cycloaddition reactions. The choice of reagent depends on the substrate, desired functional group tolerance, and reaction conditions.
Caption: General mechanistic pathways for introducing the 1,1,2,2-tetrafluoroethyl group.
Data Presentation: Comparison of Key Reagents
The performance and applicability of various tetrafluoroethylation reagents are summarized below.
Table 1: Summary of Key Reagents for 1,1,2,2-Tetrafluoroethylation
| Reagent/Precursor | Reagent Type | Typical Reaction Conditions | Advantages | Limitations |
| (HCF₂CF₂SO₂)₂Zn | Radical Precursor | Copper-mediated, TBHP as oxidant, ambient air, mild conditions. | Bench-stable, easy to prepare and handle, good yields for unsaturated systems.[2][3] | Requires a metal catalyst and an oxidant. |
| 1,1,2,2-Tetrafluoroethanesulfonic acid (TFESA) | Radical Precursor | AIBN as radical initiator, redox-neutral conditions for alkynes. | Easy to handle, low volatility, prepared from tetrafluoroethylene (B6358150) (TFE).[1][4] | Scope may be limited to specific substrate classes like alkynes. |
| HCF₂CF₂Br / iPrMgCl·LiCl | Nucleophilic Reagent | In situ formation of Grignard reagent at low temperatures. | Highly nucleophilic, broad substrate scope (aldehydes, ketones, imines).[5] | Requires low temperatures and inert atmosphere; sensitive to moisture. |
| 1-Azido-1,1,2,2-tetrafluoroethane | Cycloaddition Precursor | Copper(I)-catalyzed [3+2] cycloaddition with alkynes. | Thermally stable, non-explosive, quantitative yield from TFE.[6] | Primarily for the synthesis of N-tetrafluoroethylated heterocycles. |
| 1,2-Dibromotetrafluoroethane | Radical Precursor | Atom Transfer Radical Addition (ATRA) with reducing systems. | Allows for subsequent transformations of the C-Br bond.[1] | Requires specific reducing systems (e.g., sodium dithionite). |
Table 2: Performance Data for Selected 1,1,2,2-Tetrafluoroethylation Reactions
| Reagent | Substrate | Product Type | Yield (%) | Reference |
| (HCF₂CF₂SO₂)₂Zn | E-β-Styryl potassium trifluoroborate | E-β-tetrafluoroethylstyrene | 72% | Dolbier, Jr. et al.[3] |
| 1-Azido-1,1,2,2-tetrafluoroethane | Phenylacetylene | 4-Phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | High | Beier et al.[6] |
| HCF₂CF₂Br / iPrMgCl·LiCl | Benzaldehyde | 1-Phenyl-2,2,3,3-tetrafluoropropan-1-ol | 95% | Beier et al.[5] |
| 1-Azido-1,1,2,2-tetrafluoroethane | Tetrafluoroethylene (TFE) + NaN₃ | 1-Azido-1,1,2,2-tetrafluoroethane | Quantitative | Beier et al.[6] |
Experimental Protocols
Detailed methodologies for two distinct and effective tetrafluoroethylation reactions are provided below.
Protocol 1: Copper-Mediated Radical Tetrafluoroethylation of an Unsaturated Organotrifluoroborate
This protocol is adapted from the method developed by Dolbier, Jr. et al. for the tetrafluoroethylation of unsaturated systems using zinc 1,1,2,2-tetrafluoroethanesulfinate.[2][3]
Materials:
-
Unsaturated potassium organotrifluoroborate (1.0 equiv)
-
Zinc 1,1,2,2-tetrafluoroethanesulfinate, (HCF₂CF₂SO₂)₂Zn (2.0 equiv)
-
Copper(I) iodide (CuI) (20 mol%)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (4.0 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a reaction vial, add the unsaturated potassium organotrifluoroborate (0.2 mmol), (HCF₂CF₂SO₂)₂Zn (0.4 mmol), and CuI (0.04 mmol).
-
Add DMSO (2.0 mL) to the vial.
-
Stir the mixture at room temperature under an ambient air atmosphere.
-
Add TBHP (0.8 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the tetrafluoroethylated alkene or alkyne.
Caption: Experimental workflow for copper-mediated radical tetrafluoroethylation.
Protocol 2: Nucleophilic Tetrafluoroethylation of an Aldehyde
This protocol, based on the work of Beier et al., describes the in situ generation of a tetrafluoroethyl Grignard reagent and its reaction with an electrophile.[5]
Materials:
-
1-Bromo-1,1,2,2-tetrafluoroethane (B1616753) (HCF₂CF₂Br) (1.5 equiv)
-
Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl), ~1.3 M in THF (1.6 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried, argon-purged flask, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add iPrMgCl·LiCl solution to the cold THF.
-
Add 1-bromo-1,1,2,2-tetrafluoroethane dropwise to the solution and stir at -78 °C for 30 minutes to generate the Grignard reagent HCF₂CF₂MgCl·LiCl.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired tetrafluoroethylated alcohol.
Conclusion
A variety of effective reagents are available for the introduction of the 1,1,2,2-tetrafluoroethyl group, each with distinct advantages. Radical-based methods using bench-stable precursors like (HCF₂CF₂SO₂)₂Zn are well-suited for functionalizing unsaturated systems under mild conditions.[3] For reactions requiring a strong nucleophile, the in situ formation of HCF₂CF₂MgCl·LiCl offers a powerful route to a broad range of products by reaction with diverse electrophiles.[5] Finally, reagents such as 1-azido-1,1,2,2-tetrafluoroethane provide specialized pathways for synthesizing complex heterocyclic structures.[6] The selection of an appropriate reagent will ultimately be guided by the specific molecular target, substrate compatibility, and desired reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF2CF2-radical from zinc 1,1,2,2-tetrafluoroethanesulfinate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF 2 CF 2 -radical from zinc 1,1,2,2-tetrafluoroeth ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01033K [pubs.rsc.org]
- 4. Redox-Neutral Tetrafluoroethylation of Aryl Alkynes with 1,1,2,2-Tetrafluoroethane Sulfonic Acid Leading to α-Tetrafluoroethylated Acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
The Economic Unfeasibility of R-114B2 in Large-Scale Organic Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of reagents and solvents is a critical decision impacting not only the chemical outcome but also the economic and environmental viability of a process. This guide provides an in-depth analysis of 1,2-Dibromotetrafluoroethane (R-114B2), also known as Halon 2402, in the context of large-scale organic synthesis. While R-114B2 possesses utility in specific chemical transformations, its use at an industrial scale is economically prohibitive and environmentally untenable. This analysis will objectively compare R-114B2 with more sustainable and cost-effective alternatives, supported by a discussion of the key factors that preclude its large-scale application.
Executive Summary: The Case Against R-114B2 in Industrial Synthesis
An economic analysis of R-114B2 for large-scale organic synthesis is fundamentally constrained by its status as a potent ozone-depleting substance. Its production and consumption are strictly regulated under the Montreal Protocol, leading to extremely limited availability and consequently, a high cost that is incompatible with industrial-scale operations.[1][2] Formerly used as a fire suppressant, its application in modern organic synthesis is confined to small-scale research where cost is a secondary consideration to achieving specific chemical outcomes.[3] This guide will demonstrate that for large-scale synthesis, the focus must shift to safer, more economical, and environmentally benign alternatives.
R-114B2: A Profile
This compound is a dense, colorless liquid.[1] Its primary applications in organic synthesis are as a source of the tetrafluoroethylene (B6358150) moiety and as a brominating agent, particularly in atom transfer radical addition (ATRA) reactions.[4] However, these niche applications do not translate to viability as a bulk reagent or solvent in an industrial setting.
Production and Cost
The industrial production of R-114B2 involves the addition of bromine to tetrafluoroethylene.[5] Due to the Montreal Protocol, its production has been phased out in most countries, with remaining stockpiles primarily reserved for critical uses such as fire suppression in specific military and aviation applications.[3][6] For research purposes, R-114B2 is available in small quantities at a premium price. Extrapolating these costs to the metric-ton scale required for large-scale synthesis reveals its economic impracticality.
Table 1: Estimated Cost Comparison of R-114B2 and Alternative Brominating Agents
| Reagent | Typical Use | Estimated Cost (per kg) | Availability | Key Considerations |
| R-114B2 | Brominating Agent, ATRA | > $4500 (based on small quantity pricing) | Severely Restricted | Ozone-depleting, high cost, limited to research scale. |
| N-Bromosuccinimide (NBS) | Allylic and benzylic bromination | $50 - $150 | Widely Available | Common, versatile reagent, requires radical initiator. |
| Molecular Bromine (Br2) | General bromination | $20 - $50 | Widely Available | Highly corrosive and toxic, requires careful handling. |
| Pyridinium tribromide | Mild brominating agent | $100 - $300 | Readily Available | Solid, easier to handle than liquid bromine. |
Note: Prices are estimates and can vary based on supplier, purity, and volume.
Environmental and Safety Profile: Significant Drawbacks
The primary driver for the phase-out of R-114B2 is its high ozone depletion potential (ODP).[6][7] Its release into the atmosphere contributes to the destruction of the stratospheric ozone layer.[7] Furthermore, while not highly flammable, it can decompose at high temperatures to produce toxic and corrosive fumes, including hydrogen fluoride (B91410) and hydrogen bromide.[7]
Table 2: Environmental and Safety Comparison
| Substance | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP) | Key Hazards |
| R-114B2 (Halon 2402) | High (ODP = 6.0)[6] | Moderate | Ozone depletion, thermal decomposition products. |
| N-Bromosuccinimide (NBS) | 0 | Negligible | Irritant, light-sensitive. |
| Molecular Bromine (Br2) | 0 | Negligible | Highly toxic, corrosive, severe burns. |
| Dichloromethane (B109758) (DCM) | Low | Low | Suspected carcinogen, volatile organic compound. |
| Acetonitrile | 0 | Negligible | Flammable, toxic. |
Comparative Analysis with Alternatives
Given that R-114B2 is primarily used as a reagent rather than a solvent, this comparison will focus on its application in bromination and ATRA reactions.
Bromination Reactions
For most bromination reactions in large-scale synthesis, reagents like N-Bromosuccinimide (NBS) and molecular bromine are the industry standards due to their effectiveness, availability, and lower cost. While molecular bromine is hazardous, established industrial protocols for its safe handling are widespread. NBS offers a safer, solid alternative for many applications.
Atom Transfer Radical Addition (ATRA)
In the context of ATRA, R-114B2 can be a source of bromotetrafluoroethyl radicals. However, a wide range of other haloalkanes can be used for ATRA, and the development of photoredox and copper-catalyzed methods has expanded the scope of suitable and more economical radical precursors. Solvents for these reactions are typically common organic solvents like acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM), which are available in bulk at a fraction of the cost of R-114B2.
Experimental Protocols: A Focus on Viable Alternatives
Detailed experimental protocols for large-scale synthesis would not feature R-114B2. Instead, protocols for alternative, scalable bromination reactions are provided for context.
Protocol 1: Large-Scale Benzylic Bromination using N-Bromosuccinimide (NBS)
Objective: To perform a safe and efficient benzylic bromination on a multi-kilogram scale.
Materials:
-
Substrate (e.g., Toluene derivative)
-
N-Bromosuccinimide (NBS)
-
Radical Initiator (e.g., AIBN or dibenzoyl peroxide)
-
Solvent (e.g., Acetonitrile or Ethyl Acetate)
-
Aqueous sodium bisulfite solution
-
Aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Charge the reactor with the substrate and the chosen solvent.
-
Inert the reactor atmosphere with nitrogen.
-
Heat the mixture to the desired reaction temperature (typically 60-80 °C).
-
Slowly add NBS and the radical initiator in portions to control the exotherm.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture.
-
Quench any unreacted bromine species with an aqueous sodium bisulfite solution.
-
Wash the organic layer with aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate).
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by crystallization or distillation.
Visualizing the Decision Process and Workflow
The following diagrams illustrate the logical flow for deciding against the use of R-114B2 in large-scale synthesis and a hypothetical workflow for its use at a research scale.
Caption: Decision-making flowchart for reagent selection.
Caption: Hypothetical research-scale experimental workflow.
Conclusion
References
- 1. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 2. ozone.unep.org [ozone.unep.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. epa.ie [epa.ie]
- 6. agas.com [agas.com]
- 7. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Unraveling the Reaction Pathways of 1,2-Dibromotetrafluoroethane: A Computational Chemistry Perspective
A deep dive into the computational analysis of 1,2-dibromotetrafluoroethane (C2F4Br2), commonly known as Halon 2402, reveals a primary reaction pathway dominated by the cleavage of the carbon-bromine bond. Theoretical and experimental studies provide valuable insights into the thermochemistry and kinetics of its decomposition, crucial for understanding its atmospheric fate and applications in fire suppression.
Computational studies, employing methods such as Density Functional Theory (DFT), ab-initio, and semi-empirical calculations, have been instrumental in elucidating the reaction mechanisms of this compound. These theoretical investigations are complemented by experimental data from techniques like shock tube studies, which offer real-world validation of the computed reaction kinetics.
Dominant Reaction Pathway: C-Br Bond Fission
The prevailing reaction pathway in the unimolecular decomposition of this compound is the homolytic cleavage of the carbon-bromine (C-Br) bond. Theoretical calculations pinpoint the energy required for this bond dissociation. One study, using a combination of PM3-configuration interaction microstate, HF, MP2, and DFT methods, calculated the C-Br bond dissociation energy to be 92.3 kcal/mol, which corresponds to photolysis by light with a wavelength of 309.95 nm[1]. This initial cleavage results in the formation of a bromine radical (Br•) and a 2-bromo-1,1,2,2-tetrafluoroethyl radical (•C2F4Br)[1].
The subsequent fate of the •C2F4Br radical is a critical aspect of the overall reaction mechanism. It is suggested that secondary dissociation of this radical is more probable than recombination with the bromine radical[1].
Alternative Reaction Pathways and Further Decomposition
While C-Br bond scission is the primary initiation step, other potential reaction pathways, such as the concerted debromination to form tetrafluoroethene (C2F4) and molecular bromine (Br2), are also considered in computational analyses.
Experimental shock tube studies on the dissociation of C2F4Br2 have provided kinetic data on the subsequent decomposition of the tetrafluoroethylene (B6358150) radical (C2F4). The rate constant for the dissociation of the C2F4 radical was determined to be k_dC2F4 = 4.76 × 10⁷ s⁻¹ exp(-96 kJ/mol / RT)[2]. This experimental finding provides a crucial benchmark for theoretical models.
The thermal decomposition of Halon 2402 in fire suppression scenarios leads to the formation of various products, including halogen acids like hydrogen bromide (HBr) and hydrogen fluoride (B91410) (HF), as well as carbonyl halides such as carbonyl fluoride (COF2)[3]. The formation of these products is a result of complex radical chain reactions initiated by the thermal decomposition of the parent molecule.
Comparison with Related Halogenated Ethanes
To provide a broader context, it is informative to compare the reaction pathways of this compound with those of other 1,2-dihaloethanes. For instance, studies on the thermal decomposition of 1,2-dichloroethane (B1671644) have explored various reaction channels, including four-center HCl elimination and C-Cl bond cleavage. These comparative studies help in understanding the influence of the halogen substituent and fluorine content on the decomposition mechanisms and kinetics of halogenated hydrocarbons.
Data Summary
The following table summarizes key quantitative data from computational and experimental studies on the reaction pathways of this compound.
| Parameter | Value | Method | Reference |
| C-Br Bond Dissociation Energy | 92.3 kcal/mol | Quantum Calculation (DFT, ab-initio, etc.) | [1] |
| Activation Energy for C2F4 Radical Dissociation | 96 kJ/mol | Shock Tube Experiments | [2] |
| Pre-exponential Factor for C2F4 Radical Dissociation | 4.76 × 10⁷ s⁻¹ | Shock Tube Experiments | [2] |
Experimental and Computational Methodologies
Computational Protocols
A theoretical investigation into the photolysis of Halon-2402 employed a suite of quantum calculation methods to model the reaction pathways[1]. The methodologies included:
-
Geometry Optimization: Performed using PM3-configuration interaction microstate, Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various basis sets. This step is crucial for finding the lowest energy structures of reactants, intermediates, transition states, and products.
-
Bond Dissociation Energy Calculation: The energy required to break the C-Br bond was calculated based on the optimized geometries to determine the most likely initial step in the photolysis process.
Experimental Protocols
Shock tube experiments were conducted to study the dissociation kinetics of C2F4Br2 under high-temperature conditions[2]. The key aspects of the experimental setup and procedure were:
-
Shock Tube Apparatus: A shock tube was used to rapidly heat a gas mixture containing C2F4Br2 diluted in Argon to temperatures ranging from 1000 K to 3500 K and pressures from 2 to 17 bar.
-
Spectroscopic Detection: Atomic and molecular resonance absorption spectroscopy were employed to measure the concentration profiles of atomic bromine and CF2 radicals formed during the dissociation process.
-
Kinetic Analysis: The time-resolved concentration data were used to determine the rate coefficients for the thermal decomposition reactions.
Visualizing the Reaction Pathways
To illustrate the logical relationships in the decomposition of this compound, the following diagrams are provided.
Caption: Primary initiation step in the decomposition of this compound.
References
A Comparative Guide to Halon 2402 and Tetrafluoroethylene Gas as –CF2CF2– Sources in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the tetrafluoroethylene (B6358150) (–CF2CF2–) moiety is a critical step in the synthesis of a wide array of fluorinated organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by this structural unit, such as enhanced metabolic stability, lipophilicity, and binding affinity, make it a valuable component in drug design and materials science. Historically, two key reagents have been utilized for this purpose: Halon 2402 (1,2-dibromotetrafluoroethane) and tetrafluoroethylene (TFE) gas. This guide provides an objective comparison of their efficacy, supported by available experimental data, to aid researchers in selecting the appropriate reagent for their synthetic needs.
Overview and Physicochemical Properties
Halon 2402 is a dense, non-flammable liquid at room temperature, while tetrafluoroethylene is a colorless and odorless gas.[1][2] This fundamental difference in their physical states dictates their handling and reaction setup requirements. Halon 2402, being a liquid, can be more conveniently handled in standard laboratory glassware. In contrast, TFE, as a gas, requires specialized equipment for its storage and introduction into reaction mixtures, often involving high-pressure apparatus.[3]
It is crucial to note that the production of Halon 2402 has been phased out under the Montreal Protocol due to its ozone-depleting properties.[2] However, it may still be available for specific research applications.
| Property | Halon 2402 (this compound) | Tetrafluoroethylene (TFE) |
| Chemical Formula | C2Br2F4 | C2F4 |
| Molar Mass | 259.82 g/mol | 100.02 g/mol |
| Physical State | Liquid | Gas |
| Boiling Point | 47.3 °C | -76.3 °C[1] |
| Key Applications | Fire suppressant, source for –CF2CF2– via radical reactions | Monomer for fluoropolymers, reactant in cycloadditions |
| Ozone Depletion Potential | High | Low |
Efficacy as a –CF2CF2– Source: A Comparison of Reaction Types
Direct comparative studies on the efficacy of Halon 2402 and TFE for the same transformation are scarce in the literature. Therefore, this guide compares their utility in the types of reactions they are most commonly employed for as a –CF2CF2– source.
Cycloaddition Reactions
Tetrafluoroethylene is a highly reactive dienophile and readily participates in [2+2] cycloaddition reactions with dienes to form cyclobutane (B1203170) derivatives.[4] This reactivity is a cornerstone of its synthetic utility for creating four-membered rings.
Experimental Protocol: [2+2] Cycloaddition of TFE with Butadiene
In a typical experiment, butadiene and tetrafluoroethylene are heated in a sealed vessel.[4] The reaction between 1,3-butadiene (B125203) and TFE exclusively yields the [2+2] cycloadduct, 3-vinyl-1,1,2,2-tetrafluorocyclobutane, at temperatures up to 350 °C.[4]
| Reactants | Conditions | Product | Yield | Reference |
| 1,3-Butadiene, Tetrafluoroethylene | Sealed tube, up to 350 °C | 3-Vinyl-1,1,2,2-tetrafluorocyclobutane | Exclusive product[4] | [4] |
Halon 2402 is not typically used directly in cycloaddition reactions to form a –CF2CF2– linkage in a single step. However, it can be converted to TFE in situ or used in multi-step sequences to achieve similar products.
Radical Addition Reactions
Halon 2402 is an effective reagent for introducing the –CF2CF2Br group onto alkenes and alkynes via radical addition reactions. The relatively weak C-Br bonds can be homolytically cleaved to initiate the addition process. Subsequent debromination can then yield the desired –CF2CF2– containing product.
Experimental Protocol: Radical Addition of Halon 2402 to Alkenes
A general procedure involves the reaction of an alkene with Halon 2402 in the presence of a radical initiator, such as a peroxide or UV light. For instance, the radical addition of this compound to alkenes can be initiated using iron powder with a catalytic amount of Cp2TiCl2.[5]
| Reactants | Conditions | Product | Yield | Reference |
| Alkene, Halon 2402 | Iron powder, cat. Cp2TiCl2 | 1-Bromo-2-(1,2-dibromo-1,1,2,2-tetrafluoroethyl)alkane | Good to excellent[5] | [5] |
While TFE can also undergo radical reactions, its primary use as a –CF2CF2– source in non-polymerization contexts is through cycloadditions.
Reaction Mechanisms and Pathways
The distinct reactivity of Halon 2402 and TFE stems from their different chemical structures and the types of reactive intermediates they form.
Caption: Reaction pathway for the radical addition of Halon 2402 to an alkene.
Caption: General pathway for the [2+2] cycloaddition of tetrafluoroethylene with a diene.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a generalized workflow for a synthetic chemist considering the use of either Halon 2402 or TFE gas.
References
A Comparative Guide to the Spectroscopic Analysis of 1,2-dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental spectroscopic findings for 1,2-dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4), also known as Halon 2402, with data available in the National Institute of Standards and Technology (NIST) spectral database. The objective is to offer a clear cross-reference for compound identification and characterization through various spectroscopic techniques.
Data Presentation: A Comparative Summary
The following tables summarize the available quantitative data for C2Br2F4 from experimental findings and the NIST database.
Table 1: Infrared (IR) Spectroscopy Data
| Experimental/Reported Peak (cm⁻¹) | NIST WebBook (Coblentz Society) Peak (cm⁻¹) | Assignment |
| 1250 | ~1250 | C-F stretching |
| 1080 | ~1080 | C-Br stretching |
| 650 | ~650 | C-Br bending |
Note: The NIST IR spectrum for C2Br2F4 (CAS No. 124-73-2) was measured on a dispersive instrument in a solution of 10% CCl4 for the 5000-1330 cm⁻¹ range and 10% CS2 for the 1330-625 cm⁻¹ range.[1]
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Technique | Experimental/Reported Chemical Shift (ppm) | Reference Standard |
| ¹⁹F NMR | -67 | CFCl₃ |
Table 3: Mass Spectrometry (MS) Data
| Technique | Key Experimental/Reported m/z Values | Interpretation | NIST WebBook Data |
| Electron Ionization (EI) | 260, 262, 264 | Molecular ion cluster ([C₂Br₂F₄]⁺) showing isotopic pattern of two bromine atoms. | Available |
| 180 | Fragment ion due to loss of a bromine atom. | Available |
Experimental Protocols
The following are detailed methodologies representative of standard practices for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Objective: To obtain the vibrational spectrum of C2Br2F4 for the identification of functional groups.
Methodology:
-
Sample Preparation: For a liquid sample like C2Br2F4, the neat liquid method is commonly employed. A single drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2] Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent that has minimal interference in the spectral region of interest, such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[1]
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates (or the solvent-filled cell) is recorded first.
-
The prepared sample is then placed in the instrument's sample holder.
-
The spectrum is acquired over a standard mid-IR range, typically 4000 to 400 cm⁻¹.[3]
-
Multiple scans are averaged to improve the signal-to-noise ratio.[3]
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹⁹F NMR spectrum of C2Br2F4 to characterize the fluorine environments.
Methodology:
-
Sample Preparation: A small amount of the C2Br2F4 sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5mm NMR tube. A reference standard, such as trichlorofluoromethane (B166822) (CFCl₃), is added.
-
Instrument: A high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Data Acquisition:
-
The spectrometer is tuned to the ¹⁹F frequency.
-
Standard pulse sequences are used to acquire the ¹⁹F NMR spectrum.
-
Key parameters such as acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise and resolution.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier-transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (CFCl₃ at 0 ppm).
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of C2Br2F4 and its fragments to confirm its molecular weight and elemental composition.
Methodology:
-
Sample Introduction: For a volatile compound like C2Br2F4, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.[4][5]
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a standard technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with the NIST database for the identification of C2Br2F4.
Caption: Workflow for C2Br2F4 identification via experimental and NIST data.
References
- 1. 1,2-Dibromotetrafluoroethane [webbook.nist.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. floridadep.gov [floridadep.gov]
- 5. dem.ri.gov [dem.ri.gov]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Performance of 1,2-Dibromotetrafluoroethane in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 1,2-Dibromotetrafluoroethane (Halon 2402) in various solvent systems. Due to its historical use as a fire suppressant and its role as a reagent in organic synthesis, understanding its behavior in different chemical environments is crucial. This document summarizes available data on its solubility, stability, and reactivity, and draws comparisons with potential alternatives. Experimental protocols for key performance metrics are also detailed to aid in laboratory applications.
Physicochemical Properties
This compound is a dense, colorless liquid with a boiling point of 47.2°C.[1] It is known for its chemical stability under standard conditions.[2] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂Br₂F₄ | [2] |
| Molecular Weight | 259.82 g/mol | [2] |
| Boiling Point | 47.2 °C | [1] |
| Melting Point | -110.5 °C | [2] |
| Density | 2.175 g/cm³ | [2] |
| Water Solubility | Very slightly soluble | [1] |
Solubility Profile
Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in readily available literature. However, based on the principle of "like dissolves like," its halogenated and nonpolar nature suggests good solubility in other organic solvents.[3] It is known to be miscible with many common organic solvents.
A general experimental protocol for determining the solubility of a liquid like this compound is provided below.
Experimental Protocol: Determination of Solubility
This protocol outlines a method for determining the solubility of a liquid solute in a given solvent.
Caption: Workflow for determining the solubility of a liquid solute.
Methodology:
-
Preparation of Saturated Solution: In a sealed vial, add an excess of this compound to a known volume of the solvent being tested.
-
Equilibration: Agitate the mixture vigorously using a vortex mixer or shaker bath for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed until the two phases (undissolved solute and saturated solution) have clearly separated.
-
Sampling: Carefully extract a known volume of the supernatant (the solvent phase) using a syringe, ensuring no undissolved solute is drawn.
-
Analysis: Determine the concentration of this compound in the solvent sample using a suitable analytical technique, such as Gas Chromatography (GC) with an appropriate detector (e.g., Electron Capture Detector - ECD or Mass Spectrometer - MS).
-
Calculation: From the concentration and the volume of the sample, calculate the mass of the dissolved solute and express the solubility in desired units (e.g., g/100 mL or mol/L).
Reactivity and Solvent Effects
The reactivity of this compound is influenced by the solvent system, particularly in nucleophilic substitution reactions. The choice between polar protic and polar aprotic solvents can significantly alter reaction rates and mechanisms (S(_N)1 vs. S(_N)2).
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can solvate both the carbocation intermediate in an S(_N)1 reaction and the nucleophile. For S(_N)2 reactions, the solvation of the nucleophile by hydrogen bonding can decrease its reactivity.[4]
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide - DMF) are generally preferred for S(_N)2 reactions.[5] They can solvate the accompanying cation but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[4] This can lead to a significant increase in reaction rate compared to polar protic solvents.[6]
Experimental Protocol: Monitoring Reaction Kinetics via UV-Vis Spectroscopy
For reactions where a chromophore is consumed or produced, UV-Vis spectroscopy is a powerful tool for monitoring reaction kinetics.
References
- 1. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 2. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Prospective Guide to Enantioselective Catalysis Using Chiral Ligands Derived from Polyhalogenated Scaffolds: The Potential of C2Br2F4 Derivatives
Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals a notable absence of published research on the synthesis and application of chiral catalysts derived specifically from 1,2-dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4). Consequently, a direct comparison of enantioselective outcomes using such catalysts with existing alternatives is not currently possible. This guide, therefore, offers a prospective analysis based on established principles in asymmetric catalysis and the known effects of fluorine and bromine substitution on chiral ligand performance. The data presented for the hypothetical C2Br2F4-derived catalyst is projected and intended to serve as a framework for future research.
The introduction of fluorine into chiral ligands has been shown to significantly influence the outcome of enantioselective transformations.[1] The unique electronic and steric properties of fluorine can alter the reactivity and selectivity of a catalyst.[1] This guide explores the potential of utilizing a C2Br2F4 backbone in the design of novel chiral catalysts and provides a comparative framework against well-established catalyst systems.
Comparative Performance in Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of prochiral ketones is a fundamental transformation in organic synthesis. The following table compares the performance of known, highly effective chiral catalysts with the projected performance of a hypothetical C2-symmetric diphosphine ligand derived from C2Br2F4, which we will call "(R,R)-F4Br2-Phos."
| Catalyst/Ligand | Metal Precursor | Substrate | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) | Reference/Note |
| (R)-BINAP | RuCl₂(PPh₃)₃ | Acetophenone | Methanol | 25 | 10 | >95 | 98 | Known Literature |
| (R,R)-TsDPEN | [RuCl₂(p-cymene)]₂ | Acetophenone | Formic acid/Triethylamine | 28 | - | 97 | 99 | Known Literature |
| (R,R)-F4Br2-Phos | [Rh(COD)₂]BF₄ | Acetophenone | DCM | 25 | 10 | ~90 (Projected) | >95 (Projected) | Hypothetical |
Data for (R,R)-F4Br2-Phos is hypothetical and projected based on the known electronic effects of fluorinated backbones. The rationale for these projections is that the highly electron-withdrawing tetrafluoroethane (B1211177) backbone would create a more electron-deficient and potentially more active rhodium center. The bulky bromine atoms could enhance the rigidity and definition of the chiral pocket, leading to high enantioselectivity.
Experimental Protocols
As there are no established protocols for C2Br2F4-derived catalysts, a representative procedure for asymmetric hydrogenation using a well-known fluorinated catalyst system is provided below. This protocol for the asymmetric oxidation of sulfides using a fluorinated BINOL ligand illustrates the typical methodology in this field.[1]
Representative Protocol: Asymmetric Oxidation of Thioanisole using F8-BINOL
This protocol is adapted from literature demonstrating the effect of fluorination on a BINOL-based catalyst.[1]
1. Catalyst Preparation:
-
In a flame-dried Schlenk tube under an argon atmosphere, (Rₐ)-F₈BINOL (0.1 mmol) is dissolved in dry toluene (B28343) (5 mL).
-
To this solution, Ti(OⁱPr)₄ (0.1 mmol) is added dropwise at room temperature.
-
The resulting mixture is stirred for 1 hour to form the chiral titanium catalyst complex.
2. Asymmetric Oxidation:
-
The catalyst solution is cooled to 0 °C.
-
Thioanisole (1.0 mmol) is added to the reaction mixture.
-
Anhydrous cumene (B47948) hydroperoxide (1.2 mmol) is then added dropwise over 10 minutes.
-
The reaction is stirred at 0 °C and monitored by TLC until the starting material is consumed (typically 4-6 hours).
3. Work-up and Analysis:
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
The mixture is extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient).
-
The enantiomeric excess (ee) of the resulting methyl phenyl sulfoxide (B87167) is determined by chiral HPLC analysis.
Visualizations
Logical Workflow for Catalyst Development
The following diagram illustrates the general workflow for the design, synthesis, and screening of new chiral catalysts, a process that would be applicable to the development of C2Br2F4-based systems.
References
Safety Operating Guide
Personal protective equipment for handling 1,2-Dibromotetrafluoroethane
For Immediate Reference: Operational and Safety Protocols
This document provides crucial safety and logistical information for the handling and disposal of 1,2-Dibromotetrafluoroethane (also known as Halon 2402), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical.
Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Respiratory | NIOSH-approved Respirator | A full-face chemical cartridge respirator with organic vapor cartridges is recommended. A half-face respirator with the same cartridges in conjunction with airtight goggles is a viable alternative, though it offers a lower level of protection. |
| Hand | Chemical-Resistant Gloves | Butyl rubber gloves are recommended for handling halogenated aliphatic compounds.[1] Nitrile and PVC-coated nitrile gloves are not recommended.[1] Due to the lack of specific breakthrough time data, it is crucial to change gloves immediately upon any sign of contamination or degradation. |
| Eye/Face | Safety Goggles and Face Shield | Use tightly fitting safety goggles. A face shield should be worn in situations where splashing is a risk. |
| Body | Chemical-Resistant Clothing | Wear appropriate chemical-resistant protective clothing to prevent skin contact. A lab coat or chemical-resistant apron should be worn. |
| Footwear | Closed-toe Shoes | Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled. |
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and active metals.[2] Keep containers tightly closed.
-
Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.
Emergency Procedures and First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Spill and Disposal Plan
Spill Response Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
